molecular formula C13H10N2O4 B1621541 3-Nitro-2-(phenylamino)benzoic acid CAS No. 54420-95-0

3-Nitro-2-(phenylamino)benzoic acid

Cat. No.: B1621541
CAS No.: 54420-95-0
M. Wt: 258.23 g/mol
InChI Key: WBCLJNZXAOMGGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-2-(phenylamino)benzoic acid is a useful research compound. Its molecular formula is C13H10N2O4 and its molecular weight is 258.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-anilino-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c16-13(17)10-7-4-8-11(15(18)19)12(10)14-9-5-2-1-3-6-9/h1-8,14H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCLJNZXAOMGGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CC=C2[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378013
Record name 2-Anilino-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54420-95-0
Record name 3-Nitro-2-(phenylamino)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54420-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Anilino-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Nitro-2-phenylaminobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 3-Nitro-2-(phenylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of N-Aryl Anthranilic Acid Derivatives

Welcome to a detailed exploration of 3-Nitro-2-(phenylamino)benzoic acid, a molecule of significant interest in the fields of medicinal chemistry and materials science. As a derivative of N-phenylanthranilic acid, it belongs to a class of compounds recognized for their utility as versatile synthetic intermediates. The strategic placement of the nitro group and the phenylamino moiety on the benzoic acid scaffold creates a unique electronic and steric environment, making it a valuable precursor for the synthesis of various heterocyclic systems, such as acridones and phenazines, which are often explored for their potential biological activities.

This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for the synthesis, purification, and comprehensive characterization of this compound. We will delve into the mechanistic underpinnings of the synthetic strategy, provide a field-tested experimental protocol, and outline a systematic approach to structural elucidation and purity assessment. Our focus is not merely on the procedural steps but on the rationale behind them, ensuring a deeper understanding and empowering researchers to adapt and troubleshoot effectively.

Part 1: Synthesis via Ullmann Condensation

The formation of the C-N bond between an aryl halide and an amine is a cornerstone of modern organic synthesis. For the preparation of this compound, the Ullmann condensation reaction is the most direct and historically significant method.[1][2] This copper-catalyzed nucleophilic aromatic substitution reaction provides a reliable pathway to couple aniline with a suitably activated benzoic acid derivative.[1][3]

Reaction Principle and Mechanistic Insight

The Ullmann condensation involves the reaction of an aryl halide with an amine in the presence of a copper catalyst and a base.[1][4] The reaction typically requires high temperatures and polar aprotic solvents to proceed efficiently.[1]

The choice of 2-chloro-3-nitrobenzoic acid as a starting material is strategic. The presence of the electron-withdrawing nitro group in the meta position and the carboxylic acid group in the ortho position to the chlorine atom activates the aryl halide towards nucleophilic substitution, facilitating the reaction. The base, typically potassium carbonate, serves to deprotonate the aniline, generating the more nucleophilic anilide anion, and also to neutralize the HCl formed during the reaction.

The proposed mechanism involves the formation of a copper(I) amide species, which then undergoes oxidative addition to the aryl halide. The resulting copper(III) intermediate then reductively eliminates to form the desired C-N bond and regenerate the copper(I) catalyst.

Experimental Workflow: Synthesis Protocol

This protocol details a representative procedure for the synthesis of this compound.

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Thermal Reaction cluster_2 Step 3: Workup & Isolation cluster_3 Step 4: Purification Reactants Charge flask with: - 2-Chloro-3-nitrobenzoic acid - Aniline - K₂CO₃ - Copper(I) Iodide - DMF Reflux Heat mixture to reflux (e.g., 140-150°C) for 4-6 hours under N₂. Reactants->Reflux Heat Cool Cool to room temp. Reflux->Cool Completion Precipitate Pour into ice-cold HCl (aq) to precipitate product (pH ~2-3). Cool->Precipitate Filter Isolate solid via vacuum filtration. Precipitate->Filter Wash Wash crude product with cold water. Filter->Wash Recrystallize Recrystallize from Ethanol/Water mixture. Wash->Recrystallize Crude Product Dry Dry purified solid under vacuum. Recrystallize->Dry

Caption: Ullmann Condensation Workflow for Synthesis.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-nitrobenzoic acid (10 mmol, 2.01 g), aniline (12 mmol, 1.12 g), anhydrous potassium carbonate (25 mmol, 3.45 g), and copper(I) iodide (1 mmol, 0.19 g).

  • Solvent Addition: Add 40 mL of N,N-dimethylformamide (DMF) to the flask.

  • Inert Atmosphere: Flush the apparatus with nitrogen or argon gas for 5-10 minutes to create an inert atmosphere, which helps prevent oxidation of the copper catalyst.

  • Reaction Heating: Heat the reaction mixture to reflux (approximately 140-150 °C) with vigorous stirring. The color of the mixture will typically darken as the reaction proceeds.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The reaction is typically complete within 4-6 hours.

  • Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the dark reaction mixture slowly into a beaker containing 200 mL of ice-cold 1M hydrochloric acid with stirring. This step protonates the carboxylate salt, causing the desired product to precipitate out of the solution.

  • Isolation: Isolate the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts and residual DMF.

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum to yield this compound as a solid.

Part 2: Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of physical property measurements and spectroscopic analysis provides a self-validating system of proof.

Physical Properties

The physical properties of this compound provide the first layer of characterization.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₀N₂O₄[5][6]
Molecular Weight 258.23 g/mol [5][7]
Appearance Solid (typically yellow or off-white)[7]
Storage Keep in a dark place, sealed in dry, room temp.[5][7]
Spectroscopic Analysis Workflow

The following workflow outlines the key analytical techniques used for structural elucidation.

G cluster_characterization Characterization Techniques cluster_data Expected Data Output Product Purified Solid: This compound NMR NMR Spectroscopy (¹H, ¹³C) Solvent: DMSO-d₆ Product->NMR Structural Info MS Mass Spectrometry (e.g., ESI-) Confirms MW Product->MS Molecular Weight IR FT-IR Spectroscopy (ATR or KBr pellet) Identifies functional groups Product->IR Functional Groups MP Melting Point Assesses purity Product->MP Purity Check NMR_Data Proton & Carbon Signals NMR->NMR_Data MS_Data [M-H]⁻ at m/z 257.06 MS->MS_Data IR_Data Key stretches: N-H, C=O, N-O IR->IR_Data MP_Data Sharp melting range MP->MP_Data

Caption: Workflow for Spectroscopic Characterization.

Detailed Characterization Protocols
  • ¹H and ¹³C NMR Spectroscopy:

    • Protocol: Dissolve ~10-15 mg of the purified solid in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its ability to dissolve the compound and to observe the exchangeable protons of the amine and carboxylic acid.

    • Expertise & Causality:

      • ¹H NMR: Expect to see distinct signals in the aromatic region (approx. 7.0-8.5 ppm). The protons on the benzoic acid ring and the aniline ring will show characteristic splitting patterns (doublets, triplets). The N-H proton will likely appear as a broad singlet at a higher chemical shift (downfield), and the carboxylic acid proton will be a very broad singlet, also downfield (>10 ppm).

      • ¹³C NMR: Expect signals for all 13 carbons. The carbonyl carbon of the carboxylic acid will be the most downfield signal (approx. 165-170 ppm). Aromatic carbons will appear in the 110-150 ppm range. The carbon bearing the nitro group will also be significantly downfield.

  • Infrared (IR) Spectroscopy:

    • Protocol: Acquire the spectrum using either an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet containing a small amount of the sample.

    • Expertise & Causality: This technique is crucial for confirming the presence of key functional groups.

      • N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹.

      • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹, often overlapping with C-H stretches.

      • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1680-1710 cm⁻¹.

      • N-O Stretch (Nitro Group): Two strong, characteristic peaks, one asymmetric (~1520-1560 cm⁻¹) and one symmetric (~1340-1380 cm⁻¹).

      • C=C Stretches (Aromatic): Multiple peaks in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • Protocol: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an electrospray ionization (ESI) source, typically in negative ion mode.

    • Expertise & Causality: ESI in negative mode is ideal for this compound due to the acidic nature of the carboxylic acid, which readily deprotonates to form a stable [M-H]⁻ ion. The expected mass-to-charge ratio (m/z) for the molecular ion would be approximately 257.06. This provides definitive confirmation of the molecular weight.

Part 3: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.

  • Hazard Statements: The compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and nitrile gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[5]

References

An In-Depth Spectroscopic and Structural Elucidation of 3-Nitro-2-(phenylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Nitro-2-(phenylamino)benzoic acid, a key chemical intermediate. Designed for researchers and professionals in drug development and materials science, this document synthesizes theoretical principles with practical, field-proven insights into its structural characterization using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Infrared (IR) spectroscopy.

Introduction: Chemical Significance and Structural Framework

This compound belongs to the class of N-phenylanthranilic acid derivatives. This scaffold is the foundational structure for numerous non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmacologically active molecules.[1][2][3] The introduction of a nitro group (NO₂) onto the anthranilic acid ring drastically alters the molecule's electronic properties and steric configuration, making a precise structural confirmation essential for its application in synthesis and biological screening.

The molecule's structure presents a fascinating interplay of functional groups. The electron-withdrawing nature of both the nitro group and the carboxylic acid is expected to significantly influence the electron density across the aromatic rings. Furthermore, the potential for intramolecular hydrogen bonding between the secondary amine (N-H), the carboxylic acid (C=O), and the nitro group (N=O) dictates its conformational preferences and is a key feature to be explored via spectroscopy.

Below is the annotated chemical structure of this compound, which will be referenced throughout this guide for spectral assignments.

Caption: Molecular structure of this compound with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms, revealing the connectivity and configuration of the molecule.

Experimental Protocol: ¹H NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is chosen for its excellent ability to dissolve polar aromatic acids and to ensure the exchangeable protons (NH and COOH) are observable.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Temperature: 298 K.

    • Spectral Width: 0-16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Interpretation and Causality of ¹H NMR Spectrum

The predicted ¹H NMR spectrum is interpreted based on established data for N-phenylanthranilic acid and the known effects of nitro-substituents.[4] The aromatic region (6.5-9.0 ppm) is particularly informative.[5]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
COOH ~13.0broad singlet (br s)-The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.
N-H ~9.7singlet (s)-The N-H proton is significantly deshielded due to intramolecular hydrogen bonding with the adjacent nitro and/or carboxyl groups and the anisotropic effect of the aromatic rings.
H4 8.2 - 8.4doublet of doublets (dd)J ≈ 8.0, 1.5This proton is ortho to the strongly electron-withdrawing NO₂ group and meta to the COOH group, leading to a significant downfield shift.
H6 7.9 - 8.1doublet of doublets (dd)J ≈ 8.0, 1.5H6 is ortho to the COOH group and meta to the NO₂ group.
H5 7.4 - 7.6triplet (t)J ≈ 8.0H5 is coupled to both H4 and H6, resulting in a triplet. Its chemical shift is influenced by both the ortho amino and para nitro/carboxyl functionalities.
H2', H6' 7.3 - 7.5triplet (t)J ≈ 7.5Protons on the phenylamino ring ortho to the nitrogen. Their chemical shift is influenced by the electron-donating character of the amine.
H3', H5' 7.1 - 7.3triplet (t)J ≈ 7.5Meta protons on the phenylamino ring.
H4' 6.8 - 7.0triplet (t)J ≈ 7.5Para proton on the phenylamino ring, generally the most upfield of the aromatic signals due to the influence of the N-H group.

Note: These are predicted values. Actual experimental values may vary slightly.

The strong deshielding of the N-H proton provides compelling evidence for intramolecular hydrogen bonding, a critical factor in the molecule's conformation and reactivity. The distinct splitting patterns in the aromatic region allow for unambiguous assignment of each proton on the benzoic acid core.[6]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Given the molecule's 13 carbon atoms and lack of symmetry, 13 distinct signals are expected.

Experimental Protocol: ¹³C NMR Data Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer, switching to the ¹³C channel (e.g., 100 MHz for a 400 MHz instrument).

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30') to produce singlet peaks for each carbon.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

    • Reference: The solvent peak (DMSO-d₆ at 39.52 ppm) or TMS at 0.00 ppm.

Interpretation and Causality of ¹³C NMR Spectrum

The chemical shifts are predicted by analyzing the parent N-phenylanthranilic acid and applying substituent chemical shift (SCS) effects for a nitro group.[7] Carbons in aromatic rings typically absorb between 110-150 ppm.[8]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C7 (C=O) ~168-170The carbonyl carbon of the carboxylic acid is highly deshielded and appears furthest downfield.[9]
C3 ~150-152The carbon atom directly attached to the electron-withdrawing nitro group will be significantly deshielded.
C1 ~145-147This carbon is attached to the nitrogen of the phenylamino group.
C1' ~140-142The ipso-carbon of the phenylamino ring, attached to the nitrogen.
C2 ~115-117This carbon, attached to the carboxylic acid, is shielded by the ortho amino group.
C4, C6 ~130-135Aromatic CH carbons on the nitro-substituted ring. Their exact shifts are influenced by multiple substituents.
C5 ~120-125Aromatic CH carbon on the nitro-substituted ring.
C2', C6' ~128-130Ortho carbons on the phenylamino ring.
C3', C5' ~118-122Meta carbons on the phenylamino ring.
C4' ~123-126Para carbon on the phenylamino ring.

Note: These are predicted values. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the solid sample with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture to a fine powder and press it into a transparent disc using a hydraulic press.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A spectrum of a pure KBr pellet must be run as a background and subtracted from the sample spectrum.

Interpretation and Causality of IR Spectrum

The IR spectrum of this compound is expected to show a combination of absorptions characteristic of carboxylic acids, secondary amines, nitro compounds, and aromatic rings.

Wavenumber (cm⁻¹)Vibrational ModeInterpretation and Causality
3300 - 2500 O-H Stretch (Carboxylic Acid) A very broad and strong absorption characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[10][11]
~3350 N-H Stretch (Secondary Amine) A sharp to medium intensity peak. Its position and sharpness can be affected by the degree of intramolecular hydrogen bonding with the adjacent nitro and carbonyl groups.[12]
~3100-3000 Aromatic C-H Stretch Medium to weak absorptions appearing just above 3000 cm⁻¹.[5]
~1700-1680 C=O Stretch (Carboxylic Acid) A very strong and sharp absorption. Conjugation with the aromatic ring and potential hydrogen bonding can shift this value slightly.[10]
~1600, ~1475 C=C Stretch (Aromatic Ring) Two or more medium intensity bands characteristic of the aromatic ring skeleton.
~1530-1500 Asymmetric NO₂ Stretch A very strong absorption, one of the two characteristic peaks for a nitro group.[13]
~1350-1330 Symmetric NO₂ Stretch A second very strong absorption, confirming the presence of the nitro group.[13]
~1300-1200 C-O Stretch (Carboxylic Acid) A medium to strong absorption associated with the carboxylic acid C-O bond.
~900-675 Aromatic C-H Out-of-Plane Bending The pattern of these bands can sometimes give clues about the substitution pattern of the aromatic rings.

Integrated Spectroscopic Workflow and Conclusion

The definitive characterization of this compound is achieved not by a single technique, but by the logical integration of data from multiple spectroscopic methods.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Chemical Synthesis purification Purification (Recrystallization) synthesis->purification ir FTIR Spectroscopy (Functional Group ID) purification->ir nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr mass_spec Mass Spectrometry (Molecular Weight) purification->mass_spec ir_interp Identify: COOH, NH, NO₂ ir->ir_interp nmr_interp Map C-H Framework nmr->nmr_interp ms_interp Confirm C₁₃H₁₀N₂O₄ mass_spec->ms_interp final_structure Final Structure Validation ir_interp->final_structure nmr_interp->final_structure ms_interp->final_structure

Caption: Workflow for the synthesis, purification, and structural validation of the target compound.

References

An In-depth Technical Guide to 2-Amino-3-nitrobenzoic Acid and its Anilino Analogue

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: The compound "2-anilino-3-nitrobenzoic acid" is not widely documented in readily available chemical literature. However, the structurally similar and synthetically crucial compound, 2-amino-3-nitrobenzoic acid, is a significant intermediate in various synthetic pathways. This guide will provide a comprehensive overview of the discovery, synthesis, and history of 2-amino-3-nitrobenzoic acid. Furthermore, it will explore the theoretical synthesis of its anilino analogue, 2-anilino-3-nitrobenzoic acid, based on established chemical principles.

Part 1: The Core Intermediate: 2-Amino-3-nitrobenzoic Acid

Introduction

2-Amino-3-nitrobenzoic acid is a vital organic intermediate characterized by the presence of amino, nitro, and carboxylic acid functional groups on a benzene ring.[1][2][3] This arrangement of functional groups makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules.[4][5][6] It is particularly important as a key intermediate in the synthesis of pharmaceuticals, including benzimidazole-based drugs like candesartan and azilsartan, as well as PAPR inhibitors.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of 2-amino-3-nitrobenzoic acid is presented in the table below.

PropertyValue
Molecular Formula C₇H₆N₂O₄
Molecular Weight 182.13 g/mol
CAS Number 606-18-8
Melting Point 207-211 °C
Appearance White to light yellow crystalline solid
InChI Key JJPIVRWTAGQTPQ-UHFFFAOYSA-N

(Data sourced from PubChem and commercial supplier information)[1][4][7]

Historical Synthesis and Discovery

The synthesis of 2-amino-3-nitrobenzoic acid has been approached through several routes over the years, reflecting the evolution of synthetic organic chemistry. Early methods were often harsh and produced low yields.

One of the older documented methods involves the oxidation of 2-acetamido-3-nitrotoluene .[4] This process typically uses a strong oxidizing agent like potassium permanganate. The resulting acetamido acid is then hydrolyzed to yield 2-amino-3-nitrobenzoic acid. However, this route is considered economically unattractive due to challenges in preparing the starting material and the inefficiency of the oxidation step.[4]

Another historical approach is the Hofmann degradation of 3-nitrophthalamic acid . This method, while effective, involves the use of hazardous reagents and can be difficult to scale up.

A significant advancement came with the use of ammonolysis of 2-chloro-3-nitrobenzoic acid .[5][6][8] This reaction, often carried out in a sealed vessel at elevated temperatures and pressures with aqueous or alcoholic ammonia, provides a more direct route to the desired product.[8] A US patent from 1969 describes a similar process involving the reaction of 3-nitrosalicylic acid with ammonium hydroxide at high temperatures.[9]

More recent and efficient methods have been developed, such as the Curtius rearrangement of 3-nitrophthalic acid .[5][6] This multi-step process involves mono-esterification, conversion to an acyl chloride, and subsequent Curtius rearrangement to yield 2-amino-3-nitrobenzoic acid with high yields.[6]

Modern Synthetic Protocols

The following are detailed protocols for two common methods of synthesizing 2-amino-3-nitrobenzoic acid.

Protocol 1: Ammonolysis of 2-Chloro-3-nitrobenzoic Acid

This protocol is based on the nucleophilic aromatic substitution of chlorine with ammonia.

Step-by-Step Methodology:

  • Reaction Setup: In a sealed pressure vessel, dissolve 2-chloro-3-nitrobenzoic acid in an excess of aqueous ammonium hydroxide solution.

  • Heating: Heat the reaction mixture to 120°C and maintain this temperature for approximately 7 hours with continuous stirring.

  • Work-up: After cooling the reaction mixture to room temperature, dilute it with water.

  • Precipitation: Acidify the solution to a pH of 2 using hydrochloric acid. This will precipitate the 2-amino-3-nitrobenzoic acid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to obtain the final product.

Diagram of Ammonolysis Workflow:

Ammonolysis Start 2-Chloro-3-nitrobenzoic Acid + NH4OH Reaction Heat to 120°C in sealed vessel Start->Reaction Step 1 Workup Cool, Dilute with H2O Reaction->Workup Step 2 Precipitate Acidify with HCl (pH 2) Workup->Precipitate Step 3 Product 2-Amino-3-nitrobenzoic Acid Precipitate->Product Step 4

Caption: Workflow for the synthesis of 2-amino-3-nitrobenzoic acid via ammonolysis.

Protocol 2: Curtius Rearrangement of 3-Nitrophthalic Acid

This method offers high yields and is suitable for larger-scale production.

Step-by-Step Methodology:

  • Mono-esterification: React 3-nitrophthalic acid with a low-carbon alcohol (e.g., methanol) in the presence of a catalytic amount of sulfuric acid to form the mono-ester.

  • Acyl Chloride Formation: Treat the mono-ester with thionyl chloride in a suitable solvent like chloroform to convert the remaining carboxylic acid group into an acyl chloride.

  • Curtius Rearrangement: React the acyl chloride with sodium azide to form an acyl azide, which then undergoes Curtius rearrangement upon gentle heating to form an isocyanate.

  • Hydrolysis: Hydrolyze the isocyanate in situ with water or a dilute acid to yield 2-amino-3-nitrobenzoic acid.

Diagram of Curtius Rearrangement Workflow:

Curtius_Rearrangement Start 3-Nitrophthalic Acid Monoester Mono-esterification Start->Monoester AcylChloride Acyl Chloride Formation Monoester->AcylChloride Rearrangement Curtius Rearrangement AcylChloride->Rearrangement Hydrolysis Hydrolysis Rearrangement->Hydrolysis Product 2-Amino-3-nitrobenzoic Acid Hydrolysis->Product

Caption: Key stages in the synthesis of 2-amino-3-nitrobenzoic acid via Curtius rearrangement.

Part 2: The Theoretical Analogue: 2-Anilino-3-nitrobenzoic Acid

While not a commonly synthesized compound, the creation of 2-anilino-3-nitrobenzoic acid is theoretically achievable through established synthetic reactions, most notably the Ullmann condensation or the related Goldberg reaction .[10]

Theoretical Synthesis via Ullmann-Goldberg Reaction

The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[10][11][12][13][14] The Goldberg reaction is a specific variation of the Ullmann condensation that couples an aniline with an aryl halide.[10]

Proposed Reaction Scheme: The most plausible route to 2-anilino-3-nitrobenzoic acid would involve the coupling of 2-chloro-3-nitrobenzoic acid with aniline .

Step-by-Step Theoretical Protocol:

  • Reactant Preparation: Combine 2-chloro-3-nitrobenzoic acid, aniline (in slight excess), and a base such as potassium carbonate in a high-boiling polar solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

  • Catalyst Addition: Add a copper catalyst, which could be copper(I) iodide, copper(I) oxide, or activated copper powder. The addition of a ligand, such as 1,10-phenanthroline or an amino acid, can facilitate the reaction at lower temperatures.

  • Reaction Conditions: Heat the mixture to a high temperature, typically in the range of 150-210°C, under an inert atmosphere (e.g., nitrogen or argon). The reaction progress would be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Isolation: After the reaction is complete, the mixture would be cooled, and the product extracted. An acidic work-up would be necessary to protonate the carboxylic acid and facilitate its separation from the reaction mixture. Purification would likely be achieved through recrystallization or column chromatography.

Diagram of Theoretical Ullmann-Goldberg Synthesis:

Ullmann_Goldberg Reactants 2-Chloro-3-nitrobenzoic Acid + Aniline Reaction Heat in polar solvent (e.g., NMP) Reactants->Reaction Catalyst Cu(I) Catalyst + Ligand + Base Catalyst->Reaction Product 2-Anilino-3-nitrobenzoic Acid Reaction->Product

Caption: Proposed synthetic pathway for 2-anilino-3-nitrobenzoic acid using an Ullmann-Goldberg reaction.

Rationale for Experimental Choices:

  • Aryl Halide: 2-Chloro-3-nitrobenzoic acid is chosen as the aryl halide because the presence of the electron-withdrawing nitro group activates the halide for nucleophilic aromatic substitution.[10]

  • Catalyst System: A copper(I) catalyst is essential for the Ullmann condensation. The use of a ligand can improve the solubility and reactivity of the copper catalyst, allowing for milder reaction conditions.

  • Solvent and Temperature: High-boiling polar solvents are necessary to achieve the high temperatures required for the classical Ullmann reaction.[10]

Conclusion

2-Amino-3-nitrobenzoic acid stands as a cornerstone intermediate in the synthesis of numerous valuable organic compounds, particularly in the pharmaceutical industry. Its synthetic history showcases the progression of chemical methodologies towards more efficient and scalable processes. While its anilino counterpart, 2-anilino-3-nitrobenzoic acid, is not a common compound, its synthesis is theoretically sound through well-established reactions like the Ullmann-Goldberg condensation. This guide provides both a thorough understanding of the known intermediate and a scientifically grounded proposal for the synthesis of its lesser-known analogue, offering valuable insights for researchers in organic and medicinal chemistry.

References

A Comprehensive Technical Guide to the Theoretical and Computational Investigation of 2-Anilino-3-Nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 2-anilino-3-nitrobenzoic acid. While direct experimental and computational studies on this specific molecule are not extensively reported, this document synthesizes established methodologies from research on structurally analogous compounds, such as various nitrobenzoic acids and aniline derivatives. By leveraging these proven techniques, this guide offers a robust roadmap for researchers to explore the molecular structure, spectroscopic properties, and electronic characteristics of 2-anilino-3-nitrobenzoic acid. The protocols and analyses detailed herein are grounded in Density Functional Theory (DFT), a powerful computational tool in modern chemical research. This guide is intended to be an authoritative resource for scientists engaged in the study and application of complex aromatic compounds in fields such as medicinal chemistry and materials science.

Introduction: Unveiling the Potential of 2-Anilino-3-Nitrobenzoic Acid

2-Anilino-3-nitrobenzoic acid is a fascinating organic molecule that combines the structural features of aniline, benzoic acid, and a nitro group. This unique amalgamation of functional groups suggests a rich and complex electronic landscape, making it a compelling target for theoretical and computational exploration. The presence of an electron-donating amino group and an electron-withdrawing nitro group on the same aromatic scaffold hints at interesting intramolecular charge transfer phenomena and potential for non-linear optical (NLO) properties.[1][2] Furthermore, the structural similarities to known biologically active compounds suggest its potential as a scaffold in drug discovery.[3]

This guide will provide a comprehensive, step-by-step approach to characterizing 2-anilino-3-nitrobenzoic acid using state-of-the-art computational methods. We will delve into the causality behind the selection of computational parameters and provide self-validating protocols to ensure the scientific integrity of the findings.

Proposed Synthesis and Experimental Characterization

Experimental Characterization Workflow:

G cluster_synthesis Synthesis cluster_characterization Characterization 2-Chloro-3-nitrobenzoic Acid 2-Chloro-3-nitrobenzoic Acid Reaction Reaction 2-Chloro-3-nitrobenzoic Acid->Reaction Aniline Aniline Aniline->Reaction 2-Anilino-3-nitrobenzoic Acid 2-Anilino-3-nitrobenzoic Acid Reaction->2-Anilino-3-nitrobenzoic Acid NMR NMR 2-Anilino-3-nitrobenzoic Acid->NMR Structural Confirmation FTIR FTIR 2-Anilino-3-nitrobenzoic Acid->FTIR Functional Group ID UV-Vis UV-Vis 2-Anilino-3-nitrobenzoic Acid->UV-Vis Electronic Transitions Mass_Spec Mass_Spec 2-Anilino-3-nitrobenzoic Acid->Mass_Spec Molecular Weight

Caption: Proposed synthesis and experimental characterization workflow.

Based on data for analogous compounds, the following spectroscopic characteristics would be anticipated:

Spectroscopic TechniqueExpected Observations for 2-Anilino-3-nitrobenzoic Acid
¹H NMR Complex aromatic region signals, a broad singlet for the N-H proton, and a downfield singlet for the carboxylic acid proton.
¹³C NMR Resonances for all unique carbon atoms in the aromatic rings and the carboxyl carbon.
FTIR (cm⁻¹) N-H stretching (around 3400-3200), O-H stretching (broad, 3300-2500), C=O stretching (1720-1680), N-O asymmetric and symmetric stretching (around 1550 and 1350), and C-N stretching (1300-1200).[5]
UV-Vis (λmax) Multiple absorption bands in the UV-visible region corresponding to π-π* and n-π* electronic transitions, influenced by the intramolecular charge transfer character.
Mass Spectrometry (m/z) A molecular ion peak corresponding to the molecular weight of C₁₃H₁₀N₂O₄ (258.23 g/mol ).

In-Depth Computational Methodology: A Self-Validating Protocol

The cornerstone of a thorough theoretical investigation is a well-defined and validated computational protocol. Density Functional Theory (DFT) has proven to be a highly effective method for studying the properties of organic molecules.[6]

Step-by-Step Computational Protocol:

  • Molecular Modeling and Initial Optimization:

    • Construct the 3D structure of 2-anilino-3-nitrobenzoic acid using molecular modeling software (e.g., GaussView).

    • Perform an initial geometry optimization using a lower-level theory, such as the semi-empirical PM3 method, to obtain a reasonable starting geometry.[7]

  • High-Level Geometry Optimization:

    • Perform a full geometry optimization without any symmetry constraints using DFT.

    • Recommended Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional for organic molecules.[8]

    • Recommended Basis Set: 6-311++G(d,p) is a flexible basis set that includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to account for the non-uniform distribution of electron density.[1]

    • Solvation Model: To simulate a more realistic environment, a solvent model such as the Polarizable Continuum Model (PCM) can be employed.

  • Frequency Calculations:

    • Perform frequency calculations at the same level of theory as the final geometry optimization (B3LYP/6-311++G(d,p)).

    • Validation: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

    • These calculations also provide the necessary data for simulating the infrared and Raman spectra.[9]

  • Electronic Property Calculations:

    • Using the optimized geometry, perform single-point energy calculations to determine various electronic properties.

    • This includes the calculation of molecular orbitals (for HOMO-LUMO analysis), Mulliken atomic charges, and the generation of the molecular electrostatic potential map.

Computational Workflow Diagram:

G Input_Structure Initial 3D Structure DFT_Opt DFT Geometry Optimization (B3LYP/6-311++G(d,p)) Input_Structure->DFT_Opt Freq_Calc Frequency Calculation DFT_Opt->Freq_Calc Validation No Imaginary Frequencies? Freq_Calc->Validation Validation->DFT_Opt No, Re-optimize Optimized_Structure Optimized Geometry Validation->Optimized_Structure Yes Electronic_Properties Electronic Property Calculations Optimized_Structure->Electronic_Properties

Caption: A robust workflow for DFT calculations.

Theoretical Analysis of Molecular Properties

The data generated from the computational protocol allows for a deep dive into the molecular properties of 2-anilino-3-nitrobenzoic acid.

Molecular Geometry

Analysis of the optimized geometry will reveal key structural parameters. It is expected that the steric hindrance between the bulky aniline and nitro groups, along with the carboxylic acid group, will lead to a non-planar conformation. The dihedral angle between the two aromatic rings will be a critical parameter to quantify this deviation from planarity.[10] Intramolecular hydrogen bonding between the N-H of the aniline group and an oxygen of the nitro or carboxyl group is also possible and would significantly influence the molecular conformation.[11]

Vibrational Analysis: Simulating FTIR and Raman Spectra

The calculated vibrational frequencies can be used to simulate the infrared and Raman spectra of the molecule.[2] A scaling factor (typically around 0.96 for B3LYP) is often applied to the calculated frequencies to better match the experimental data, accounting for anharmonicity and other systematic errors in the calculations.[12] The potential energy distribution (PED) analysis can be used to make unambiguous assignments of the vibrational modes to specific functional groups.[13]

Predicted Vibrational Modes (cm⁻¹):

Functional GroupVibrational ModePredicted Wavenumber Range
N-H (Anilino)Stretching3450 - 3350
O-H (Carboxyl)Stretching3300 - 2500 (broad)
C=O (Carboxyl)Stretching1750 - 1700
NO₂ (Nitro)Asymmetric Stretching1570 - 1520
NO₂ (Nitro)Symmetric Stretching1370 - 1320
Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior of a molecule.[14]

  • HOMO: Represents the ability to donate an electron. It is expected to be localized primarily on the electron-rich aniline moiety.

  • LUMO: Represents the ability to accept an electron. It is anticipated to be concentrated on the electron-deficient nitrobenzoic acid portion of the molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a key indicator of chemical reactivity and kinetic stability.[15] A small HOMO-LUMO gap suggests a molecule that is more easily polarized and reactive, and it is often associated with enhanced NLO properties.[16]

Relationship between HOMO-LUMO and Reactivity:

G cluster_reactivity Chemical Reactivity HOMO HOMO | Electron Donor Energy_Gap HOMO-LUMO Gap (ΔE) LUMO LUMO | Electron Acceptor Small_Gap Small ΔE High Reactivity Low Kinetic Stability Energy_Gap->Small_Gap correlates with Large_Gap Large ΔE Low Reactivity High Kinetic Stability Energy_Gap->Large_Gap correlates with

Caption: The significance of the HOMO-LUMO energy gap.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the Lewis-like chemical bonding in the molecule.[17] It allows for the investigation of intramolecular interactions, such as hyperconjugation and hydrogen bonding. The analysis of donor-acceptor interactions within the NBO framework can quantify the intramolecular charge transfer from the anilino group to the nitrobenzoic acid moiety.

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of the molecule.[18] It is an invaluable tool for identifying the sites of electrophilic and nucleophilic attack.

  • Negative Potential (Red/Yellow): Regions of high electron density, typically around the oxygen atoms of the nitro and carboxyl groups. These are the likely sites for electrophilic attack.

  • Positive Potential (Blue): Regions of low electron density, expected around the hydrogen atoms of the amino and carboxyl groups. These are susceptible to nucleophilic attack.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach for the theoretical and computational study of 2-anilino-3-nitrobenzoic acid. By employing the detailed DFT-based protocols, researchers can gain profound insights into the structural, vibrational, and electronic properties of this molecule. The predictive power of these computational methods, when correlated with experimental data, can accelerate the discovery and development of new molecules with tailored properties for applications in medicinal chemistry, materials science, and beyond. The methodologies presented here provide a solid foundation for future research and contribute to the broader understanding of complex organic systems.

References

An In-Depth Technical Guide to 2-Phenylamino-3-nitrobenzoic Acid (CAS 54420-95-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Chemical Synthesis

2-Phenylamino-3-nitrobenzoic acid, registered under CAS number 54420-95-0, is an aromatic organic compound that serves as a pivotal intermediate in various synthetic applications. Its structure, featuring a diphenylamine backbone further functionalized with both a carboxylic acid and a nitro group, provides a rich platform for chemical modification. This guide offers a comprehensive overview of its chemical properties, safety data, synthetic routes, and analytical procedures, providing critical insights for professionals in research and development. While this molecule is primarily utilized as a building block, the inherent bioactivity associated with its constituent moieties—nitroaromatics and aminobenzoic acids—suggests its potential as a scaffold in medicinal chemistry and materials science.[1][]

Physicochemical Properties and Structural Information

The compound presents as a solid, typically yellow to green in appearance, and is sensitive to air.[3] Its core structure consists of an aniline molecule N-arylated with a 3-nitrobenzoic acid. The electron-withdrawing nature of the nitro group significantly influences the acidity of the carboxylic acid and the overall electronic properties of the molecule.

PropertyValueSource(s)
CAS Number 54420-95-0
Molecular Formula C₁₃H₁₀N₂O₄
Molecular Weight 258.23 g/mol
Appearance Yellow to green solid[3]
Melting Point 194 °C[3]
Boiling Point 423.6 ± 40.0 °C (Predicted)[3]
Density 1.435 ± 0.06 g/cm³ (Predicted)[3]
Storage Room temperature, protect from light, keep sealed in dry conditions
Synonyms 3-Nitro-2-phenylaminobenzoic acid, 2-anilino-3-nitrobenzoic acid[3]

Safety Data and Hazard Management

2-Phenylamino-3-nitrobenzoic acid is classified as a hazardous substance and requires careful handling in a laboratory setting. The primary hazards are associated with acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.

GHS Classification:

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements: A comprehensive list of precautionary statements includes P261 (avoid breathing dust), P280 (wear protective gloves/eye protection), and P301+P312 (if swallowed, call a poison center/doctor if you feel unwell).

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Use only outdoors or in a well-ventilated area.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles.

    • Skin Protection: Wear chemical-resistant gloves.

    • Respiratory Protection: If dust is generated, a NIOSH-approved respirator is recommended.

First Aid Measures:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

  • If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthetic Pathways and Methodologies

The primary route for synthesizing 2-Phenylamino-3-nitrobenzoic acid involves the nucleophilic aromatic substitution reaction between aniline and a halogenated 3-nitrobenzoic acid derivative.

Conceptual Synthesis Workflow

The synthesis is conceptually straightforward, relying on the displacement of a good leaving group (like a halide) from the 2-position of the nitrobenzoic acid ring by the amino group of aniline.

G cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_product Product Aniline Aniline Reaction Nucleophilic Aromatic Substitution Aniline->Reaction 2-Chloro-3-nitrobenzoic_acid 2-Chloro-3-nitrobenzoic acid 2-Chloro-3-nitrobenzoic_acid->Reaction Final_Product 2-Phenylamino-3-nitrobenzoic acid Reaction->Final_Product Purification (Recrystallization)

Caption: Conceptual workflow for the synthesis of 2-Phenylamino-3-nitrobenzoic acid.

Experimental Protocol (Representative)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chloro-3-nitrobenzoic acid (1 equivalent) and aniline (1.1 equivalents) in a suitable high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Catalyst/Base Addition: Add a base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2-3 equivalents), to act as a proton scavenger. The addition of a copper catalyst (e.g., copper(I) iodide) can facilitate the reaction (Ullmann condensation).

  • Reaction Execution: Heat the reaction mixture to a temperature between 120-160 °C and maintain for several hours (4-24 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a large volume of cold water and acidify with a mineral acid (e.g., HCl) to a pH of ~2-3.

  • Isolation and Purification: The acidic conditions will protonate the carboxylate, causing the product to precipitate. Collect the crude solid by vacuum filtration. Wash the solid with cold water to remove inorganic salts.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-Phenylamino-3-nitrobenzoic acid.

Analytical and Quality Control Methods

To ensure the purity and identity of 2-Phenylamino-3-nitrobenzoic acid, chromatographic and spectroscopic techniques are essential. High-Performance Liquid Chromatography (HPLC) is the method of choice for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for analyzing this compound. The following provides a starting point for method development, based on methods for similar aromatic acids.[5][6]

ParameterRecommended Condition
Column C18, 5 µm particle size (e.g., 4.6 x 150 mm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid in Water
Mobile Phase B Acetonitrile (MeCN)
Elution Isocratic or Gradient. A starting point could be 60:40 (A:B).
Flow Rate 1.0 mL/min
Detection UV at 235 nm or 254 nm
Column Temp. Ambient or controlled (e.g., 25 °C)

Analytical Workflow

G Sample Sample Preparation (Dissolve in Mobile Phase, Filter) HPLC HPLC System (Pump, Injector, Column) Sample->HPLC Inject Detector UV Detector HPLC->Detector Data Data Acquisition & Processing (Chromatogram) Detector->Data

References

The Biological Potential of the 3-Nitro-2-(phenylamino)benzoic Acid Scaffold: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-nitro-2-(phenylamino)benzoic acid scaffold, a core structure in medicinal chemistry, has garnered significant interest for its diverse biological activities. This technical guide provides an in-depth exploration of this scaffold's potential, focusing on its synthesis, and its demonstrated antimicrobial, anticancer, and anti-inflammatory properties. We will delve into the mechanistic underpinnings of these activities, with a particular focus on the modulation of the NF-κB signaling pathway. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to guide future research and therapeutic development.

Introduction: The Strategic Importance of the this compound Scaffold

The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor in the pharmaceutical sciences. The this compound scaffold, an anthranilic acid derivative, represents a privileged structure with significant potential for drug discovery. The strategic placement of a nitro group at the 3-position and a phenylamino moiety at the 2-position of the benzoic acid core creates a unique electronic and steric environment, conferring upon it a diverse range of biological activities.

The presence of the nitro group, a well-known pharmacophore, can enhance the molecule's interaction with biological targets and is often associated with antimicrobial and anticancer properties. The phenylamino (anilino) group, on the other hand, is a key feature of several non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential role in modulating inflammatory pathways. This guide will systematically dissect the multifaceted biological potential of this scaffold, providing a rationale for its continued exploration in drug development programs.

Synthesis of the this compound Scaffold and Its Derivatives

The synthesis of the this compound core and its derivatives is crucial for exploring its structure-activity relationships (SAR). The Ullmann condensation is a classical and widely employed method for the N-arylation of 2-amino-3-nitrobenzoic acid or the amination of 2-halo-3-nitrobenzoic acid.

General Synthesis via Ullmann Condensation

The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a robust method for forming the C-N bond between the aniline and the benzoic acid core. The reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base.

A representative synthetic route involves the reaction of 2-chloro-3-nitrobenzoic acid with aniline in a high-boiling polar solvent such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP), with copper powder or a copper(I) salt as the catalyst and a base like potassium carbonate to neutralize the hydrogen halide formed.

Experimental Protocol: Synthesis of this compound via Ullmann Condensation [1][2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-3-nitrobenzoic acid (1 equivalent), aniline (1.1 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 140-160 °C) and maintain for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the aqueous solution with concentrated hydrochloric acid (HCl) to a pH of 2-3 to precipitate the product.

  • Isolation and Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Synthesis of Derivatives

The versatility of the this compound scaffold allows for the synthesis of a wide array of derivatives to probe and optimize its biological activity. Modifications can be introduced at several positions:

  • The Phenylamino Ring: Substitution on the aniline ring can modulate the electronic and steric properties of the molecule.

  • The Carboxylic Acid Group: The carboxyl group can be converted to esters, amides, or other functional groups to alter solubility, cell permeability, and target engagement.

  • The Nitro Group: Reduction of the nitro group to an amine opens up further avenues for derivatization.

For instance, 3-nitro-2-styryl amide derivatives have been synthesized as potential cancer chemopreventive agents, inspired by the structure of resveratrol. This involves a base-catalyzed condensation of substituted benzaldehydes with methyl 2-methyl-3-nitrobenzoate, followed by conversion to the acid chloride and subsequent amidation.[3][4]

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

The this compound scaffold has emerged as a promising framework for the development of novel anticancer agents. The cytotoxic effects of its derivatives have been evaluated against various cancer cell lines, demonstrating a broad spectrum of activity.

In Vitro Cytotoxicity

Numerous studies have reported the in vitro anticancer activity of derivatives of the 2-aminobenzoic acid and nitrobenzoic acid cores. While specific IC50 values for the parent this compound are not extensively reported in publicly available literature, data for related derivatives highlight the potential of this scaffold.

Derivative TypeCancer Cell LineIC50 (µM)Reference
β-nitrostyrene derivativeMCF-7 (Breast)0.81 ± 0.04 (µg/mL)[5]
β-nitrostyrene derivativeMDA-MB-231 (Breast)1.82 ± 0.05 (µg/mL)[5]
β-nitrostyrene derivativeZR75-1 (Breast)1.12 ± 0.06 (µg/mL)[5]
3-amino-5-(5-oxo-5h-benzo[a]phenothiazin-6-ylamino) benzoic acid derivativeHeLa (Cervical)22.9 (µg/mL)

Table 1: In Vitro Anticancer Activity of Selected Benzoic Acid Derivatives.

The data suggests that derivatization of the core scaffold can lead to potent anticancer agents. The mechanism of action is likely multifactorial, involving the induction of apoptosis and cell cycle arrest.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: A Scaffold for Combating Infectious Diseases

Benzoic acid and its derivatives have long been recognized for their antimicrobial properties. The incorporation of a nitro group and a phenylamino moiety in the this compound scaffold is expected to confer significant antimicrobial activity.

Spectrum of Activity

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density.

Anti-inflammatory Potential: Modulation of the NF-κB Signaling Pathway

The 2-(phenylamino)benzoic acid (fenamate) scaffold is a well-known anti-inflammatory pharmacophore. The addition of a nitro group at the 3-position may further enhance this activity through novel mechanisms. A growing body of evidence suggests that nitro-containing compounds can modulate inflammatory pathways, with a key target being the Nuclear Factor-kappa B (NF-κB) signaling cascade.

Mechanism of Action: Inhibition of NF-κB Activation

NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.

A study on a nitroalkene benzoic acid derivative demonstrated its ability to inhibit NF-κB activation in microglial cells.[3][9][10] This suggests that the this compound scaffold may exert its anti-inflammatory effects by interfering with the NF-κB signaling pathway, potentially through the inhibition of IKK or other upstream signaling components.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB sequesters Proteasomal\nDegradation Proteasomal Degradation IkB->Proteasomal\nDegradation ubiquitination & Nucleus Nucleus NFkB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes activates Scaffold 3-Nitro-2-(phenylamino)benzoic acid scaffold Scaffold->IKK inhibits

Figure 1: Proposed mechanism of anti-inflammatory action of the this compound scaffold via inhibition of the NF-κB signaling pathway.

Experimental Protocol: Griess Assay for Nitric Oxide Production

Nitric oxide (NO) is a key inflammatory mediator produced by nitric oxide synthase (NOS). The Griess assay measures nitrite, a stable and nonvolatile breakdown product of NO.

  • Cell Culture: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours to induce NO production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Experimental Protocol: Western Blot for NF-κB Pathway Proteins [11][12][13]

Western blotting can be used to assess the phosphorylation and degradation of key proteins in the NF-κB pathway.

  • Protein Extraction: Extract total protein from treated and untreated cells.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated IκBα, total IκBα, and NF-κB p65.

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. Its demonstrated potential in the realms of anticancer, antimicrobial, and anti-inflammatory research warrants further investigation. The likely modulation of the NF-κB signaling pathway provides a compelling mechanistic rationale for its anti-inflammatory effects and opens avenues for targeted drug design.

Future research should focus on:

  • Synthesis and SAR studies: A systematic synthesis of derivatives with modifications at key positions will be crucial to optimize potency and selectivity for specific biological targets.

  • In-depth mechanistic studies: Further elucidation of the precise molecular targets and signaling pathways affected by this scaffold is necessary. Investigating its effects on other inflammatory pathways and its potential for dual-target inhibition would be of significant interest.

  • In vivo evaluation: Promising lead compounds should be advanced to in vivo models of cancer, infectious diseases, and inflammation to assess their efficacy and safety profiles.

References

Methodological & Application

Application Note: A Step-by-Step Protocol for the Ullmann Synthesis of 3-Nitro-2-(phenylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 3-Nitro-2-(phenylamino)benzoic acid via an Ullmann condensation reaction. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. The protocol details the reaction setup, work-up, purification, and characterization of the final product. Beyond a simple recitation of steps, this note explains the underlying chemical principles, the rationale for procedural choices, and the function of each reagent, ensuring a thorough understanding for reproducible and successful synthesis.

Introduction and Scientific Background

N-aryl anthranilic acids are a vital class of compounds, serving as key precursors for the synthesis of acridones and various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid.[1][2] The Ullmann condensation, a copper-catalyzed cross-coupling reaction, represents a foundational and reliable method for the formation of carbon-nitrogen (C-N) bonds, essential for constructing these molecular scaffolds.[3][4][5]

This protocol describes the synthesis of this compound from 2-chloro-3-nitrobenzoic acid and aniline. This reaction is a classic example of a Goldberg reaction, a variation of the Ullmann condensation focused on C-N bond formation.[4]

The Ullmann Condensation Mechanism

The Ullmann condensation is a copper-promoted nucleophilic aromatic substitution.[4][6] While the exact mechanism has been a subject of extensive study, it is generally accepted to proceed through a catalytic cycle involving a Cu(I) species as the active catalyst.[7][8] The key steps are:

  • Coordination: The amine (aniline) coordinates to the Cu(I) catalyst.

  • Deprotonation: A base in the reaction mixture deprotonates the coordinated amine, forming a copper-amide complex.

  • Coupling: This copper-amide complex then reacts with the aryl halide (2-chloro-3-nitrobenzoic acid). This step can proceed through various proposed pathways, including oxidative addition followed by reductive elimination.

  • Product Formation: The C-N bond is formed, releasing the desired N-aryl anthranilic acid and regenerating a Cu(I) species that re-enters the catalytic cycle.

The presence of an electron-withdrawing group, such as the nitro group (-NO₂) on the aryl halide, activates the ring towards nucleophilic attack, facilitating the reaction.[4]

Experimental Protocol

Reagents and Materials
Reagent/MaterialMolecular FormulaM.Wt. ( g/mol )QuantityMoles (mmol)Comments
2-Chloro-3-nitrobenzoic acidC₇H₄ClNO₄201.574.03 g20Starting aryl halide
AnilineC₆H₇N93.132.05 mL (2.09 g)22.5Nucleophile (1.1 eq)
Anhydrous Potassium CarbonateK₂CO₃138.215.53 g40Base (2.0 eq)
Copper(I) IodideCuI190.450.38 g2Catalyst (10 mol%)
2-EthoxyethanolC₄H₁₀O₂90.1240 mL-High-boiling solvent
Hydrochloric Acid (conc.)HCl36.46~10 mL-For acidification
EthanolC₂H₅OH46.07As needed-Recrystallization solvent
Deionized WaterH₂O18.02As needed-For work-up & recrystallization
Sodium CarbonateNa₂CO₃105.99As needed-For work-up

Equipment: 100 mL Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, Buchner funnel, vacuum flask, filter paper, beakers, Erlenmeyer flasks, pH paper.

Safety Precautions
  • Conduct all steps in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Aniline is toxic and readily absorbed through the skin. Handle with extreme care.

  • Concentrated hydrochloric acid is corrosive.

  • 2-Ethoxyethanol is a reproductive toxin. Avoid inhalation and skin contact.

Step-by-Step Synthesis Procedure

Reaction Setup and Execution
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-nitrobenzoic acid (4.03 g, 20 mmol).

  • Sequentially add anhydrous potassium carbonate (5.53 g, 40 mmol) and copper(I) iodide (0.38 g, 2 mmol).

  • Add the solvent, 2-ethoxyethanol (40 mL), followed by aniline (2.05 mL, 22.5 mmol).[1]

  • Attach a reflux condenser to the flask and place the setup in a heating mantle.

  • Heat the reaction mixture to reflux (approx. 135 °C) with vigorous stirring. The mixture will typically turn a dark brown or green color.

  • Maintain the reflux for 4-6 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

Rationale for Key Choices:

  • Potassium Carbonate (K₂CO₃): This base is crucial for deprotonating the aniline, increasing its nucleophilicity.[9] It also neutralizes the hydrogen chloride that is theoretically generated during the C-N bond formation. Using two equivalents ensures the reaction environment remains basic.[10]

  • Copper(I) Iodide (CuI): CuI is a common and effective precatalyst for Ullmann reactions, readily forming the active Cu(I) species in solution.[4]

  • 2-Ethoxyethanol: A high-boiling polar solvent is required to achieve the temperatures necessary to overcome the activation energy of the Ullmann condensation.[1][4]

Product Work-up and Isolation
  • After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Pour the dark reaction mixture into a beaker containing 200 mL of deionized water while stirring.

  • Add a 10% aqueous solution of sodium carbonate until the pH is approximately 9-10. This step dissolves the acidic product as its sodium salt.

  • Stir for 15 minutes, then filter the mixture by suction filtration to remove the insoluble copper catalyst and other inorganic salts. Wash the filter cake with a small amount of dilute sodium carbonate solution.

  • Transfer the combined filtrate to a clean beaker and cool it in an ice bath.

  • While stirring vigorously, slowly add concentrated hydrochloric acid dropwise to the filtrate. The product will begin to precipitate as the solution becomes acidic.

  • Continue adding HCl until the pH of the solution is approximately 2-3 (check with pH paper).[11][12] This ensures complete protonation and precipitation of the carboxylic acid.

  • Collect the resulting yellow-brown precipitate by vacuum filtration using a Buchner funnel.

  • Wash the crude product on the filter paper with two portions of cold deionized water (2 x 50 mL) to remove any remaining salts.

  • Press the solid dry on the funnel and then transfer it to a watch glass to air-dry.

Purification by Recrystallization

The crude product can be purified to obtain a higher-purity solid suitable for characterization and further use. An ethanol/water mixture is an effective solvent system for this purpose.[2][13]

  • Transfer the crude, dry solid to an Erlenmeyer flask.

  • Add the minimum amount of hot ethanol required to just dissolve the solid completely. Keep the solution near its boiling point on a hot plate.

  • If any insoluble impurities remain, perform a hot filtration.

  • To the hot, clear solution, add hot water dropwise until the solution just begins to turn cloudy (the cloud point).

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.[14]

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water (approx. 50:50) solution.

  • Dry the purified crystals under vacuum or in a desiccator. The expected product is a yellow solid.

Visualization of the Workflow

The entire experimental process can be summarized in the following workflow diagram.

Ullmann_Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Combine Reactants (2-Chloro-3-nitrobenzoic acid, Aniline, K₂CO₃, CuI, 2-Ethoxyethanol) B 2. Heat to Reflux (4-6 hours at ~135 °C) A->B Stirring C 3. Cool to RT & Quench (Pour into H₂O) B->C D 4. Basify & Filter (Add Na₂CO₃, Filter catalyst) C->D E 5. Acidify Filtrate (Add conc. HCl to pH 2-3) D->E F 6. Isolate Crude Product (Vacuum filtration & wash with H₂O) E->F G 7. Recrystallize (From Ethanol/Water) F->G H 8. Collect Pure Crystals (Vacuum filtration) G->H I 9. Dry & Characterize (MP, NMR, IR) H->I

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the final product should be confirmed using standard analytical techniques.

PropertyExpected Value
Appearance Yellow to orange solid
Molecular Formula C₁₃H₁₀N₂O₄[15]
Molecular Weight 258.23 g/mol [16]
Melting Point ~215-219 °C (literature values may vary)
¹H NMR Expect signals for aromatic protons, a broad singlet for the amine N-H, and a broad singlet for the carboxylic acid O-H.
¹³C NMR Expect signals for 13 distinct carbons, including aromatic carbons and a downfield signal for the carbonyl carbon.
IR Spectroscopy (cm⁻¹) Expect characteristic peaks for N-H stretch (~3300), broad O-H stretch (~3000-2500), C=O stretch (~1680), and N-O stretches for the nitro group (~1530 and ~1350).

Conclusion

This protocol details a reliable and reproducible method for the synthesis of this compound using the Ullmann condensation. By understanding the function of each reagent and the rationale behind the procedural steps, researchers can confidently apply this methodology. The N-aryl anthranilic acid product is a valuable intermediate for further synthetic transformations in medicinal and materials chemistry. Careful execution of the work-up and purification steps is critical for obtaining a high-purity final product.

References

Application Notes and Protocols: 3-Nitro-2-(phenylamino)benzoic Acid in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-Nitro-2-(phenylamino)benzoic acid as a versatile precursor for the synthesis of medicinally important heterocyclic compounds. We delve into the foundational Ullmann condensation for the synthesis of the precursor itself, followed by detailed protocols for its conversion into high-value acridone and quinazoline scaffolds. The causality behind experimental choices, mechanistic insights, and troubleshooting strategies are discussed to ensure procedural success and reproducibility. All protocols are supported by authoritative references and safety considerations.

Introduction: The Strategic Importance of this compound

This compound is a pivotal intermediate in synthetic organic chemistry, primarily owing to the strategic placement of its functional groups. The ortho-relationship of the nitro and phenylamino moieties on the benzoic acid core provides a pre-organized framework for intramolecular cyclization reactions. The electron-withdrawing nitro group not only activates the aromatic ring but also serves as a precursor to an amino group, which is crucial for subsequent ring-closure reactions. This unique structural arrangement makes it an ideal starting material for the synthesis of various fused heterocyclic systems, most notably acridones and their derivatives. Acridone and its analogues are highly sought-after pharmacophores in medicinal chemistry, exhibiting a wide array of biological activities including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3][4][5] This guide will provide detailed protocols for the synthesis of this compound and its subsequent transformation into these valuable heterocyclic frameworks.

Synthesis of the Precursor: this compound

The most common and effective method for synthesizing N-phenylanthranilic acid derivatives is the Ullmann condensation.[6][7][8] This copper-catalyzed nucleophilic aromatic substitution reaction involves the coupling of an aryl halide with an amine. In this case, 2-chloro-3-nitrobenzoic acid is reacted with aniline.

Mechanistic Considerations of the Ullmann Condensation

The Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. Initially, a copper(I) species is generated in situ. This species undergoes oxidative addition with the aryl halide (2-chloro-3-nitrobenzoic acid) to form a Cu(III)-aryl intermediate. Subsequent coordination of the amine (aniline) followed by reductive elimination yields the desired N-phenylanthranilic acid derivative and regenerates the Cu(I) catalyst. The presence of a base, typically potassium carbonate, is essential to neutralize the hydrohalic acid byproduct and to facilitate the deprotonation of the amine.

Experimental Protocol: Ullmann Condensation

Materials:

  • 2-chloro-3-nitrobenzoic acid

  • Aniline

  • Anhydrous potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI) or copper powder

  • Dimethylformamide (DMF) or N-methylpyrrolidone (NMP)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-3-nitrobenzoic acid (1 equivalent), aniline (1.2 equivalents), anhydrous potassium carbonate (1.5 equivalents), and a catalytic amount of copper(I) iodide (0.1 equivalents).

  • Add DMF as the solvent to achieve a concentration of approximately 0.5 M with respect to the 2-chloro-3-nitrobenzoic acid.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and pour it into a beaker containing ice-cold water.

  • Acidify the aqueous mixture to pH 2-3 by the slow addition of concentrated hydrochloric acid with stirring. This will precipitate the product.

  • Collect the crude product by vacuum filtration and wash the filter cake thoroughly with deionized water to remove inorganic salts.

  • Recrystallize the crude product from an ethanol/water mixture to afford pure this compound.

Data Summary Table:

ReactantMolar RatioPurity
2-chloro-3-nitrobenzoic acid1.0>98%
Aniline1.2>99%
Anhydrous Potassium Carbonate1.5>99%
Copper(I) Iodide0.1>98%
ParameterValue
Yield 75-85%
Melting Point 210-212 °C
Appearance Yellow solid

Application in Heterocyclic Synthesis: Acridones

The intramolecular cyclization of N-phenylanthranilic acids is a classical and efficient method for the synthesis of the acridone scaffold.[9][10][11][12] This transformation is typically achieved through a two-step sequence: reductive cyclization of the nitro group followed by oxidation, or a direct cyclization under acidic conditions.

Reductive Cyclization Pathway

A common strategy involves the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization with the carboxylic acid to form a dihydroacridone intermediate. Subsequent oxidation yields the aromatic acridone.

Reductive_Cyclization Precursor This compound Intermediate1 3-Amino-2-(phenylamino)benzoic acid Precursor->Intermediate1 Reduction (e.g., SnCl₂/HCl) Intermediate2 Dihydroacridone Intermediate1->Intermediate2 Intramolecular Cyclization (Heat) Product Acridone Intermediate2->Product Oxidation (e.g., Air, K₃[Fe(CN)₆])

Caption: Reductive cyclization pathway for acridone synthesis.

Experimental Protocol: Synthesis of Acridone

Part A: Reductive Cyclization

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (10 M)

  • Ethanol

Procedure:

  • In a round-bottom flask, suspend this compound (1 equivalent) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux for 2-3 hours. The yellow suspension should gradually dissolve to give a clear solution.

  • Cool the reaction mixture in an ice bath and basify to pH 10-11 by the slow addition of 10 M sodium hydroxide solution. This will precipitate the tin salts.

  • Filter the mixture and wash the precipitate with ethanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude dihydroacridone intermediate.

Part B: Oxidation to Acridone

Materials:

  • Crude dihydroacridone intermediate

  • Potassium ferricyanide (K₃[Fe(CN)₆])

  • Sodium hydroxide (NaOH)

  • Water

Procedure:

  • Dissolve the crude dihydroacridone in an aqueous solution of sodium hydroxide.

  • Slowly add a solution of potassium ferricyanide (2.2 equivalents) in water to the stirred solution.

  • Stir the reaction mixture at room temperature for 1 hour. A yellow precipitate of acridone will form.

  • Collect the acridone by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize from glacial acetic acid or ethanol to obtain pure acridone.

Data Summary Table:

ParameterValue
Yield 80-90% (from this compound)
Melting Point >300 °C
Appearance Yellow crystalline solid

Application in Heterocyclic Synthesis: Quinazolines

While acridone synthesis is a primary application, derivatives of this compound can also be precursors for quinazoline synthesis. This typically involves the reduction of the nitro group, followed by reaction with a one-carbon synthon, such as formamide or an orthoester, to construct the pyrimidine ring.[13][14][15][16][17]

Quinazoline_Synthesis Precursor This compound Intermediate 3-Amino-2-(phenylamino)benzoic acid Precursor->Intermediate Reduction (e.g., H₂/Pd-C) Product Substituted Quinazolinone Intermediate->Product Cyclization with Formamide (Heat)

Caption: General pathway for quinazolinone synthesis.

Experimental Protocol: Synthesis of a Quinazolinone Derivative

Part A: Reduction of the Nitro Group

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve this compound in methanol in a hydrogenation flask.

  • Add a catalytic amount of 10% Pd/C.

  • Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon or Parr hydrogenator) until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Evaporate the solvent from the filtrate under reduced pressure to yield 3-Amino-2-(phenylamino)benzoic acid.

Part B: Cyclization with Formamide

Materials:

  • 3-Amino-2-(phenylamino)benzoic acid

  • Formamide

Procedure:

  • In a round-bottom flask, mix the 3-Amino-2-(phenylamino)benzoic acid with an excess of formamide.

  • Heat the mixture to 150-160 °C for 4-6 hours.

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Recrystallize from a suitable solvent, such as ethanol, to obtain the pure quinazolinone derivative.

Safety and Handling

  • This compound: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[18] Suspected of causing genetic defects and cancer, and of damaging fertility or the unborn child. Obtain special instructions before use and do not handle until all safety precautions have been read and understood. Wear protective gloves, protective clothing, eye protection, and face protection.

  • Aniline: Toxic by inhalation, in contact with skin, and if swallowed. Suspected of causing genetic defects and cancer. Causes damage to organs through prolonged or repeated exposure.

  • 2-chloro-3-nitrobenzoic acid: Causes severe skin burns and eye damage.

  • Tin(II) chloride: Harmful if swallowed. Causes severe skin burns and eye damage. May cause an allergic skin reaction.

  • Concentrated Hydrochloric Acid: Causes severe skin burns and eye damage. May cause respiratory irritation.

  • Formamide: May damage the unborn child.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheets (SDS) for all reagents before use. [18][19][20]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Ullmann condensation Inactive copper catalyst, insufficient temperature, or incomplete reaction.Use freshly activated copper powder or high-purity CuI. Ensure the reaction temperature is maintained. Increase reaction time.
Incomplete reduction of nitro group Inactive catalyst (Pd/C or SnCl₂), insufficient reducing agent.Use fresh catalyst. Increase the amount of reducing agent. Ensure an inert atmosphere for catalytic hydrogenation.
Side products in cyclization Dehydration or decarboxylation at high temperatures.Optimize the reaction temperature and time. Use a milder cyclizing agent if possible.
Difficulty in purification Presence of starting materials or isomeric byproducts.Employ column chromatography for purification. Optimize recrystallization solvent system.

Conclusion

This compound is a readily accessible and highly effective precursor for the synthesis of acridones and quinazolines, two classes of heterocyclic compounds with significant therapeutic potential. The protocols detailed in this guide provide a solid foundation for the preparation of these valuable scaffolds. By understanding the underlying reaction mechanisms and paying close attention to reaction conditions and safety precautions, researchers can successfully utilize this versatile building block in their synthetic endeavors.

References

Application Note & Protocols: A Modular Approach to Synthesizing Novel Anti-Inflammatory Agents from 2-Anilino-3-Nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic synthesis and evaluation of novel anti-inflammatory agents derived from the 2-anilino-3-nitrobenzoic acid scaffold. This scaffold is a promising starting point for developing next-generation Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), analogous to the fenamate class of molecules.[1][2] We present a detailed, field-proven protocol for a palladium-catalyzed Buchwald-Hartwig amination reaction, a robust method for creating a diverse library of derivatives. Furthermore, this guide outlines the essential downstream protocols for in vitro and in vivo screening to identify lead candidates with high efficacy and selectivity, aiming to mitigate the common side effects associated with traditional NSAIDs.

Introduction: The Rationale for a New Generation of NSAIDs

Inflammation is a fundamental biological process, but its chronic dysregulation is a hallmark of numerous debilitating diseases, including arthritis and cardiovascular conditions.[3] For decades, NSAIDs have been the cornerstone of anti-inflammatory therapy.[4] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into pro-inflammatory prostaglandins.[1][2][5]

There are two primary COX isoforms:

  • COX-1: A constitutively expressed enzyme responsible for "housekeeping" functions, such as protecting the gastric mucosa and maintaining kidney function.[4]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation.[5]

The therapeutic, anti-inflammatory effects of NSAIDs are largely due to the inhibition of COX-2, while the common and often severe side effects, like gastrointestinal bleeding, are linked to the concurrent inhibition of COX-1.[5] This dichotomy has driven the search for selective COX-2 inhibitors. The 2-anilino-3-nitrobenzoic acid structure, a close relative of fenamic acids like mefenamic acid, offers a versatile and highly adaptable scaffold for this purpose.[2][6] The presence of the nitro group and the secondary amine linkage provides multiple points for chemical modification, enabling the systematic exploration of structure-activity relationships to optimize COX-2 selectivity and overall pharmacological profile.

cluster_pathways Prostaglandin Synthesis Pathways AA Arachidonic Acid COX1 COX-1 Enzyme (Constitutive) AA->COX1 COX2 COX-2 Enzyme (Inducible at Inflammation Site) AA->COX2 PG_G Protective Prostaglandins COX1->PG_G PG_I Inflammatory Prostaglandins COX2->PG_I GI GI Mucosal Integrity Platelet Function PG_G->GI Inflam Inflammation Pain & Fever PG_I->Inflam NSAIDs Novel 2-Anilino-3-nitrobenzoic Acid Derivatives (NSAIDs) NSAIDs->COX1 Non-Selective Inhibition (Side Effects) NSAIDs->COX2 Selective Inhibition (Therapeutic Goal) r1 2-Halo-3-nitrobenzoic Acid plus + r1->plus prod 2-Anilino-3-nitrobenzoic Acid Derivative r1->prod Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Toluene, Heat r2 Substituted Aniline plus->r2 plus->prod Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Toluene, Heat r2->prod Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Toluene, Heat cluster_workflow Screening Workflow Synthesis Synthesis of Derivative Library Purification Purification & Characterization Synthesis->Purification PrimaryScreen Primary In Vitro Screening (COX-1/COX-2 Inhibition Assay) Purification->PrimaryScreen Selectivity Determine IC₅₀ & Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) PrimaryScreen->Selectivity HitIdent Hit Identification (High Potency & Selectivity) Selectivity->HitIdent SecondaryScreen Secondary In Vivo Screening (Carrageenan-Induced Paw Edema) HitIdent->SecondaryScreen LeadIdent Lead Candidate Identification SecondaryScreen->LeadIdent

References

Application Notes and Protocols: A Guide to the Synthesis of 2-Anilino-3-nitrobenzoic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Anilino-3-nitrobenzoic acid and its ester derivatives are pivotal structural motifs in medicinal chemistry and materials science. These compounds serve as crucial intermediates in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Their utility stems from the strategic placement of functional groups—an amino linkage, a nitro group, and a carboxylic acid or ester—which allows for a diverse array of subsequent chemical transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for the synthesis of 2-anilino-3-nitrobenzoic acid esters, with a focus on the well-established Ullmann condensation reaction.

The core of this synthetic approach is the copper-catalyzed N-arylation reaction, a type of Ullmann condensation, which forms the key carbon-nitrogen bond.[2][3] This class of reactions is renowned for its efficacy in coupling aryl halides with amines, and while traditionally requiring harsh conditions, modern advancements have led to milder and more efficient protocols.[4][5] This guide will delve into the mechanistic underpinnings of this transformation, provide a detailed step-by-step experimental protocol, and offer expert insights to ensure successful and reproducible synthesis.

Mechanistic Overview: The Ullmann Condensation

The synthesis of 2-anilino-3-nitrobenzoic acid esters is typically achieved through an Ullmann condensation, specifically a Goldberg reaction, which involves the coupling of an aniline with an aryl halide.[2] The reaction is catalyzed by copper, often in the form of copper(I) salts like cuprous iodide (CuI).[2] The generally accepted mechanism, while still a subject of detailed study, is believed to proceed through a catalytic cycle involving copper(I) and copper(III) intermediates.

A proposed catalytic cycle for the Ullmann-type N-arylation is as follows:

  • Formation of a Copper(I) Amide Complex: The reaction initiates with the coordination of the aniline to the copper(I) catalyst. In the presence of a base, the aniline is deprotonated to form a more nucleophilic copper(I) amide species.

  • Oxidative Addition: The aryl halide (in this case, a 2-halo-3-nitrobenzoic acid ester) undergoes oxidative addition to the copper(I) amide complex. This step involves the insertion of the copper into the carbon-halogen bond, leading to the formation of a transient copper(III) intermediate.[6][7]

  • Reductive Elimination: The final step is the reductive elimination from the copper(III) complex. This process forms the desired C-N bond of the 2-anilino-3-nitrobenzoic acid ester and regenerates the active copper(I) catalyst, which can then re-enter the catalytic cycle.[6]

The presence of an electron-withdrawing group, such as the nitro group on the aryl halide, generally accelerates the reaction.[2] The choice of solvent, base, and temperature are critical parameters that significantly influence the reaction rate and yield. High-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are often employed to facilitate the reaction, which may require elevated temperatures.[2]

Ullmann_Condensation_Mechanism CuI Cu(I) Catalyst Amine Aniline (R-NH2) Cu_Amide [Cu(I)-NHR] Complex Amine->Cu_Amide + Cu(I) Base Base Base->Cu_Amide - HB+ CuIII_Intermediate [Ar-Cu(III)-NHR(X)] Intermediate Cu_Amide->CuIII_Intermediate + Ar-X (Oxidative Addition) Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->CuIII_Intermediate CuIII_Intermediate->CuI Regeneration Product N-Arylated Product (Ar-NHR) CuIII_Intermediate->Product Reductive Elimination

Caption: Proposed catalytic cycle for the Ullmann N-arylation reaction.

Experimental Protocol

This protocol details the synthesis of a representative 2-anilino-3-nitrobenzoic acid ester, specifically methyl 2-anilino-3-nitrobenzoate.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )QuantityPuritySupplier
Methyl 2-chloro-3-nitrobenzoateC₈H₆ClNO₄215.5910.78 g (50 mmol)≥98%Sigma-Aldrich
AnilineC₆H₇N93.135.13 mL (55 mmol)≥99.5%Sigma-Aldrich
Cuprous Iodide (CuI)CuI190.450.95 g (5 mmol)≥99.5%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)K₂CO₃138.2113.82 g (100 mmol)≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NO73.09100 mLAnhydrous, ≥99.8%Sigma-Aldrich
Ethyl AcetateC₄H₈O₂88.11As neededACS GradeFisher Scientific
HexaneC₆H₁₄86.18As neededACS GradeFisher Scientific
Brine (saturated NaCl solution)NaCl(aq)-As needed--
Magnesium Sulfate (MgSO₄)MgSO₄120.37As neededAnhydrousSigma-Aldrich
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Nitrogen or Argon gas inlet

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Beakers, Erlenmeyer flasks, and graduated cylinders

  • Buchner funnel and filter paper

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure

1. Reaction Setup:

  • Assemble the three-neck round-bottom flask with a reflux condenser and a nitrogen inlet.

  • Ensure all glassware is dry before use.

  • Place a magnetic stir bar in the flask.

2. Charging of Reagents:

  • To the flask, add methyl 2-chloro-3-nitrobenzoate (10.78 g, 50 mmol), potassium carbonate (13.82 g, 100 mmol), and cuprous iodide (0.95 g, 5 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

  • Add anhydrous N,N-dimethylformamide (100 mL) via syringe.

  • Begin stirring the mixture.

  • Add aniline (5.13 mL, 55 mmol) to the stirring suspension at room temperature.

3. Reaction:

  • Heat the reaction mixture to 120 °C using a heating mantle.

  • Maintain the temperature and continue stirring under an inert atmosphere for 12-24 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The product spot should be more polar than the starting aryl halide.

4. Work-up:

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 300 mL of cold water and stir for 15-20 minutes. A precipitate may form.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers in a separatory funnel.

  • Wash the combined organic layers with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent using a Buchner funnel.

5. Purification:

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed for purification.

6. Characterization:

  • The final product, methyl 2-anilino-3-nitrobenzoate, should be a yellow solid.

  • Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its identity and purity.

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Charge Reagents: Aryl Halide, Base, CuI, Aniline, DMF Setup->Reagents Reaction Heat to 120°C (12-24h) Reagents->Reaction TLC_Monitor Monitor by TLC Reaction->TLC_Monitor TLC_Monitor->Reaction Incomplete Workup Work-up: Aqueous Quench & Extraction TLC_Monitor->Workup Complete Purification Purification: Column Chromatography or Recrystallization Workup->Purification Characterization Characterization: NMR, MS, MP Purification->Characterization End End Characterization->End

Caption: A streamlined workflow for the synthesis of 2-anilino-3-nitrobenzoic acid esters.

Expert Insights and Troubleshooting

  • Inert Atmosphere: The Ullmann condensation is sensitive to oxygen, which can lead to side reactions and decreased yields. Maintaining a rigorously inert atmosphere throughout the reaction is crucial for success.

  • Reagent Purity: The purity of the reagents, particularly the solvent and the aniline, is important. Anhydrous solvents should be used to prevent side reactions.

  • Choice of Base: Potassium carbonate is a common and effective base for this reaction. Other bases such as cesium carbonate or potassium phosphate can also be used and may offer advantages in certain cases.

  • Catalyst System: While CuI is a standard catalyst, the use of ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine can sometimes accelerate the reaction and allow for lower reaction temperatures.[2]

  • Reaction Monitoring: Close monitoring by TLC is essential to determine the optimal reaction time and prevent the formation of byproducts due to prolonged heating.

  • Purification Challenges: The product may sometimes be difficult to purify due to the presence of highly colored impurities. Careful column chromatography with a well-chosen eluent system is often necessary. In some cases, treatment with activated carbon during the workup can help to remove some colored impurities.

Conclusion

The synthesis of 2-anilino-3-nitrobenzoic acid esters via the Ullmann condensation is a robust and reliable method for accessing this important class of compounds. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of the desired products. The detailed protocol and expert insights provided in this application note serve as a valuable resource for scientists engaged in organic synthesis, particularly in the fields of medicinal chemistry and materials science, where these compounds are of significant interest.

References

Application Notes and Protocols for 3-Nitro-2-(phenylamino)benzoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 3-Nitro-2-(phenylamino)benzoic acid

This compound, a substituted N-phenylanthranilic acid, represents a pivotal scaffold in medicinal chemistry. Its structural architecture, featuring a nitro group ortho to the amino linkage and a carboxylic acid, provides a unique combination of electronic and steric properties that make it a versatile starting material for the synthesis of a diverse range of biologically active molecules. The N-phenylanthranilic acid core is a well-established pharmacophore, known for its role in non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[1] The introduction of a nitro group at the 3-position significantly influences the molecule's reactivity and potential biological interactions, making it a subject of considerable interest for the development of novel therapeutics.

This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its synthesis, its utility as a key intermediate for heterocyclic compounds, and detailed protocols for the evaluation of its potential biological activities.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and biological assays.

PropertyValueReference
CAS Number 54420-95-0[2][3][4][5]
Molecular Formula C₁₃H₁₀N₂O₄[6][7]
Molecular Weight 258.23 g/mol [8]
Appearance Typically a yellow solid[9]
Purity ≥98% (commercially available)[8]

Spectroscopic Characterization:

  • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on both phenyl rings, with the protons on the nitro-substituted ring likely shifted downfield. The N-H proton will appear as a broad singlet, and the carboxylic acid proton will be a highly deshielded singlet.

  • ¹³C NMR: The spectrum will display signals for all 13 carbon atoms. The carbon bearing the nitro group and the carbonyl carbon of the carboxylic acid will be significantly deshielded.

  • IR Spectroscopy: Key vibrational bands are expected for the N-H stretch, the broad O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the asymmetric and symmetric stretches of the nitro group.

Synthesis of this compound: The Ullmann Condensation

The most common and effective method for the synthesis of N-phenylanthranilic acids is the Ullmann condensation.[1][12][13][14] This copper-catalyzed reaction involves the coupling of an aryl halide with an amine. For the synthesis of this compound, the reaction is typically performed between 2-bromo-3-nitrobenzoic acid and aniline.

Experimental Protocol: Ullmann Condensation

Materials:

  • 2-Bromo-3-nitrobenzoic acid

  • Aniline

  • Copper (I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ethanol for recrystallization

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add 2-bromo-3-nitrobenzoic acid (1 equivalent), aniline (1.1 equivalents), anhydrous potassium carbonate (2 equivalents), and copper (I) iodide (0.1 equivalents).

  • Add anhydrous DMF to the flask to create a stirrable suspension.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water.

  • Acidify the aqueous mixture to pH 2-3 with concentrated hydrochloric acid to precipitate the product.

  • Collect the crude product by vacuum filtration and wash it thoroughly with water.

  • Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a yellow solid.[9][15]

Causality Behind Experimental Choices:

  • Copper (I) Iodide: Acts as the catalyst to facilitate the carbon-nitrogen bond formation.

  • Potassium Carbonate: Serves as a base to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

  • DMF: A high-boiling polar aprotic solvent that is ideal for solubilizing the reactants and facilitating the reaction at elevated temperatures.

  • Acidification: The product is a carboxylic acid, which is soluble in its carboxylate form under basic conditions. Acidification protonates the carboxylate, leading to the precipitation of the desired product.

Ullmann_Condensation Reactants 2-Bromo-3-nitrobenzoic Acid + Aniline Catalyst CuI, K₂CO₃, DMF Reactants->Catalyst Reflux Product This compound Catalyst->Product

Caption: Ullmann condensation for the synthesis of this compound.

Application as a Synthetic Intermediate: Synthesis of Phenazines

This compound is a valuable precursor for the synthesis of phenazine-1-carboxylic acid and its derivatives. Phenazines are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and antitumor properties.[15][16]

Experimental Protocol: Reductive Cyclization to Phenazine-1-carboxylic Acid

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Sodium hydroxide (NaOH) solution (2 M)

  • Hydrochloric acid (HCl), dilute

  • Acetonitrile

  • Ethanol

Procedure:

  • Dissolve this compound (1 equivalent) in a 2 M sodium hydroxide solution.

  • To this solution, add sodium borohydride (excess, e.g., 8 equivalents) portion-wise at room temperature.

  • Heat the reaction mixture to reflux for 4 hours. The reaction involves the reduction of the nitro group and subsequent intramolecular cyclization.

  • Cool the reaction mixture to room temperature.

  • Acidify the solution with dilute hydrochloric acid to a pH of approximately 3 to precipitate the phenazine-1-carboxylic acid.

  • Collect the solid product by vacuum filtration and wash with water.

  • Recrystallize the crude product from a mixture of acetonitrile and ethanol (1:1) to obtain pure phenazine-1-carboxylic acid as a yellow-green crystalline solid.[15]

Phenazine_Synthesis Starting_Material This compound Reagents 1. NaBH₄, NaOH 2. Reflux Starting_Material->Reagents Intermediate Reductive Cyclization Reagents->Intermediate Product Phenazine-1-carboxylic acid Intermediate->Product

Caption: Synthesis of Phenazine-1-carboxylic acid from this compound.

Potential Medicinal Chemistry Applications and Evaluation Protocols

The N-phenylanthranilic acid scaffold is associated with various biological activities. The presence of the nitro group can further modulate these activities and introduce new pharmacological properties.[5][17] Below are proposed protocols for evaluating the potential of this compound in key therapeutic areas.

Anti-inflammatory Activity

Derivatives of N-phenylanthranilic acid are well-known for their anti-inflammatory effects.[1][13][18][19][20]

Protocol: Carrageenan-Induced Rat Paw Edema Assay

This is a standard in vivo model to assess acute anti-inflammatory activity.

Procedure:

  • Acclimatize male Wistar rats for one week.

  • Divide the animals into groups: control (vehicle), standard drug (e.g., Indomethacin, 10 mg/kg), and test compound (this compound at various doses, e.g., 25, 50, 100 mg/kg).

  • Administer the test compound or standard drug orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the control group.

Antimicrobial Activity

Nitroaromatic compounds often exhibit antimicrobial properties.[5][17][21]

Protocol: Agar Well Diffusion Method

This is a widely used in vitro method for preliminary screening of antimicrobial activity.[17][22]

Procedure:

  • Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar plates for fungi.

  • Inoculate the agar surface uniformly with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Create wells of 6 mm diameter in the agar plates using a sterile cork borer.

  • Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO at different concentrations) into the wells.

  • Use a solvent control (DMSO) and a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as negative and positive controls, respectively.

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 28°C for 48 hours (for fungi).

  • Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates higher antimicrobial activity.

Anticancer Activity

Many benzoic acid and N-phenylanthranilic acid derivatives have been investigated for their antiproliferative effects.[10][23][24][25][26][27]

Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.

Procedure:

  • Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

This compound is a readily accessible and highly versatile scaffold in medicinal chemistry. Its established role as a precursor to bioactive phenazines, coupled with the inherent pharmacological potential of the N-phenylanthranilic acid framework, makes it a compound of significant interest. The protocols detailed in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate this compound for a range of therapeutic applications, including the development of novel anti-inflammatory, antimicrobial, and anticancer agents. Further derivatization of the carboxylic acid and the phenyl rings can lead to the generation of libraries of new chemical entities with potentially enhanced potency and selectivity, opening new avenues for drug discovery.

References

Application Note: A Validated Reversed-Phase HPLC Method for Purity Assessment of 3-Nitro-2-(phenylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated high-performance liquid chromatography (HPLC) method for the accurate purity assessment of 3-Nitro-2-(phenylamino)benzoic acid. The developed reversed-phase method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing in pharmaceutical and chemical research settings. The methodology is grounded in established chromatographic principles for aromatic nitro compounds and is validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction

This compound (CAS No. 54420-95-0) is a key chemical intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients (APIs).[3][4] The purity of this intermediate is a critical determinant of the safety, efficacy, and quality of the final product. Process-related impurities, such as starting materials, positional isomers, or degradation products, can impact the pharmacological and toxicological profile of the API. Therefore, a reliable and validated analytical method is essential for its quality control.

This document provides a comprehensive guide to a reversed-phase HPLC (RP-HPLC) method developed for this purpose. The narrative explains the rationale behind the selection of chromatographic conditions and validation parameters, ensuring both technical accuracy and practical applicability for researchers and drug development professionals.

Chromatographic Principles and Method Rationale

The molecular structure of this compound, which contains both a nitro group and a phenylamino benzoic acid backbone, lends itself well to analysis by reversed-phase chromatography.

  • Stationary Phase Selection: A C18 (octadecylsilyl) stationary phase is chosen for its hydrophobicity, which provides effective retention for the moderately non-polar analyte. Phenyl-based columns, such as a Phenyl-Hexyl phase, could also be considered as an alternative due to potential π-π interactions with the aromatic rings of the analyte, which can offer a different selectivity profile.[5]

  • Mobile Phase Selection: A mobile phase consisting of an organic modifier (acetonitrile or methanol) and an aqueous phase with an acid modifier is employed.

    • Organic Modifier: Acetonitrile is selected for its low viscosity and UV transparency. Methanol can also be used and is known to enhance π-π interactions with phenyl-based stationary phases.[5]

    • Aqueous Phase & pH Control: The aqueous phase is acidified with phosphoric acid (or formic acid for MS compatibility) to a pH of approximately 2.5-3.0. The carboxylic acid functional group on the analyte is protonated at this low pH, suppressing its ionization and leading to a single, well-retained, and sharp chromatographic peak.

  • Detection: A UV detector is used for monitoring the analyte. Aromatic nitro compounds typically exhibit strong UV absorbance. Based on the analysis of similar compounds, a detection wavelength is selected to ensure high sensitivity for the main component and its potential impurities.[6][7]

Experimental Workflow

The overall process for the purity assessment of this compound is outlined in the workflow diagram below. This process begins with sample and standard preparation and proceeds through HPLC analysis, system suitability checks, and finally, data processing and reporting.

HPLC_Workflow Figure 1. HPLC Purity Assessment Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Reporting A Standard & Sample Weighing B Solubilization in Diluent (e.g., Acetonitrile/Water) A->B C Volumetric Dilution & Filtration B->C D System Equilibration C->D Load Samples E System Suitability Test (SST) D->E F Sample Injection & Chromatogram Acquisition E->F G Peak Integration & Identification F->G Raw Data H Purity Calculation (% Area) G->H I Generate Final Report H->I cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_data cluster_data

Caption: Workflow for the HPLC purity assessment of this compound.

Detailed Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Chemicals:

    • This compound reference standard (purity ≥ 98%).[3]

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Phosphoric acid (85%, analytical grade).

    • Water (HPLC grade or Milli-Q).

Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v). The solubility of related compounds like 3-nitrobenzoic acid is high in organic solvents such as methanol and acetonitrile, making this a suitable diluent.[8]

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. If necessary, filter the solution through a 0.45 µm syringe filter.

Chromatographic Conditions

The following table summarizes the optimized HPLC method parameters for the purity assessment. A gradient elution is employed to ensure the separation of the main peak from potential early and late-eluting impurities.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.01
15.00
20.00
20.01
25.00
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 25 minutes

Method Validation

The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[2][9]

System Suitability

Before sample analysis, the chromatographic system's performance is verified by injecting the standard solution in replicate (n=5). The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[1][10] This is demonstrated by:

  • Injecting the diluent to confirm the absence of interfering peaks.

  • Analyzing a sample of this compound and ensuring that the main peak is free from co-eluting impurities. Peak purity analysis using a DAD detector can support this assessment.

  • If available, spiking the sample with known related substances (e.g., starting materials, isomers) to demonstrate separation.

Linearity

The linearity of the method is established by analyzing a series of solutions over a specified concentration range.

  • Protocol: Prepare at least five concentrations of the reference standard, typically ranging from 50% to 150% of the nominal sample concentration (e.g., 0.25 mg/mL to 0.75 mg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy

Accuracy is determined by applying the method to samples of known purity or by spiking a sample with known amounts of the reference standard.

  • Protocol: Spike the sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the sample concentration), with each level prepared in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): Determined by analyzing six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Assessed by repeating the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • LOQ: The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

  • LOD: The lowest concentration of the analyte that can be detected but not necessarily quantitated.

  • Determination: These can be estimated based on the signal-to-noise ratio (S/N), typically 10:1 for LOQ and 3:1 for LOD, or from the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters.[1]

  • Protocol: Introduce small changes to parameters such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

    • Wavelength (± 2 nm)

  • Assessment: The effect on system suitability parameters (e.g., retention time, peak shape) is evaluated. The method is considered robust if system suitability criteria are still met under these varied conditions.

Data Analysis and Purity Calculation

The purity of the this compound sample is determined by the area percent method. This calculation assumes that all impurities have a similar response factor to the main component at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For a more accurate quantification of specific impurities, reference standards for those impurities would be required to determine their individual response factors.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust tool for the purity assessment of this compound. By following the outlined protocols for analysis and validation, laboratories can ensure the generation of accurate and reproducible data, which is crucial for quality control in the pharmaceutical and chemical industries. This method is aligned with international regulatory expectations and serves as a comprehensive guide for researchers and analysts.[10]

References

NMR spectroscopy for structural elucidation of 2-anilino-3-nitrobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Structural Elucidation of 2-Anilino-3-Nitrobenzoic Acid Derivatives Using NMR Spectroscopy

Introduction

2-Anilino-3-nitrobenzoic acid derivatives represent a class of compounds with significant interest in medicinal chemistry and materials science. Their biological activities and physicochemical properties are intrinsically linked to their precise molecular architecture. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous determination of the chemical structure of these molecules in solution.[1][2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the structural elucidation of this important class of compounds.

The strategic application of various NMR techniques, including ¹H, ¹³C, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), allows for a detailed mapping of the molecular framework. This note will detail the causality behind experimental choices, provide self-validating protocols, and present data in a clear, accessible format.

PART 1: Foundational Concepts & Strategic Approach

The structural elucidation of 2-anilino-3-nitrobenzoic acid derivatives by NMR is a systematic process. The general workflow involves:

  • Establishing the Carbon Framework: Utilizing ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) experiments to identify the number and types of carbon atoms (C, CH, CH₂, CH₃).

  • Identifying Proton Spin Systems: Employing ¹H NMR and COSY to delineate networks of coupled protons, typically within the individual aromatic rings.

  • Connecting Protons to Carbons: Using HSQC to directly link protons to their attached carbons.[5][6][7]

  • Assembling the Molecular Skeleton: Leveraging HMBC to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the anilino and nitrobenzoic acid moieties.[5]

  • Determining Stereochemistry and Conformation: Applying NOESY to probe through-space proximity of protons, providing insights into the relative orientation of the two aromatic rings.[8][9][10]

PART 2: Experimental Protocols

Sample Preparation: The Key to High-Quality Spectra

The quality of the NMR data is highly dependent on proper sample preparation.[11][12] A well-prepared sample ensures optimal magnetic field homogeneity, leading to sharp spectral lines and improved resolution.[13][14]

Protocol for Sample Preparation:

  • Analyte Quantity: For a standard 5 mm NMR tube, dissolve 5-25 mg of the 2-anilino-3-nitrobenzoic acid derivative for ¹H NMR and 50-100 mg for ¹³C NMR experiments.[13] Higher concentrations may be necessary for less sensitive 2D experiments.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Common choices for these derivatives include deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), or acetone-d₆. The solvent should be free of particulate matter.[11][13][15]

  • Filtration: To remove any suspended particles that can degrade spectral quality, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[11][14]

  • Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added for organic solvents.[13] However, the residual solvent peak is often sufficient for routine analysis.[13]

  • Sample Volume: The final sample volume in a standard 5 mm NMR tube should be approximately 0.6-0.7 mL.[13][15]

NMR Data Acquisition Parameters

The following table outlines recommended starting parameters for acquiring high-quality NMR data on a 500 MHz spectrometer. These may need to be optimized based on the specific compound and sample concentration.

Experiment Key Parameters & Rationale
¹H NMR Spectral Width: 12-15 ppm (to encompass both aromatic and any aliphatic protons). Acquisition Time: 2-4 seconds (for good digital resolution). Relaxation Delay (d1): 1-5 seconds (to allow for full relaxation of protons, ensuring accurate integration).
¹³C NMR Spectral Width: 200-220 ppm (to cover the full range of carbon chemical shifts). Acquisition Time: 1-2 seconds. Relaxation Delay (d1): 2 seconds. Number of Scans: Dependent on sample concentration, typically several hundred to thousands.
COSY Spectral Width (F1 & F2): Same as ¹H NMR. Number of Increments (F1): 256-512 (determines resolution in the indirect dimension). Number of Scans per Increment: 2-8.
HSQC ¹H Spectral Width (F2): Same as ¹H NMR. ¹³C Spectral Width (F1): 100-160 ppm (focused on the protonated carbon region). Number of Increments (F1): 128-256. Number of Scans per Increment: 4-16.
HMBC ¹H Spectral Width (F2): Same as ¹H NMR. ¹³C Spectral Width (F1): 200-220 ppm. Long-Range Coupling Delay (d6): Optimized for a J-coupling of 8-10 Hz (typical for 2-3 bond C-H couplings). Number of Increments (F1): 256-512. Number of Scans per Increment: 8-32.
NOESY Spectral Width (F1 & F2): Same as ¹H NMR. Mixing Time (d8): 0.5-1.5 seconds (the duration during which magnetization transfer occurs, crucial for observing NOEs). Number of Increments (F1): 256-512. Number of Scans per Increment: 8-32.

PART 3: Data Interpretation and Structural Elucidation

Analysis of 1D NMR Spectra: The Starting Point
  • ¹H NMR: The aromatic region (typically 6.5-8.5 ppm) will show a series of multiplets corresponding to the protons on the two aromatic rings. The integration of these signals provides the number of protons in each environment. The coupling patterns (doublets, triplets, doublet of doublets) reveal the number of adjacent protons. The proton of the carboxylic acid group is often broad and may exchange with residual water in the solvent, appearing at a variable chemical shift (often >10 ppm). The NH proton will also be a broad singlet and its chemical shift is solvent-dependent.

  • ¹³C NMR: The aromatic carbons typically resonate between 110-150 ppm.[16] The presence of the electron-withdrawing nitro group and the electron-donating anilino group will significantly influence the chemical shifts of the carbons on the benzoic acid ring. The carboxylic acid carbonyl carbon will appear downfield, typically >165 ppm. Quaternary carbons (those without attached protons) can be identified by their generally weaker intensity.

Expected Chemical Shift Ranges for Key Carbons:

Carbon Environment Expected ¹³C Chemical Shift (ppm)
Carboxylic Acid (C=O)165 - 175
C-NO₂145 - 155
C-NH140 - 150
Aromatic CH110 - 140
Quaternary Aromatic C120 - 150
Elucidating Connectivity with 2D NMR

The following workflow illustrates the logical progression of interpreting 2D NMR data for structural elucidation.

structural_elucidation_workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_structure Structure Determination H1_NMR ¹H NMR (Proton Environments & Coupling) COSY COSY (H-H Connectivity) H1_NMR->COSY C13_NMR ¹³C NMR (Carbon Environments) HSQC HSQC (Direct C-H Bonds) C13_NMR->HSQC Fragments Identify Spin Systems (Aromatic Rings) COSY->Fragments HSQC->Fragments HMBC HMBC (Long-Range C-H Bonds) Assembly Assemble Fragments (Connect Rings) HMBC->Assembly NOESY NOESY (Through-Space Proximity) Conformation Determine Conformation (Ring Orientations) NOESY->Conformation Fragments->HMBC Assembly->NOESY Final_Structure Final Structure Conformation->Final_Structure

Caption: Workflow for NMR-based structural elucidation.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds.[17][18] In the case of 2-anilino-3-nitrobenzoic acid derivatives, COSY is invaluable for tracing the connectivity of protons within each aromatic ring, helping to assign protons that are ortho, meta, and para to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum shows correlations between protons and the carbons to which they are directly attached.[5][6][7] This allows for the unambiguous assignment of the chemical shifts of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for assembling the final structure.[5] It reveals correlations between protons and carbons that are two or three bonds away. Key HMBC correlations to look for include:

    • From the NH proton to carbons in both the anilino and benzoic acid rings.

    • From the protons on the anilino ring to the carbon attached to the nitrogen on the benzoic acid ring (C2).

    • From the protons on the benzoic acid ring to the carboxylic acid carbonyl carbon.

The following diagram illustrates the key HMBC correlations expected for a generic 2-anilino-3-nitrobenzoic acid derivative.

Caption: Key HMBC correlations for structural assembly.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects through-space interactions between protons that are in close proximity (typically < 5 Å), irrespective of the number of bonds separating them.[8][9][10] This is particularly useful for determining the preferred conformation of the molecule, specifically the relative orientation of the anilino and nitrobenzoic acid rings. For example, a NOE between a proton on the anilino ring and a proton on the benzoic acid ring would indicate a conformation where these protons are spatially close.

PART 4: Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and indispensable toolkit for the complete structural elucidation of 2-anilino-3-nitrobenzoic acid derivatives. By systematically applying the protocols and interpretation strategies outlined in this application note, researchers can confidently determine the connectivity and conformation of these important molecules. A thorough understanding of the principles behind each experiment allows for the rational selection of parameters and a logical approach to data analysis, ultimately leading to unambiguous structural assignment.

References

FT-IR spectroscopy for functional group analysis of 3-Nitro-2-(phenylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Functional Group Analysis of 3-Nitro-2-(phenylamino)benzoic acid using FT-IR Spectroscopy

Abstract

This technical guide provides a comprehensive framework for the functional group analysis of this compound utilizing Fourier Transform Infrared (FT-IR) spectroscopy. The document outlines the fundamental principles of FT-IR, details a robust experimental protocol using the Potassium Bromide (KBr) pellet method, and offers an in-depth interpretation of the resulting spectrum. By elucidating the characteristic vibrational frequencies of the carboxylic acid, secondary amine, nitro, and aromatic functional groups, this application note serves as an essential resource for researchers, scientists, and professionals in drug development and analytical chemistry.

Introduction: The Role of FT-IR in Pharmaceutical Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique in the pharmaceutical industry for its ability to provide a unique molecular "fingerprint" of a substance.[1] By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum reveals the vibrational modes of the constituent chemical bonds.[1] This information is invaluable for the identification of functional groups, confirmation of molecular structure, and assessment of sample purity. For a molecule like this compound, which possesses multiple functional groups critical to its chemical identity and potential biological activity, FT-IR provides a rapid and reliable method of characterization.[2][3] This application note is designed to guide the user through the process of obtaining and interpreting a high-quality FT-IR spectrum of this compound.

Foundational Principles of FT-IR Spectroscopy

At its core, FT-IR spectroscopy measures the interaction of infrared radiation with a molecule, causing transitions between vibrational energy states of its chemical bonds.[4] These vibrations, which include stretching and bending, occur at specific, quantized frequencies. When the frequency of the infrared radiation matches a vibrational frequency of a bond, the radiation is absorbed, resulting in an absorption band in the spectrum. The position of this band, expressed in wavenumbers (cm⁻¹), is characteristic of the type of bond and the functional group it belongs to.[5]

FT-IR spectrometers offer significant advantages over older dispersive instruments, including higher signal-to-noise ratios, greater speed, and superior accuracy, due to the use of a Michelson interferometer.[6] This allows for the simultaneous collection of all frequencies, and a subsequent Fourier transform of the resulting interferogram generates the final spectrum.[6]

Experimental Design: Rationale and Protocol

The quality of an FT-IR spectrum is highly dependent on the chosen sample preparation technique. For solid samples such as this compound, two primary methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

  • KBr Pellet Method: This technique involves intimately mixing a small quantity of the solid sample with finely ground KBr powder, which is transparent to infrared radiation.[7][8] The mixture is then pressed under high pressure to form a translucent pellet.[7] This method is often favored for its ability to produce high-resolution spectra with well-defined peaks, though it requires careful sample preparation to avoid moisture contamination and scattering effects.[9]

  • Attenuated Total Reflectance (ATR): ATR is a non-destructive method where the sample is placed in direct contact with a high-refractive-index crystal.[10][11][12] The IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample.[11] An evanescent wave penetrates a short distance into the sample, and absorption is measured.[11] ATR is prized for its minimal sample preparation and ease of use.[10][11][12][13]

For this guide, the KBr pellet method is detailed to achieve high spectral resolution, which is advantageous for resolving the complex vibrational modes of this compound.

Materials
  • This compound (analytical grade)

  • Potassium Bromide (KBr), FT-IR spectroscopy grade, dried at 110°C for 2-4 hours and stored in a desiccator.[9]

  • Agate mortar and pestle

  • Hydraulic press with a die for pellet formation

  • FT-IR Spectrometer

Experimental Workflow: From Sample to Spectrum

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Detailed Protocol for KBr Pellet Preparation and Analysis
  • Preparation of the Sample Mixture: In a dry agate mortar, grind approximately 1-2 mg of this compound to a fine powder. Add about 100-200 mg of dried KBr and continue to grind the mixture for 1-2 minutes to ensure a homogenous dispersion of the sample within the KBr matrix.[7][8][14] The sample concentration should be roughly 0.2% to 1%.[14]

  • Formation of the Pellet: Transfer the mixture to the pellet die. Place the die in a hydraulic press and apply a pressure of approximately 8 tons for 1-2 minutes.[7][15] This should result in a thin, transparent, or translucent pellet.

  • Background Spectrum Collection: Place the FT-IR spectrometer in the appropriate mode to collect a background spectrum. This spectrum will account for atmospheric water and carbon dioxide, as well as any intrinsic absorptions from the instrument optics.

  • Sample Spectrum Collection: Carefully place the KBr pellet in the sample holder of the spectrometer. Collect the sample spectrum over a range of 4000-400 cm⁻¹, typically with a resolution of 4 cm⁻¹. Co-adding 16-32 scans is recommended to improve the signal-to-noise ratio.

  • Data Processing: The instrument's software will automatically perform a Fourier transform on the collected interferogram to generate the final spectrum. Perform a baseline correction if necessary to obtain a flat baseline.

Spectral Interpretation and Functional Group Analysis

The FT-IR spectrum of this compound is expected to display a series of characteristic absorption bands. The interpretation of these bands allows for the confirmation of its molecular structure.

Summary of Expected Absorption Bands
Wavenumber (cm⁻¹) Functional Group Vibrational Mode Expected Appearance
3300–2500Carboxylic Acid (O-H)StretchingVery broad, strong intensity
~3350Secondary Amine (N-H)StretchingMedium intensity, sharp
3100–3000Aromatic (C-H)StretchingWeak to medium intensity
1760–1690Carboxylic Acid (C=O)StretchingStrong intensity, sharp
1600–1450Aromatic (C=C)Ring StretchingMultiple bands, medium to strong
1550–1475Nitro Group (N-O)Asymmetric StretchingStrong intensity
1360–1290Nitro Group (N-O)Symmetric StretchingStrong intensity
1335–1250Aromatic Amine (C-N)StretchingStrong intensity
900–675Aromatic (C-H)Out-of-plane BendingMedium to strong intensity
Detailed Analysis of Key Functional Groups
  • Carboxylic Acid (O-H and C=O): The presence of a carboxylic acid is strongly indicated by a very broad O-H stretching band from 3300 cm⁻¹ to 2500 cm⁻¹.[16][17] This significant broadening is a result of intermolecular hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to appear as a strong, sharp band between 1760 and 1690 cm⁻¹.[16][17]

  • Secondary Amine (N-H): A secondary amine typically exhibits a single N-H stretching band of weak to medium intensity in the 3500-3300 cm⁻¹ region.[18][19][20] This peak may be superimposed on the broad O-H absorption of the carboxylic acid. The C-N stretching of the aromatic amine will likely be observed as a strong band between 1335 and 1250 cm⁻¹.[18]

  • Nitro Group (N-O): The nitro group is characterized by two strong and distinct absorption bands. The asymmetric N-O stretching vibration appears in the 1550-1475 cm⁻¹ range, while the symmetric stretch is found between 1360-1290 cm⁻¹.[21][22] The presence of both of these strong bands is a reliable indicator of a nitro group.[21]

  • Aromatic Rings (C-H and C=C): The aromatic nature of the compound is confirmed by several spectral features. Weak to medium C-H stretching bands are expected just above 3000 cm⁻¹.[23][24] A series of C=C ring stretching vibrations typically appear as multiple sharp bands in the 1600-1450 cm⁻¹ region.[24] Furthermore, strong absorptions in the 900-675 cm⁻¹ range, resulting from C-H out-of-plane bending, can provide information about the substitution pattern of the aromatic rings.[24]

Conclusion

FT-IR spectroscopy is a highly effective and efficient technique for the structural elucidation of this compound. By following the detailed protocol for sample preparation and analysis provided in this application note, a high-quality spectrum can be obtained. The interpretation of this spectrum, based on the characteristic absorption frequencies of the carboxylic acid, secondary amine, nitro, and aromatic functional groups, allows for the unambiguous confirmation of the compound's chemical identity. This methodology is broadly applicable for quality control and research purposes within the pharmaceutical and chemical industries.

References

Application Notes and Protocols: Strategic Derivatization of the Carboxylic Acid Group of 2-Anilino-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of 2-Anilino-3-nitrobenzoic Acid

2-Anilino-3-nitrobenzoic acid is a highly versatile scaffold in organic synthesis, serving as a critical starting material in the development of pharmaceuticals and functional materials.[1][2] Its unique structure, featuring a carboxylic acid, a secondary amine (anilino group), and an electron-withdrawing nitro group, presents multiple handles for synthetic modification. The derivatization of the carboxylic acid group is a primary and crucial step in harnessing the full potential of this molecule. This transformation is fundamental for several strategic objectives in drug development and materials science, including:

  • Modulation of Physicochemical Properties: Converting the polar carboxylic acid to esters or amides allows for precise tuning of properties like lipophilicity, solubility, and metabolic stability, which are critical for bioavailability and drug efficacy.[2][3]

  • Bio-conjugation and Linker Chemistry: Activated esters or amides are cornerstone functionalities for covalently linking the molecule to proteins, nanoparticles, or other biomolecules.[4]

  • Hierarchical Synthesis: The carboxylic acid can be transformed into a highly reactive intermediate, such as an acyl chloride, paving the way for the construction of more complex molecular architectures, including various heterocyclic systems.[3]

This guide provides an in-depth exploration of the primary strategies for derivatizing the carboxylic acid group of 2-anilino-3-nitrobenzoic acid. We will detail field-proven protocols for esterification, amidation, and acyl chloride formation, emphasizing the rationale behind procedural choices and providing a framework for troubleshooting and optimization.

Physicochemical Properties of the Starting Material

A thorough understanding of the starting material is paramount for successful synthesis.

PropertyValue
CAS Number 50641-70-8
Molecular Formula C₁₃H₁₀N₂O₄
Molecular Weight 258.23 g/mol
Appearance Yellow to orange or brown crystalline powder
Melting Point 218-222 °C (may vary with purity)

Part 1: Derivatization Strategies and Protocols

The choice of derivatization strategy is dictated by the desired final product and its intended application. The following sections provide detailed protocols for the three most common and effective transformations.

Diagram: Core Derivatization Pathways

G A 2-Anilino-3-nitrobenzoic Acid B Ester Derivative A->B Esterification (e.g., Fischer-Speier) C Amide Derivative A->C Amidation (e.g., EDC/NHS Coupling) D Acyl Chloride Intermediate A->D Acyl Halogenation (e.g., SOCl₂)

Caption: Key derivatization pathways for 2-anilino-3-nitrobenzoic acid.

Esterification: The Fischer-Speier Method

Esterification is a classic and cost-effective method to increase lipophilicity and mask the acidic proton of the carboxyl group. The Fischer-Speier esterification, which utilizes an alcohol in the presence of a strong acid catalyst, is a robust and scalable approach.[5]

Causality and Experimental Rationale: The reaction is an equilibrium process. To drive it towards the ester product, an excess of the alcohol is used as both reactant and solvent. A strong acid catalyst, typically sulfuric acid (H₂SO₄), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[5] The starting material must be thoroughly dried, as any water present will shift the equilibrium back towards the reactants, reducing the yield.[5]

Protocol: Synthesis of Methyl 2-anilino-3-nitrobenzoate

Materials and Reagents:

  • 2-Anilino-3-nitrobenzoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexanes

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2-anilino-3-nitrobenzoic acid (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of acid).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (approx. 0.1-0.2 eq) to the suspension. The addition is exothermic and should be done in an ice bath.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C for methanol) and maintain for 4-8 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a mixture like 3:1 Hexanes:Ethyl Acetate. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the bulk of the methanol under reduced pressure using a rotary evaporator.

    • Partition the residue between ethyl acetate and deionized water.

    • Carefully neutralize the aqueous layer by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine all organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.[6]

Amidation: Carbodiimide-Mediated Coupling

Amide bond formation is arguably the most frequent reaction in medicinal chemistry, allowing for the introduction of a vast array of chemical functionalities.[7][8] Direct condensation of a carboxylic acid and an amine is generally unfavorable. Therefore, a coupling agent is required to activate the carboxyl group. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a widely adopted, efficient method that proceeds under mild conditions.[4]

Causality and Experimental Rationale: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and prone to hydrolysis. The addition of NHS intercepts this intermediate to form a more stable, amine-reactive NHS ester.[4] This semi-stable ester can be isolated or, more commonly, reacted in situ with a primary or secondary amine to form the desired amide bond with high efficiency. The byproducts of this reaction are water-soluble, simplifying purification.

Protocol: General Procedure for Amide Synthesis

Materials and Reagents:

  • 2-Anilino-3-nitrobenzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Primary or secondary amine of choice (e.g., benzylamine)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, if using an amine salt)

  • Hydrochloric Acid (1 M HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 2-anilino-3-nitrobenzoic acid (1.0 eq) in anhydrous DMF or DCM in a dry flask under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Add NHS (1.1 eq) followed by EDC (1.2 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the NHS ester.

  • Amine Coupling: In a separate flask, dissolve the desired amine (1.1 eq) in the same solvent. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like DIPEA (1.5 eq) to liberate the free amine.

  • Reaction: Add the amine solution to the activated NHS ester mixture. Let the reaction proceed at room temperature for 12-24 hours. Monitor progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic solution sequentially with 1 M HCl, saturated NaHCO₃, and brine. This sequence removes unreacted amine, residual acid, and water-soluble byproducts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide by flash column chromatography or recrystallization.

Diagram: EDC/NHS Amidation Workflow

G cluster_0 Activation Phase cluster_1 Coupling Phase cluster_2 Purification A Dissolve Acid in Anhydrous Solvent B Add NHS (1.1 eq) A->B C Add EDC (1.2 eq) B->C D Stir 1-2h at RT (Forms NHS Ester) C->D E Add Amine Solution (1.1 eq) D->E Proceed to Coupling F Stir 12-24h at RT E->F G Aqueous Work-up (Acid/Base Wash) F->G Reaction Complete H Dry & Concentrate G->H I Chromatography or Recrystallization H->I

Caption: Workflow for EDC/NHS mediated amidation.

Acyl Chloride Formation

Conversion of the carboxylic acid to an acyl chloride creates a highly electrophilic species that reacts readily with a wide range of nucleophiles (alcohols, amines, thiols) without the need for coupling agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[9][10]

Causality and Experimental Rationale: The reaction with thionyl chloride converts the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is an excellent leaving group.[9] A subsequent nucleophilic attack by the chloride ion displaces this group, yielding the acyl chloride. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which conveniently exit the reaction mixture and help drive the reaction to completion.[10] A catalytic amount of DMF is often added to accelerate the reaction via the formation of a Vilsmeier intermediate.

Protocol: Synthesis of 2-Anilino-3-nitrobenzoyl chloride

Materials and Reagents:

  • 2-Anilino-3-nitrobenzoic acid

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic)

!! SAFETY NOTE !! Thionyl chloride is corrosive and reacts violently with water to release toxic gases (SO₂ and HCl). This procedure must be performed in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat).

Step-by-Step Procedure:

  • Reaction Setup: In a dry flask equipped with a stir bar and reflux condenser (with a gas outlet connected to a trap/scrubber), suspend 2-anilino-3-nitrobenzoic acid (1.0 eq) in an excess of thionyl chloride or in an anhydrous solvent like toluene.

  • Catalyst Addition: Add a catalytic amount (1-2 drops) of anhydrous DMF.

  • Reaction: Gently heat the mixture to reflux (approx. 80°C) for 1-3 hours. The reaction is often complete when gas evolution ceases.

  • Isolation:

    • Cool the mixture to room temperature.

    • Carefully remove the excess thionyl chloride and solvent by distillation, preferably under reduced pressure. Co-evaporation with an anhydrous solvent like toluene can help remove the last traces.

  • Use: The resulting crude 2-anilino-3-nitrobenzoyl chloride is a moisture-sensitive, reactive intermediate. It is typically of sufficient purity to be used immediately in the subsequent reaction without further purification.

Part 2: Comparative Summary and Characterization

Comparative Overview of Derivatization Methods
MethodKey ReagentsSolventTemp.TimeAdvantagesDisadvantages
Esterification Alcohol, H₂SO₄ (cat.)Excess AlcoholReflux4-8 hEconomical, simple work-up.Equilibrium reaction, requires anhydrous conditions.
Amidation EDC, NHS, AmineDMF, DCMRoom Temp.12-24 hMild conditions, high yield, broad substrate scope.[4]Reagents are more expensive, requires careful work-up.
Acyl Chloride SOCl₂, DMF (cat.)Toluene or neatReflux1-3 hCreates highly reactive intermediate, gaseous byproducts.[10]Harsh reagent, product is moisture-sensitive.
Characterization of Derivatives

Successful derivatization must be confirmed through rigorous analytical characterization.

  • Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress. The derivative (ester or amide) will typically have a higher Rf value (be less polar) than the starting carboxylic acid.[11]

  • Infrared (IR) Spectroscopy: Provides definitive evidence of the functional group transformation.

    • Starting Acid: Broad O-H stretch (~2500-3300 cm⁻¹) and a C=O stretch (~1700-1725 cm⁻¹).

    • Ester Derivative: Disappearance of the broad O-H stretch and appearance of a new C=O stretch at a higher frequency (~1735-1750 cm⁻¹).

    • Amide Derivative: Disappearance of the O-H stretch and appearance of a new C=O stretch at a lower frequency (~1630-1690 cm⁻¹) and N-H stretches (for 1°/2° amides) around 3100-3500 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the precise chemical structure. For example, a methyl ester will show a new singlet at ~3.5-4.0 ppm in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): Verifies the molecular weight of the synthesized derivative, confirming the addition of the new ester or amide group.

By applying these robust protocols and analytical techniques, researchers can confidently and efficiently synthesize a diverse library of derivatives from 2-anilino-3-nitrobenzoic acid, enabling further exploration in drug discovery and materials science.

References

Application Notes and Protocols: Synthesis of Acridone Derivatives Using 3-Nitro-2-(phenylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Acridone Scaffold

Acridone, a heterocyclic alkaloid, forms the structural core of a wide array of natural and synthetic compounds.[1][2] Its tricyclic framework, featuring a nitrogen atom at the 10th position and a carbonyl group at the 9th, is a privileged scaffold in medicinal chemistry.[2] Acridone derivatives have garnered significant attention due to their diverse and potent pharmacological activities, including anticancer, antiviral, antimicrobial, antimalarial, and anti-inflammatory properties.[3] The planar nature of the acridone molecule allows it to intercalate with DNA, a mechanism underlying the cytotoxic activity of many of its derivatives. This guide provides a detailed exploration of a key synthetic pathway to acridone derivatives, commencing from 3-nitro-2-(phenylamino)benzoic acid.

Synthetic Strategy: From N-Phenylanthranilic Acid to the Acridone Core

The construction of the acridone skeleton from 2-(phenylamino)benzoic acid derivatives is a robust and widely employed strategy. This process typically involves two fundamental stages: the synthesis of the N-phenylanthranilic acid intermediate, often via an Ullmann condensation, followed by an intramolecular cyclization to form the tricyclic acridone system.

Part 1: Synthesis of this compound via Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of carbon-nitrogen bonds.[4][5] In this context, it involves the coupling of an o-halobenzoic acid with an aniline derivative.[3][4] Specifically, for the synthesis of this compound, 2-chloro-3-nitrobenzoic acid is reacted with aniline in the presence of a copper catalyst.

Causality Behind Experimental Choices:

  • Catalyst: Copper powder or copper(I) salts are traditionally used.[3][4] The copper facilitates the coupling by forming an organocopper intermediate.[6] Modern protocols may employ soluble copper catalysts with ligands to improve efficiency and lower reaction temperatures.[4]

  • Base: A base, such as potassium carbonate, is essential to deprotonate the aniline, increasing its nucleophilicity, and to neutralize the hydrohalic acid byproduct.[3]

  • Solvent: High-boiling polar solvents like isoamyl alcohol, N-methylpyrrolidone (NMP), or dimethylformamide (DMF) are typically required to achieve the high temperatures necessary for the reaction to proceed.[4][7]

  • Reaction Temperature: Traditional Ullmann condensations often require temperatures exceeding 160°C.[4][7]

Experimental Workflow: Ullmann Condensation

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up and Isolation A Combine 2-chloro-3-nitrobenzoic acid, aniline, and copper powder in isoamyl alcohol. B Slowly add dry potassium carbonate. A->B C Reflux the mixture at 160°C for 6-8 hours. A->C D Remove isoamyl alcohol by steam distillation. C->D E Pour into hot water and acidify with HCl. D->E F Filter and wash the precipitate. E->F G Dissolve in NaOH(aq), treat with activated charcoal, and filter. F->G H Acidify the filtrate to precipitate the pure product. G->H I Wash with hot water and recrystallize from aqueous methanol. H->I

Caption: Workflow for the Ullmann condensation to synthesize this compound.

Part 2: Intramolecular Cyclization to Form 4-Nitroacridone

The second crucial step is the intramolecular cyclization of the this compound intermediate. This reaction is an electrophilic aromatic substitution where the carboxylic acid group, activated by a strong acid, acylates the phenyl ring of the aniline moiety.

Causality Behind Experimental Choices:

  • Cyclizing Agent: Strong dehydrating acids are required to promote the formation of the acylium ion intermediate. Polyphosphoric acid (PPA) is a widely used and effective reagent for this transformation.[7][8][9][10][11] It acts as both a catalyst and a solvent.[9][12] Concentrated sulfuric acid is another common choice.[2][3]

  • Reaction Temperature: Heating is necessary to overcome the activation energy of the cyclization. A temperature of around 100°C is typically sufficient when using PPA.[7][13]

  • Reaction Monitoring: The completion of the reaction is often indicated by a distinct color change to yellow, signifying the formation of the conjugated acridone system.[7]

Reaction Mechanism: PPA-Mediated Cyclization

G cluster_0 Mechanism Start This compound Intermediate1 Protonation of carbonyl oxygen by PPA Start->Intermediate1 + H+ (PPA) Intermediate2 Formation of acylium ion Intermediate1->Intermediate2 - H2O Intermediate3 Electrophilic attack on the phenyl ring Intermediate2->Intermediate3 Intramolecular Electrophilic Aromatic Substitution Intermediate4 Deprotonation to restore aromaticity Intermediate3->Intermediate4 - H+ Product 4-Nitroacridone Intermediate4->Product

Caption: Proposed mechanism for the PPA-mediated cyclization to form 4-nitroacridone.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 2-chloro-3-nitrobenzoic acid

  • Aniline

  • Copper powder

  • Anhydrous potassium carbonate

  • Isoamyl alcohol

  • Concentrated hydrochloric acid

  • Sodium hydroxide

  • Activated charcoal

  • Methanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-chloro-3-nitrobenzoic acid, aniline, and a catalytic amount of copper powder in isoamyl alcohol.

  • With stirring, slowly add anhydrous potassium carbonate to the mixture.

  • Heat the reaction mixture to reflux at approximately 160°C in an oil bath for 6-8 hours.

  • After cooling, remove the isoamyl alcohol via steam distillation.

  • Pour the hot aqueous residue into a beaker containing hot water and acidify with concentrated hydrochloric acid to precipitate the crude product.

  • Filter the precipitate and wash thoroughly with hot water.

  • Dissolve the crude product in a dilute aqueous sodium hydroxide solution.

  • Add a small amount of activated charcoal and heat the solution to boiling for 10-15 minutes.

  • Filter the hot solution to remove the charcoal.

  • Acidify the clear filtrate with concentrated hydrochloric acid to precipitate the purified this compound.

  • Filter the solid, wash with hot water, and recrystallize from aqueous methanol to obtain the final product.

Protocol 2: Synthesis of 4-Nitroacridone

Materials:

  • This compound

  • Polyphosphoric acid (PPA)

  • Ammonium hydroxide solution

  • Acetic acid

  • Deionized water

Procedure:

  • Place this compound into a round-bottom flask.

  • Add polyphosphoric acid (typically 10 times the weight of the starting material).

  • Thoroughly mix the contents and heat the flask in a water bath at 100°C for 3 hours.[7] The appearance of a yellow color indicates the formation of the acridone product.[7]

  • Allow the reaction mixture to cool slightly and then carefully pour it into a large beaker of hot water with vigorous stirring.

  • Make the solution alkaline by adding ammonium hydroxide solution.

  • Filter the resulting yellow precipitate and wash it with water.

  • Recrystallize the crude 4-nitroacridone from acetic acid to yield the purified product.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical YieldMelting Point (°C)
This compoundC₁₃H₁₀N₂O₄258.23~90%~190
4-NitroacridoneC₁₃H₈N₂O₃240.22~88%>300

Yields and melting points are approximate and can vary based on reaction scale and purity.

Applications in Drug Development

The 4-nitroacridone synthesized through this protocol serves as a versatile intermediate for a variety of more complex acridone derivatives. The nitro group can be readily reduced to an amino group, which can then be further functionalized.[3] This allows for the systematic modification of the acridone scaffold to optimize its biological activity and pharmacokinetic properties, a crucial aspect of the drug discovery and development process.

Conclusion

The synthesis of acridone derivatives from this compound is a well-established and reliable method. The two-step process, involving an Ullmann condensation followed by a PPA-mediated cyclization, provides good yields of the target compounds. Understanding the rationale behind the choice of reagents and reaction conditions is key to successfully implementing these protocols. The resulting acridone derivatives are valuable building blocks for the development of novel therapeutic agents.

References

Application Notes & Protocols: A Guide to Developing Kinase Inhibitors from a 2-Anilino-3-Nitrobenzoic Acid Backbone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] This has made them a major class of therapeutic targets.[3][4] The 2-anilino-3-nitrobenzoic acid scaffold represents a promising starting point for the rational design of novel kinase inhibitors. Its structural motifs are amenable to synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR) to achieve potency and selectivity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, detailing the strategic synthesis, biochemical and cellular evaluation, and optimization of kinase inhibitors derived from this privileged backbone. We offer field-proven protocols and explain the causality behind experimental choices to empower robust and efficient inhibitor development campaigns.

Introduction: The Strategic Value of the 2-Anilino-3-Nitrobenzoic Acid Scaffold

The vast majority of small-molecule kinase inhibitors target the ATP-binding site of the enzyme.[5][][7] These are typically classified as Type I inhibitors, which compete directly with ATP by binding to the active conformation of the kinase.[5][8] The 2-anilino-3-nitrobenzoic acid core structure is particularly well-suited for this purpose. The aniline moiety can form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a critical interaction for potent inhibition. The benzoic acid and nitro groups provide vectors for chemical modification to enhance interactions with other regions of the active site, thereby driving potency and selectivity.

This guide outlines a systematic workflow, from initial library synthesis to lead optimization, providing the technical details necessary to advance a kinase inhibitor discovery program based on this versatile scaffold.

G cluster_0 Chemical Synthesis cluster_1 Screening Cascade cluster_2 Optimization Cycle S1 Scaffold Synthesis (Ullmann Condensation) S2 Library Generation (Amide Coupling, etc.) S1->S2 A1 Primary Biochemical Assay (e.g., ADP-Glo) S2->A1 A2 IC50 Determination A1->A2 A3 Cell-Based Assays (Target Engagement & Viability) A2->A3 O1 SAR Analysis A3->O1 O2 Lead Optimization O1->O2 O2->S2 Iterative Design caption Figure 1. Overall workflow for kinase inhibitor development.

Caption: Figure 1. Overall workflow for kinase inhibitor development.

Synthesis of a Focused Inhibitor Library

The cornerstone of a successful SAR campaign is the efficient synthesis of a diverse yet focused library of compounds. The Ullmann condensation (or Goldberg reaction) is a classic and effective method for the key C-N bond formation in our scaffold.[9][10][11]

Core Scaffold Synthesis via Ullmann Condensation

This reaction couples an aryl halide (2-chloro-3-nitrobenzoic acid) with a substituted aniline. Modern protocols using copper(I) catalysts and ligands allow for milder reaction conditions compared to traditional methods.[9][10]

G R1_Aniline Substituted Aniline (R1-Ph-NH2) Product 2-(R1-anilino)-3-nitrobenzoic acid R1_Aniline->Product C-N bond formation reagents + HalobenzoicAcid 2-Chloro-3-Nitrobenzoic Acid HalobenzoicAcid->Product arrow Cu(I) Catalyst, Base High-boiling Solvent, Heat cluster_reactants cluster_reactants caption Figure 2. General scheme for Ullmann condensation.

Caption: Figure 2. General scheme for Ullmann condensation.

Protocol 2.1: Synthesis of 2-(4-methylanilino)-3-nitrobenzoic acid

  • Materials:

    • 2-chloro-3-nitrobenzoic acid

    • p-toluidine (4-methylaniline)

    • Copper(I) iodide (CuI)

    • L-proline (as ligand)

    • Potassium carbonate (K₂CO₃)

    • Dimethyl sulfoxide (DMSO)

    • Hydrochloric acid (HCl), 1M

    • Ethyl acetate and Hexanes for purification

  • Procedure:

    • To a round-bottom flask, add 2-chloro-3-nitrobenzoic acid (1.0 eq), p-toluidine (1.2 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

    • Add anhydrous DMSO.

    • Heat the reaction mixture to 100-120°C and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

    • Rationale: The inert atmosphere prevents oxidation of the Cu(I) catalyst. L-proline acts as a ligand to stabilize the copper catalyst and facilitate the coupling, allowing for lower temperatures than classic Ullmann reactions.

    • After completion, cool the reaction to room temperature and pour it into a beaker of water.

    • Acidify the aqueous mixture with 1M HCl to a pH of ~2-3 to precipitate the product.

    • Rationale: The carboxylic acid is deprotonated by the base (K₂CO₃) during the reaction. Acidification protonates the carboxylate, making the product less water-soluble and causing it to precipitate.

    • Collect the crude solid by vacuum filtration and wash with water.

    • Purify the crude product by recrystallization or column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes).

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biochemical Screening: Measuring Direct Target Inhibition

The first step in evaluating newly synthesized compounds is to measure their ability to inhibit the target kinase in a purified, cell-free system. This provides a direct measure of target engagement and allows for the determination of inhibitory potency (IC₅₀).

The ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[12][13] It is a universal assay applicable to virtually any kinase.[12][13] The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP is converted back to ATP, which is then used in a luciferase reaction to generate a light signal proportional to kinase activity.[13][14]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: ADP Detection KR Kinase + Substrate + ATP + Inhibitor KR_Out ADP + Phospho-Substrate + Unused ATP KR->KR_Out Incubate (e.g., 60 min) ADPR Add ADP-Glo™ Reagent KR_Out->ADPR ADPR_Out ADP + Phospho-Substrate ADPR->ADPR_Out Incubate (e.g., 40 min) KDR Add Kinase Detection Reagent ADPR_Out->KDR KDR_Out Light Signal KDR->KDR_Out Incubate (e.g., 30 min) caption Figure 3. Workflow of the ADP-Glo™ Kinase Assay.

Caption: Figure 3. Workflow of the ADP-Glo™ Kinase Assay.

Protocol 3.1: IC₅₀ Determination using the ADP-Glo™ Assay

  • Materials:

    • Target Kinase and corresponding substrate peptide.

    • ADP-Glo™ Kinase Assay Kit (Promega).

    • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • ATP solution (concentration should be near the Kₘ of the kinase, if known).[15]

    • Test compounds serially diluted in DMSO.

    • White, opaque 96-well or 384-well plates.

    • Plate-reading luminometer.

  • Procedure:

    • Compound Plating: Prepare serial dilutions of your test compounds (e.g., 11-point, 3-fold dilutions starting from 100 µM) in DMSO. In a multiwell plate, add a small volume (e.g., 1 µL) of each compound dilution. Include DMSO-only wells as a "no inhibitor" (100% activity) control and wells with no kinase as a "background" control.

    • Kinase Reaction:

      • Prepare a master mix containing the kinase in kinase buffer.

      • Add the kinase solution to each well (e.g., 10 µL).

      • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

      • Prepare a second master mix containing the substrate and ATP in kinase buffer.

      • Initiate the reaction by adding the substrate/ATP mix to each well (e.g., 10 µL).

    • Incubation: Incubate the plate at 30°C for 60 minutes. The optimal time may need to be determined empirically to ensure the reaction is in the linear range.

    • ADP Detection (as per manufacturer's protocol): [16]

      • Add ADP-Glo™ Reagent (e.g., 20 µL) to each well to stop the kinase reaction and deplete the remaining ATP.

      • Incubate at room temperature for 40 minutes.

      • Add Kinase Detection Reagent (e.g., 40 µL) to convert ADP to ATP and generate a luminescent signal.

      • Incubate at room temperature for 30-60 minutes.

    • Data Acquisition: Measure the luminescence of each well using a plate reader.

    • Data Analysis:

      • Subtract the background luminescence (no kinase control) from all other readings.

      • Normalize the data by setting the "no inhibitor" control as 100% activity.

      • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

      • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Analysis

SAR analysis is the process of correlating the chemical structure of the synthesized compounds with their biological activity.[17] This iterative process guides the design of the next generation of compounds with improved potency and selectivity.[17][18][19]

Table 1: Example SAR Data for 2-Anilino-3-Nitrobenzoic Acid Derivatives Against Kinase X

Compound IDR¹ (Aniline Substitution)R² (Benzoic Acid)Kinase X IC₅₀ (nM)
1a 4-Methyl-COOH250
1b 4-Methoxy-COOH180
1c 4-Chloro-COOH450
1d 3,4-Dimethyl-COOH95
2a 4-Methyl-CONH(CH₂)₂N(CH₃)₂75
  • Initial SAR Insights:

    • Aniline Ring (R¹): Small, electron-donating groups at the 4-position (para) of the aniline ring (e.g., methyl, methoxy) are tolerated and may be slightly beneficial compared to electron-withdrawing groups (e.g., chloro). Combining groups (3,4-dimethyl) further improves potency, suggesting the pocket can accommodate additional bulk.

    • Benzoic Acid (R²): Converting the carboxylic acid to a small, basic amide (Compound 2a ) significantly improves potency. This suggests an additional interaction point, possibly with a negatively charged amino acid residue in the active site.

This analysis suggests that the next round of synthesis should focus on exploring further modifications at the benzoic acid position and probing the steric and electronic limits of the aniline pocket.

Cell-Based Assays: Assessing Efficacy in a Biological Context

While biochemical assays are crucial for measuring direct target inhibition, cell-based assays are necessary to understand how a compound behaves in a more physiologically relevant environment.[1][2][20] These assays can measure target engagement within the cell and the ultimate functional outcome, such as the inhibition of cell proliferation.

Cellular Target Engagement: NanoBRET™ Assay

The NanoBRET™ Target Engagement (TE) assay is a powerful method to quantify compound binding to a specific kinase target in living cells. It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer). An inhibitor that enters the cell and binds to the kinase will displace the tracer, leading to a decrease in the BRET signal. This provides a direct measure of target occupancy.

Functional Cellular Assay: Cell Proliferation (MTS/MTT Assay)

For kinases implicated in cancer, a key functional outcome of inhibition is the reduction of tumor cell proliferation.[21] Assays like the MTS or MTT assay measure the metabolic activity of cells, which correlates with the number of viable cells.

Protocol 5.1: Cancer Cell Line Proliferation Assay (MTS)

  • Materials:

    • Cancer cell line with a dependency on the target kinase (e.g., A549, HeLa).

    • Appropriate cell culture medium and serum.

    • Test compounds serially diluted in DMSO.

    • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent.

    • Clear, 96-well cell culture plates.

    • Spectrophotometer (plate reader).

  • Procedure:

    • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

    • Compound Treatment: Add serially diluted compounds to the wells. Include DMSO-only (vehicle) and no-cell (background) controls.

    • Incubation: Return the plate to the incubator for 72 hours.

    • Rationale: A 72-hour incubation allows for multiple cell doubling times, providing a sufficient window to observe anti-proliferative effects.

    • MTS Addition: Add MTS reagent to each well according to the manufacturer's protocol (typically 20 µL per 100 µL of media).

    • Incubation: Incubate for 1-4 hours. During this time, viable cells convert the MTS tetrazolium compound into a colored formazan product.

    • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

    • Data Analysis:

      • Subtract the background absorbance (no-cell control).

      • Normalize the data, setting the vehicle control as 100% viability.

      • Plot the percent viability versus the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

The 2-anilino-3-nitrobenzoic acid backbone provides a robust and versatile starting point for the development of novel kinase inhibitors. The workflow presented here—combining rational synthesis, high-throughput biochemical screening, iterative SAR analysis, and confirmatory cell-based assays—establishes a comprehensive and self-validating system for advancing a hit-to-lead campaign. Future work should focus on optimizing ADME (absorption, distribution, metabolism, and excretion) properties and evaluating lead compounds in more advanced preclinical models.

References

Application Notes & Protocols: In Vitro Assays for Testing the Biological Activity of 3-Nitro-2-(phenylamino)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological activity of 3-Nitro-2-(phenylamino)benzoic acid derivatives. This class of compounds, structurally related to fenamates, holds significant therapeutic potential, primarily as anti-inflammatory and anti-cancer agents. This document details the scientific rationale and step-by-step protocols for a suite of essential in vitro assays designed to characterize the cytotoxic, anti-proliferative, and anti-inflammatory properties of these novel molecules. The protocols are designed to be self-validating, incorporating critical controls and explaining the causality behind experimental choices to ensure data integrity and reproducibility.

Introduction: The Therapeutic Potential of this compound Derivatives

This compound is a derivative of N-phenylanthranilic acid, the core scaffold of fenamates, a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The parent compounds, such as mefenamic acid, exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[1][3][4][5] The introduction of a nitro group (NO₂) is a key structural modification. The nitro group can act as both a pharmacophore and a toxicophore, often enhancing biological activity through redox mechanisms and altering the electronic properties of the molecule.[6]

Recent research has expanded the scope of fenamate derivatives beyond inflammation, revealing potent anti-cancer activities.[2][7] These dual activities make their derivatives, including the this compound series, compelling candidates for drug discovery programs. The initial assessment of these compounds relies on a robust panel of in vitro assays to establish a foundational understanding of their potency, selectivity, and mechanism of action before proceeding to more complex biological systems.

This guide presents a logical workflow for screening these derivatives, starting with broad cytotoxicity assessment, followed by specific assays to probe anti-inflammatory and apoptotic mechanisms.

Experimental Workflow & Core Assays

A tiered approach is recommended for characterizing the bioactivity of novel this compound derivatives. This workflow ensures that resource-intensive mechanistic studies are performed on compounds with demonstrated primary activity.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Anti-Inflammatory Assays cluster_3 Anti-Cancer Assays Compound Test Compound (this compound derivative) MTT Cytotoxicity & Viability (MTT Assay) Compound->MTT Determine IC50 AntiInflammatory Anti-Inflammatory Pathway MTT->AntiInflammatory If activity is desired at non-toxic doses AntiCancer Anti-Cancer Pathway MTT->AntiCancer If potent cytotoxicity is observed NO_Assay Nitric Oxide Inhibition (Griess Assay) AntiInflammatory->NO_Assay COX_Assay COX-1/COX-2 Inhibition Assay AntiInflammatory->COX_Assay Apoptosis_Assay Apoptosis Induction (Annexin V Assay) AntiCancer->Apoptosis_Assay CellCycle Cell Cycle Analysis AntiCancer->CellCycle

Caption: Recommended workflow for in vitro testing of novel compounds.

Anti-Cancer Activity Assays

Should primary screening reveal significant cytotoxicity, the following assays can elucidate the underlying anti-cancer mechanism.

Protocol: Cytotoxicity Assessment using MTT Assay

The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8][9] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. The intensity of the color, measured spectrophotometrically, is directly proportional to the number of living cells.

3.1.1. Materials

  • Cancer cell lines (e.g., HeLa, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Microplate reader (absorbance at 570 nm)

3.1.2. Step-by-Step Methodology

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium and add 100 µL of the diluted compound to each well. Include a vehicle control (e.g., medium with 0.5% DMSO) and an untreated control.[8]

  • Incubation: Incubate the plate for a desired exposure time (typically 24, 48, or 72 hours).[11]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[10]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. Visually confirm the formation of purple precipitate in the control wells.

  • Solubilization: Carefully aspirate the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8][12]

  • Absorbance Measurement: Gently agitate the plate on a shaker for 10-15 minutes to ensure complete solubilization.[8] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

3.1.3. Data Analysis Calculate the percentage of cell viability relative to the untreated control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

ParameterTypical RangePurpose
Cell Seeding Density5,000 - 10,000 cells/wellEnsures cells are in logarithmic growth phase.
Compound Concentrations0.1 - 100 µM (7-point curve)To generate a dose-response curve for IC₅₀ calculation.
Incubation Time24, 48, 72 hoursTo assess time-dependent effects.
Final MTT Concentration0.5 mg/mLSufficient substrate for enzymatic conversion.
Expected Outcome IC₅₀ value (µM)Quantifies the potency of the compound's cytotoxicity.
Protocol: Apoptosis Detection by Annexin V Staining

Apoptosis, or programmed cell death, is a key mechanism for many anti-cancer drugs. An early hallmark of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[13][14] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorophore. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells. It is used to differentiate early apoptotic cells (Annexin V positive, PI negative) from late apoptotic or necrotic cells (Annexin V positive, PI positive).[13][15]

3.2.1. Materials

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • 6-well tissue culture plates

  • Flow cytometer

3.2.2. Step-by-Step Methodology

  • Cell Seeding and Treatment: Seed 1-5 x 10⁵ cells per well in 6-well plates. Allow cells to adhere overnight. Treat cells with the test compound at concentrations around the predetermined IC₅₀ value for a specified time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[13][14]

  • Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[16]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension. Gently vortex the cells.

  • Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[15][16]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube.[15] Analyze the cells immediately by flow cytometry.

3.2.3. Data Interpretation The flow cytometry data is visualized in a quadrant plot:

  • Lower-Left (Annexin V- / PI-): Healthy, viable cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells (non-apoptotic cell death).

Anti-Inflammatory Activity Assays

The structural similarity of these derivatives to fenamates suggests a strong potential for anti-inflammatory activity. Key mechanisms include the inhibition of COX enzymes and the modulation of inflammatory signaling pathways like NF-κB.

The NF-κB Signaling Pathway in Inflammation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[17][18] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex, which phosphorylates IκB.[7] This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus where it drives the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][19]

Caption: Simplified overview of the canonical NF-κB signaling pathway.

Protocol: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator. Murine macrophage cells (RAW 264.7) are stimulated with LPS to induce the expression of iNOS, leading to high levels of NO production. The amount of NO is measured indirectly by quantifying its stable breakdown product, nitrite (NO₂⁻), in the culture supernatant using the Griess reagent.[20][21]

4.2.1. Materials

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium Nitrite (NaNO₂) standard solution

  • 96-well flat-bottom sterile microplates

4.2.2. Step-by-Step Methodology

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and allow them to adhere for 18-24 hours.[22]

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compound. Incubate for 1 hour.

  • Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.[21][22] Include an unstimulated control (no LPS) and a stimulated control (LPS only).

  • Incubation: Incubate the plate for 24 hours at 37°C.[6]

  • Nitrite Standard Curve: Prepare a standard curve by making serial dilutions of the NaNO₂ standard (e.g., from 100 µM down to 1.56 µM) in culture medium.

  • Griess Reaction: Transfer 50-100 µL of cell-free supernatant from each well to a new 96-well plate.[6][22] Add an equal volume of Griess Reagent to each well.

  • Incubation and Measurement: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.[22]

  • Cytotoxicity Check: A concurrent MTT assay should be performed on a parallel plate to ensure that the observed reduction in NO is not due to compound-induced cell death.[22]

4.2.3. Data Analysis Calculate the nitrite concentration in each sample by interpolating from the NaNO₂ standard curve. Determine the percentage of NO inhibition relative to the LPS-only treated group.

Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines a compound's ability to selectively inhibit the two isoforms of the COX enzyme, COX-1 and COX-2. Commercially available screening kits are the most common method for this assessment. These assays typically measure the peroxidase component of COX activity. In the presence of arachidonic acid, the COX enzyme produces Prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. The peroxidase activity of COX converts PGH₂ to other prostaglandins, a reaction that can be monitored colorimetrically or fluorometrically.[12][23]

4.3.1. General Principle (using a Colorimetric Kit)

  • Enzyme Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Inhibitor Incubation: The test compound is pre-incubated with either the COX-1 or COX-2 enzyme in a reaction buffer.

  • Reaction Initiation: Arachidonic acid (the substrate) is added to start the cyclooxygenase reaction.

  • Detection: A colorimetric substrate is added that reacts with the peroxidase component of the enzyme, producing a measurable color change (e.g., oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm).[12]

  • Quantification: The rate of color development is measured and compared to a control without the inhibitor.

4.3.2. Data Analysis The IC₅₀ value is calculated for both COX-1 and COX-2. The Selectivity Index (SI) is then determined to quantify the compound's preference for COX-2.

  • Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2)

A higher SI value indicates greater selectivity for COX-2, which is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[24]

ParameterExample Data (Celecoxib)Significance
IC₅₀ (COX-1) > 10 µMConcentration to inhibit 50% of COX-1 activity.
IC₅₀ (COX-2) ~0.05 µMConcentration to inhibit 50% of COX-2 activity.
Selectivity Index > 200Ratio indicating strong preference for COX-2 inhibition.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust and validated framework for the initial in vitro characterization of this compound derivatives. By systematically assessing cytotoxicity, apoptosis induction, and anti-inflammatory mechanisms, researchers can efficiently identify promising lead compounds. Positive hits from this screening cascade warrant further investigation, including cell cycle analysis, Western blotting to confirm modulation of signaling proteins (e.g., p-IκB, cleaved caspases), and ultimately, validation in preclinical in vivo models of cancer and inflammation. This structured approach ensures a data-driven progression of novel chemical entities from the bench toward potential therapeutic applications.

References

Troubleshooting & Optimization

Troubleshooting low yield in 3-Nitro-2-(phenylamino)benzoic acid Ullmann condensation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Ullmann condensation synthesis of 3-Nitro-2-(phenylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance, answers to frequently asked questions, and detailed protocols to optimize your reaction outcomes.

Introduction

The Ullmann condensation is a cornerstone of C-N bond formation in organic synthesis, enabling the coupling of aryl halides with amines.[1] The synthesis of this compound, a key intermediate for various pharmaceuticals, often relies on this reaction. However, the traditional Ullmann reaction is notorious for requiring harsh conditions, such as high temperatures and stoichiometric amounts of copper, which can lead to variable yields and side reactions.[1][2] Modern advancements, including the use of ligands and optimized reaction conditions, have significantly improved the efficiency of this transformation.[3][4] This guide will help you navigate the complexities of this reaction to achieve consistently high yields.

Troubleshooting Guide: Low Yield in this compound Synthesis

This section addresses the most common challenge in this synthesis: low product yield. The following question-and-answer format is designed to help you diagnose and resolve the specific issues you may be encountering in your experiment.

Question: My reaction is resulting in a low yield or has failed completely. What are the most likely causes and how can I fix them?

Answer: Low or no yield in the Ullmann condensation of 2-chloro-3-nitrobenzoic acid with aniline can be attributed to several factors. Systematically addressing each potential issue is the most effective way to troubleshoot the reaction.

Catalyst Inactivity or Inefficiency
  • The Problem: The copper catalyst is the heart of the Ullmann reaction.[5] Its activity can be compromised by oxidation (e.g., Cu(I) to Cu(II)) or by using a form of copper with low surface area.[6][7] While various copper sources can be used, including Cu(0), Cu(I), and Cu(II) salts, Cu(I) is often considered the active catalytic species.[4]

  • The Solution:

    • Use a fresh, high-purity copper(I) source , such as copper(I) iodide (CuI) or copper(I) bromide (CuBr). If you suspect your current catalyst is old or has been exposed to air, it is best to use a new batch.

    • Activate your copper catalyst. For reactions using copper powder, activation can be achieved by washing with a dilute acid to remove surface oxides, followed by rinsing with water and a solvent like acetone or ether before drying under vacuum.[8] Another method involves the in situ reduction of copper sulfate with zinc metal in hot water.[1]

    • Consider a different copper source. While copper powder and Cu(I) salts are common, copper(II) salts can also be effective in some cases.[1]

Sub-Optimal Reaction Conditions
  • The Problem: Traditional Ullmann condensations are known for requiring high temperatures, often exceeding 150-210°C.[1][7] Insufficient temperature can lead to a sluggish or stalled reaction. Conversely, excessively high temperatures can cause decomposition of starting materials or the desired product. The choice of solvent and base are also critical.

  • The Solution:

    • Optimize the reaction temperature. A typical starting point for this reaction is in the range of 140-180°C. If the reaction is not proceeding, a modest increase in temperature may be beneficial. However, monitor the reaction for signs of decomposition (e.g., darkening of the reaction mixture).

    • Select an appropriate solvent. High-boiling polar aprotic solvents are generally preferred for Ullmann reactions.[1] Common choices include dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), or nitrobenzene.[1][8][9] Ensure the solvent is anhydrous, as water can lead to unwanted side reactions, such as the hydrolysis of the starting 2-chlorobenzoic acid derivative.[6][10]

    • Choose the right base. A base is required to neutralize the HX formed during the reaction and to facilitate the formation of the copper-amide intermediate.[1][11] Potassium carbonate (K2CO3) is a commonly used and effective base for this transformation.[12][13] Other bases like potassium phosphate (K3PO4) can also be effective.[14] The amount of base is also important; typically 1.5 to 2.5 equivalents are used.

Presence of Impurities or Inhibitors
  • The Problem: The presence of water or oxygen can significantly hinder the reaction. Water can lead to hydrolysis of the starting material, while oxygen can deactivate the copper catalyst through oxidation.[6] Purity of the starting materials is also crucial.

  • The Solution:

    • Ensure anhydrous conditions. Use anhydrous solvents and dry all glassware thoroughly before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to exclude both moisture and oxygen.[6]

    • Purify your starting materials. Ensure that the 2-chloro-3-nitrobenzoic acid and aniline are of high purity. Impurities can interfere with the catalytic cycle.

Lack of a Suitable Ligand
  • The Problem: While traditional Ullmann reactions were often performed without ligands, modern protocols frequently employ them to improve reaction rates, lower the required temperature, and increase yields.[1][15][16] Ligands can stabilize the copper catalyst and facilitate the key steps of the catalytic cycle.[16]

  • The Solution:

    • Introduce a ligand. For C-N bond formation, N,N- or N,O-chelating ligands are often effective.[15][16] Common examples include 1,10-phenanthroline, L-proline, and N,N-dimethylglycine.[1][15][16] A screening of different ligands may be necessary to find the optimal one for your specific reaction.

Troubleshooting Workflow Diagram

Troubleshooting_Ullmann_Condensation Start Low Yield of this compound Catalyst Check Catalyst Activity Start->Catalyst Conditions Optimize Reaction Conditions Start->Conditions Impurities Verify Reagent & Solvent Purity Start->Impurities Ligand Consider Ligand Addition Start->Ligand Sol_Catalyst1 Use fresh, high-purity Cu(I) salt Catalyst->Sol_Catalyst1 Sol_Catalyst2 Activate copper powder Catalyst->Sol_Catalyst2 Sol_Conditions1 Adjust temperature (140-180°C) Conditions->Sol_Conditions1 Sol_Conditions2 Use anhydrous, high-boiling polar aprotic solvent (e.g., DMF, NMP) Conditions->Sol_Conditions2 Sol_Conditions3 Ensure appropriate base (e.g., K2CO3) and stoichiometry Conditions->Sol_Conditions3 Sol_Impurities1 Use anhydrous solvents and inert atmosphere (N2 or Ar) Impurities->Sol_Impurities1 Sol_Impurities2 Purify starting materials Impurities->Sol_Impurities2 Sol_Ligand1 Screen N,N- or N,O-chelating ligands (e.g., 1,10-phenanthroline, L-proline) Ligand->Sol_Ligand1 Success Improved Yield Sol_Catalyst1->Success Sol_Catalyst2->Success Sol_Conditions1->Success Sol_Conditions2->Success Sol_Conditions3->Success Sol_Impurities1->Success Sol_Impurities2->Success Sol_Ligand1->Success

Caption: Troubleshooting workflow for low yield in the Ullmann condensation.

Frequently Asked Questions (FAQs)

Q1: What is the role of the copper catalyst in the Ullmann condensation?

The copper catalyst is essential for facilitating the coupling of the aryl halide and the amine.[5] The exact mechanism has been a subject of extensive study, but it is generally accepted that the reaction involves the formation of an organocopper intermediate.[17] The catalytic cycle is thought to involve the coordination of the amine to the copper center, followed by reaction with the aryl halide, and subsequent reductive elimination to form the C-N bond and regenerate the active copper species.[1]

Q2: Can I use an aryl bromide or iodide instead of an aryl chloride?

Yes, and in many cases, aryl bromides and iodides are more reactive than aryl chlorides in Ullmann-type reactions.[1] The reactivity generally follows the trend I > Br > Cl. If you are struggling with the reactivity of 2-chloro-3-nitrobenzoic acid, switching to the corresponding 2-bromo or 2-iodo derivative could lead to a higher yield or allow for milder reaction conditions.

Q3: My reaction is producing a significant amount of a dehalogenated byproduct. How can I minimize this?

Dehalogenation, where the aryl halide is reduced to the corresponding arene, is a known side reaction in Ullmann condensations.[6] This can be more prevalent when the desired coupling reaction is slow. To minimize dehalogenation:

  • Ensure strictly anhydrous conditions. Trace water can be a source of protons for the reduction.[6]

  • Optimize the reaction rate. By increasing the rate of the desired C-N coupling (e.g., by increasing the temperature or adding a ligand), you can outcompete the dehalogenation side reaction.

Q4: How should I purify the final product, this compound?

The workup and purification procedure is crucial for obtaining a pure product. A typical procedure involves:

  • Cooling the reaction mixture and pouring it into a large volume of water or ice.[13]

  • Filtering the mixture to remove the copper catalyst and any insoluble byproducts.

  • Acidifying the filtrate with a mineral acid, such as hydrochloric acid (HCl), to a pH of around 2-4.[13][18] This will precipitate the product.

  • Collecting the crude product by filtration.

  • Recrystallization from a suitable solvent system, such as ethanol/water, is often necessary to achieve high purity.[19]

Experimental Protocol: Synthesis of this compound

This protocol provides a starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 2-Chloro-3-nitrobenzoic acid

  • Aniline

  • Potassium carbonate (K2CO3), anhydrous

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (optional ligand)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 2-chloro-3-nitrobenzoic acid (1.0 eq), aniline (1.2 eq), potassium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and 1,10-phenanthroline (0.1 eq, if used).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous NMP to the flask via a syringe. The amount of solvent should be sufficient to create a stirrable slurry.

  • Reaction: Heat the reaction mixture to 150-160°C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a large volume of ice water.

  • Filtration: Filter the aqueous mixture through a pad of celite to remove the copper catalyst and other insoluble materials.

  • Precipitation: Transfer the filtrate to a clean beaker and slowly add concentrated HCl with stirring until the pH reaches approximately 2-3. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

  • Drying: Dry the purified product in a vacuum oven.

Key Reaction Parameters and Their Impact on Yield

ParameterRecommended RangePotential Impact of Deviation
Temperature 140 - 180°CToo Low: Slow or incomplete reaction. Too High: Decomposition of starting materials or product.
Catalyst Loading 5 - 20 mol%Too Low: Inefficient catalysis. Too High: Increased cost and potential for side reactions.
Base 1.5 - 2.5 eq K2CO3 or K3PO4Too Little: Incomplete reaction due to insufficient neutralization of HX. Too Much: Can promote side reactions like hydrolysis.
Solvent Anhydrous DMF, NMP, DMSONon-polar solvent: Poor solubility and reaction rate. Protic solvent: Can interfere with the reaction.
Atmosphere Inert (N2 or Ar)Presence of O2: Catalyst deactivation. Presence of H2O: Hydrolysis of starting material.

References

Optimizing reaction conditions for the synthesis of 2-anilino-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the synthesis of 2-anilino-3-nitrobenzoic acid.

Welcome to the technical support resource for the synthesis of 2-anilino-3-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you optimize your reaction conditions and achieve reliable results.

Section 1: Synthesis Overview and Reaction Mechanism

The synthesis of 2-anilino-3-nitrobenzoic acid is most commonly achieved via a copper-catalyzed N-arylation reaction known as the Goldberg reaction, which is a variant of the Ullmann condensation.[1] This reaction forms a carbon-nitrogen bond between an aryl halide (2-chloro-3-nitrobenzoic acid) and an amine (aniline).

The reaction is typically performed at high temperatures in a polar, high-boiling solvent and requires a base to neutralize the hydrogen halide formed during the reaction. The presence of an electron-withdrawing group (the nitro group, -NO₂) on the aryl halide activates the substrate towards nucleophilic attack, facilitating the reaction.[1]

Core Reaction:

Reaction Mechanism:

The precise mechanism of the Ullmann-type reaction has been a subject of extensive study. The generally accepted pathway involves the formation of an active copper(I) species. This species undergoes oxidative addition with the aryl halide. The resulting complex then coordinates with the amine, and subsequent reductive elimination yields the desired N-aryl product and regenerates the copper(I) catalyst.

Ullmann_Mechanism Fig 1: Proposed Catalytic Cycle for Goldberg Reaction cluster_reactants CuI Cu(I) Catalyst CuIII_intermediate [Ar-Cu(III)-NR₂]⁺X⁻ (Intermediate) CuI->CuIII_intermediate Oxidative Addition ArX Ar-X (2-Chloro-3-nitrobenzoic acid) ArX->CuIII_intermediate Amine R₂NH (Aniline) Amine->CuIII_intermediate Base Base (e.g., K₂CO₃) BaseH Base-H⁺ Product Ar-NR₂ (Product) HX H-X CuIII_intermediate->CuI Regenerates Catalyst CuIII_intermediate->Product Reductive Elimination CuI_Amide [Ar-Cu(I)-NR₂] (Intermediate)

Caption: Fig 1: Proposed Catalytic Cycle for Goldberg Reaction

Section 2: Troubleshooting Guide (Question & Answer Format)

This section addresses specific issues you may encounter during the synthesis.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield, or I have only recovered my starting material. What are the common causes and how can I improve the outcome?

  • Answer: Low yield is the most common challenge in Ullmann-type reactions. It can stem from several factors. A systematic approach is key to identifying the root cause.

    Potential Cause Scientific Rationale & Recommended Solution
    Inactive Catalyst The copper catalyst is the heart of the reaction. Copper(I) is the active catalytic species. If using copper powder, it can have an inactive oxide layer. Solution: Activate copper powder by washing with dilute HCl or iodine/acetone to remove the oxide layer. Alternatively, use a reliable copper(I) salt like copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), which often give more reproducible results.
    Insufficient Temperature Ullmann condensations are notorious for requiring high activation energy.[1] Traditional protocols often demand temperatures well in excess of 150°C, and sometimes over 200°C. Solution: Ensure your reaction is heated to the appropriate temperature. Use a high-boiling point solvent like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or nitrobenzene.[1] Monitor the internal reaction temperature, not just the heating mantle setting.
    Poor Quality Reagents Impurities in starting materials or the presence of water can inhibit the reaction. Moisture can deactivate the catalyst and interfere with the base. Solution: Use freshly distilled aniline and ensure your 2-chloro-3-nitrobenzoic acid is pure. Use anhydrous solvents, especially if the reaction is sensitive to moisture.
    Suboptimal Base The base is crucial for neutralizing the HCl generated. If the acid is not neutralized, it can protonate the aniline, rendering it non-nucleophilic. An inappropriate base can also lead to saponification or other side reactions. Solution: Anhydrous potassium carbonate (K₂CO₃) is a standard and effective choice. Other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can also be effective, sometimes at lower temperatures. Avoid strong, soluble bases like NaOH or KOH if possible, as they can promote hydrolysis of the ester or other functional groups.
    Incomplete Reaction Time These reactions can be slow. Stopping the reaction prematurely will naturally lead to low conversion. Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[2] Follow the disappearance of the starting aryl halide. If the reaction stalls, consider a modest increase in temperature.

Troubleshooting_Workflow Fig 2: Troubleshooting Workflow for Low Yield Start Low or No Yield Observed Check_Temp Is Reaction Temperature Sufficiently High (>150°C)? Start->Check_Temp Check_Catalyst Is the Copper Catalyst Active? Check_Temp->Check_Catalyst Yes Increase_Temp Action: Increase Temperature Use High-Boiling Solvent (NMP, DMF) Check_Temp->Increase_Temp No Check_Reagents Are Reagents & Solvents Pure and Anhydrous? Check_Catalyst->Check_Reagents Yes Activate_Catalyst Action: Use Cu(I) Source (CuI) or Activate Cu Powder Check_Catalyst->Activate_Catalyst No Check_Base Is the Base Appropriate (e.g., Anhydrous K₂CO₃)? Check_Reagents->Check_Base Yes Purify_Reagents Action: Purify/Dry Reagents and Solvents Check_Reagents->Purify_Reagents No Change_Base Action: Use Anhydrous K₂CO₃ or Screen Other Bases (Cs₂CO₃) Check_Base->Change_Base No Success Re-run Experiment & Monitor Check_Base->Success Yes Increase_Temp->Success Activate_Catalyst->Success Purify_Reagents->Success Change_Base->Success

Caption: Fig 2: Troubleshooting Workflow for Low Yield

Issue 2: Formation of Side Products

  • Question: My TLC plate or NMR spectrum shows significant impurities. What are the likely side products and how can I minimize them?

  • Answer: Side product formation is common in high-temperature reactions. Identifying the impurity can help diagnose the problem.

    Potential Side Product Formation Mechanism & Mitigation Strategy
    Biaryl Compound (from self-coupling)This arises from the "classic" Ullmann coupling, where two molecules of the aryl halide react with each other.[3][4] This consumes your starting material. Mitigation: Use a slight excess of the aniline (e.g., 1.2-1.5 equivalents) to favor the desired C-N coupling over the C-C self-coupling. Modern ligands can also improve selectivity.
    Phenol Product (from hydrolysis)If there is residual water in the reaction, the 2-chloro-3-nitrobenzoic acid can be hydrolyzed to 2-hydroxy-3-nitrobenzoic acid, especially at high temperatures with a strong base. Mitigation: Ensure all reagents and solvents are anhydrous. Use a non-nucleophilic base like K₂CO₃ instead of hydroxide-based ones.
    Decarboxylation/Degradation Products The harsh reaction conditions can lead to the decomposition of the starting material or product, often resulting in a complex mixture or tar-like residue. Mitigation: Carefully control the reaction temperature; do not overheat. Modern protocols using specific ligands (e.g., 1,10-phenanthroline, certain amino acids) can significantly lower the required reaction temperature, thereby minimizing thermal degradation.[5]

Issue 3: Difficulties in Product Isolation and Purification

  • Question: I am struggling to isolate a pure product from the reaction mixture. What is the best workup and purification procedure?

  • Answer: A proper workup is critical for isolating your acidic product.

    • Workup Procedure:

      • After cooling, the reaction mixture (often in DMF or NMP) should be diluted with water.

      • Filter off the copper catalyst and any insoluble materials.

      • Carefully acidify the filtrate with a strong acid like 1M HCl. The desired product, 2-anilino-3-nitrobenzoic acid, is an acid and will be deprotonated (soluble) in the basic reaction mixture. Upon acidification, it will become protonated and precipitate out of the aqueous solution.

      • Optimization Tip: Acidify slowly while monitoring the pH. The optimal pH for precipitation is typically around 2-3.[2][6] Adding acid too quickly can trap impurities in the precipitate.

    • Purification by Recrystallization:

      • The crude, filtered solid can be purified by recrystallization.

      • Solvent Selection: Ethanol or an ethanol/water mixture is a good starting point. The goal is to find a solvent (or solvent system) in which the product is sparingly soluble at room temperature but highly soluble when hot.

      • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it. Allow the solution to cool slowly to form pure crystals, then cool further in an ice bath to maximize recovery. Filter the purified crystals and wash with a small amount of cold solvent.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the optimal ratio of reactants?

    • A1: A good starting point is to use a slight excess of aniline (1.2-1.5 equivalents) relative to the 2-chloro-3-nitrobenzoic acid (1.0 equivalent). The base (e.g., K₂CO₃) should be in excess (2.0-2.5 equivalents) to effectively neutralize the acid produced and maintain basic conditions. The copper catalyst is typically used in catalytic amounts (5-20 mol%).

  • Q2: Can I use 2-bromo- or 2-iodo-3-nitrobenzoic acid instead of the chloro- derivative?

    • A2: Yes. The reactivity of aryl halides in Ullmann reactions generally follows the trend I > Br > Cl.[1] Using the bromo or iodo analogue would likely allow the reaction to proceed at a lower temperature or with a shorter reaction time. However, these starting materials are often more expensive.

  • Q3: What is the role of ligands in modern Ullmann reactions?

    • A3: While traditional Ullmann reactions are often ligand-free, modern methods frequently employ ligands such as diamines (e.g., 1,10-phenanthroline), amino acids (e.g., L-proline), or β-diketones.[5] These ligands coordinate to the copper center, increasing its solubility and reactivity. This allows the reaction to proceed under much milder conditions (sometimes as low as 80-100°C), which improves functional group tolerance and reduces side product formation.[5]

  • Q4: My final product is discolored (brown or dark yellow). What causes this?

    • A4: A dark color often indicates the presence of impurities, which could be residual copper catalyst or organic byproducts from thermal degradation.[2] If recrystallization alone is insufficient, try treating the hot solution with activated charcoal during the recrystallization process to adsorb colored impurities. Ensure all copper salts are removed during the initial workup filtration.

Section 4: Detailed Experimental Protocol

This protocol is a representative example. Optimization may be required.

Synthesis of 2-Anilino-3-nitrobenzoic acid via Goldberg Reaction

Reagents & Materials:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2-Chloro-3-nitrobenzoic acid201.5610.0 g49.6 mmol1.0
Aniline93.135.5 g (5.4 mL)59.5 mmol1.2
Anhydrous K₂CO₃138.2117.1 g124 mmol2.5
Copper(I) Iodide (CuI)190.450.95 g5.0 mmol0.1
N,N-Dimethylformamide (DMF)-100 mL--
1M Hydrochloric Acid-~150 mL--
Ethanol (for recrystallization)-As needed--

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 2-chloro-3-nitrobenzoic acid (10.0 g), anhydrous potassium carbonate (17.1 g), and copper(I) iodide (0.95 g).

  • Addition of Reagents: Add N,N-dimethylformamide (100 mL) followed by aniline (5.4 mL).

  • Reaction: Begin stirring and flush the system with nitrogen. Heat the reaction mixture to 150-160°C (internal temperature) using an oil bath. Maintain this temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase), observing the disappearance of the 2-chloro-3-nitrobenzoic acid spot.

  • Workup:

    • Allow the mixture to cool to room temperature.

    • Pour the dark reaction mixture into 400 mL of deionized water.

    • Stir for 15 minutes, then filter through a pad of Celite to remove the insoluble copper salts and excess K₂CO₃. Wash the filter cake with a small amount of water.

    • Transfer the filtrate to a large beaker and cool in an ice bath.

    • Slowly add 1M HCl with stirring until the pH of the solution is ~2. A yellow precipitate should form.

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the crude product by vacuum filtration. Wash the solid with cold deionized water (2 x 50 mL) to remove any remaining salts.

  • Purification:

    • Transfer the crude solid to a beaker and add ethanol. Heat the mixture to boiling while stirring to dissolve the solid. If necessary, add a small amount of water dropwise to aid dissolution. Use the minimum amount of hot solvent required.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to induce crystallization.

    • Collect the purified yellow crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

References

Common side reactions in the synthesis of 3-Nitro-2-(phenylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Nitro-2-(phenylamino)benzoic acid. As a crucial intermediate in the synthesis of various pharmaceuticals, ensuring a high-purity, high-yield product is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Common Side Reactions & Purification Challenges

The synthesis of this compound, typically achieved via an Ullmann condensation (also known as the Goldberg reaction), is a robust transformation. However, like any chemical process, it is not without its potential pitfalls. This section addresses specific issues you may encounter during your experiments.

Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Low yields in the Ullmann condensation of a 2-halo-3-nitrobenzoic acid with aniline can stem from several factors. The traditional conditions for this reaction are often harsh, requiring high temperatures, which can lead to product degradation or side reactions.[1]

Possible Causes & Solutions:

  • Incomplete Reaction: The Ullmann condensation can be slow. Ensure you are monitoring the reaction to completion using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.

  • Catalyst Deactivation: The copper catalyst is crucial for this transformation. The quality and activation of the copper source can significantly impact the reaction rate and overall yield. If you are using copper powder, consider activating it in situ or using a more soluble and reactive copper(I) salt, such as CuI.[1]

  • Suboptimal Reaction Conditions: The choice of solvent and base is critical. High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are typically used.[1] The base, often a carbonate like potassium carbonate, is necessary to neutralize the HX formed during the reaction. Ensure your reagents are anhydrous, as water can interfere with the reaction.

  • Product Degradation: As we will discuss in more detail, thermal decomposition and decarboxylation can be significant side reactions at elevated temperatures.[2] If you suspect product degradation, it may be beneficial to explore milder reaction conditions, perhaps by using a more reactive aryl halide (e.g., an iodide instead of a chloride) or by employing a ligand to accelerate the copper-catalyzed coupling at a lower temperature.[3]

Q2: I've isolated my product, but it's a dark, discolored solid. What are these colored impurities and how can I remove them?

The presence of color in your crude product is a common observation and often indicates the formation of highly conjugated byproducts.

Likely Impurities & Purification Strategies:

  • Phenazine Formation: A potential side reaction, especially with ortho-nitroaniline derivatives, is the formation of phenazines or related heterocyclic compounds.[4] These are typically highly colored compounds. While the direct formation from your specific starting materials is a possibility, it is a known transformation for similar structures.

  • Oxidation Products: The reaction conditions, particularly at high temperatures and in the presence of air, can lead to the formation of colored oxidation byproducts.

  • Copper Contamination: Residual copper salts from the catalyst can impart a greenish or bluish tint to the product.

Purification Protocol: Recrystallization

Recrystallization is often the most effective method for removing these types of impurities.

  • Solvent Selection: Choose a solvent system in which your desired product, this compound, is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixed solvent system, such as ethanol/water or acetic acid/water, is often effective.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Decolorization: If the solution is still colored, you can add a small amount of activated charcoal and heat for a short period. The charcoal will adsorb many of the colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove the activated charcoal and any other insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

Q3: My purified product shows multiple spots on TLC or multiple peaks in HPLC analysis. What are the potential byproducts?

Beyond colored impurities, several other side products can form during the synthesis of this compound.

Potential Byproducts:

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of the starting 2-halo-3-nitrobenzoic acid and aniline.

  • Decarboxylation Product: At the high temperatures often employed in Ullmann condensations, the carboxylic acid group can be lost, leading to the formation of 2-nitro-N-phenylaniline.[2][5] The thermal decomposition of benzoic acid derivatives is a well-documented phenomenon.[6]

  • Hydrolysis of Starting Material: If water is present in the reaction mixture, the starting 2-halo-3-nitrobenzoic acid can hydrolyze to 2-hydroxy-3-nitrobenzoic acid.

  • Homocoupling of the Aryl Halide: The starting 2-halo-3-nitrobenzoic acid can undergo a self-coupling reaction to form a biphenyl derivative. This is a classic Ullmann reaction side product.[3]

Troubleshooting Workflow for Impurity Identification

G start Multiple Spots/Peaks Observed check_sm Compare with Authentic Starting Material Standards (TLC/HPLC) start->check_sm decarboxylation Suspect Decarboxylation (Mass Spectrometry, NMR for loss of COOH) check_sm->decarboxylation Starting materials absent purify Purify by Column Chromatography or Recrystallization check_sm->purify Starting materials present hydrolysis Consider Hydrolysis (Look for -OH signal in IR/NMR) decarboxylation->hydrolysis homocoupling Investigate Homocoupling (High molecular weight peak in Mass Spectrometry) hydrolysis->homocoupling homocoupling->purify

Caption: A workflow for identifying common impurities.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Ullmann condensation for this synthesis?

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution. The generally accepted mechanism involves the following key steps:

  • Formation of a Copper(I) Amide: The aniline starting material reacts with a copper(I) species (often generated in situ) to form a copper(I) anilide.

  • Oxidative Addition: The aryl halide (2-halo-3-nitrobenzoic acid) undergoes oxidative addition to the copper(I) anilide, forming a copper(III) intermediate.

  • Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the desired C-N bond of this compound and regenerate a copper(I) species, which can re-enter the catalytic cycle.

The electron-withdrawing nitro group on the aryl halide activates it towards nucleophilic attack, facilitating the reaction.[1]

Simplified Catalytic Cycle

G CuI Cu(I)X Aniline PhNH2 CuAmide Cu(I)NHPh Aniline->CuAmide + Cu(I)X - HX CuIII Cu(III)(Ar)(NHPh)X CuAmide->CuIII + ArX ArylHalide ArX (2-halo-3-nitrobenzoic acid) CuIII->CuI - ArNHPh Product ArNHPh (Product) CuIII->Product Reductive Elimination HX HX

Caption: A simplified catalytic cycle for the Ullmann condensation.

Q2: How can I effectively monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is a rapid and convenient method for monitoring the reaction.

TLC Protocol:

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) with a small amount of acetic acid (e.g., 1%) to ensure the carboxylic acid is protonated and gives a well-defined spot.

  • Visualization: UV light at 254 nm. The starting materials and product are all UV active.

  • Procedure: Spot the aniline, the 2-halo-3-nitrobenzoic acid, and the reaction mixture on the same plate. As the reaction progresses, you should see the spots corresponding to the starting materials diminish and a new, typically lower Rf spot for the product appear and intensify.

Q3: What are the key safety considerations when performing this synthesis?
  • Reagents: Aniline is toxic and readily absorbed through the skin. The 2-halo-3-nitrobenzoic acid and the final product are irritants. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: The high-boiling solvents used in this reaction (DMF, NMP, nitrobenzene) have their own specific hazards. Work in a well-ventilated fume hood.

  • High Temperatures: The reaction is often run at high temperatures. Use appropriate heating equipment (e.g., a heating mantle with a temperature controller) and take care to avoid thermal burns.

  • Thermal Decomposition: Nitroaromatic compounds can decompose exothermically at high temperatures.[2] While this compound is generally stable under typical reaction conditions, it is good practice to be aware of the potential for thermal runaway, especially on a large scale.

Quantitative Data Summary

The following table provides a summary of typical reaction parameters and expected outcomes. These values are illustrative and may vary depending on the specific reaction scale and conditions.

ParameterTypical ValueNotes
Starting Materials 2-chloro-3-nitrobenzoic acid, Aniline2-bromo or 2-iodo analogs can also be used and may be more reactive.[1]
Catalyst Copper(I) iodide (CuI) or Copper powder5-10 mol% is a common catalyst loading.
Base Potassium carbonate (K₂CO₃)Typically 2-3 equivalents are used.
Solvent N,N-Dimethylformamide (DMF)Other high-boiling polar aprotic solvents can be used.
Temperature 120-160 °CHigher temperatures may be required for less reactive aryl halides.
Reaction Time 12-24 hoursMonitor by TLC or HPLC for completion.
Typical Yield (Crude) 70-85%Yields can be lower due to side reactions and purification losses.
Melting Point (Purified) ~182-185 °CA sharp melting point is an indicator of high purity.

References

Identifying and removing impurities from 2-anilino-3-nitrobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-anilino-3-nitrobenzoic acid. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to assist you in identifying and removing impurities during your synthetic process. As Senior Application Scientists, we understand the nuances of this reaction and have compiled this guide based on established chemical principles and practical laboratory experience.

Troubleshooting Guide: Identifying and Removing Impurities

This section addresses specific issues that may arise during the synthesis and purification of 2-anilino-3-nitrobenzoic acid, which is commonly prepared via an Ullmann condensation reaction between 2-chloro-3-nitrobenzoic acid and aniline.[1] This reaction, while effective, can be prone to side reactions and incomplete conversions, leading to a range of impurities.

Issue 1: My final product is a dark, tarry substance instead of a crystalline solid.

Probable Cause: This is often indicative of side reactions occurring at the high temperatures typically required for Ullmann condensations.[1][2] The formation of biphenyl derivatives from the self-coupling of the aryl halide starting material is a common side reaction in Ullmann couplings.[2][3] Additionally, oxidation of aniline or other reactive species can lead to polymeric, tar-like substances.

Resolution Protocol:

  • Temperature Control: Carefully monitor and control the reaction temperature. While Ullmann reactions traditionally require high heat, modern variations with specific copper catalysts and ligands can proceed at lower temperatures, minimizing side reactions.[1][4]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the starting materials and intermediates.

  • Purification via Acid-Base Extraction:

    • Dissolve the crude product in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with an acidic aqueous solution (e.g., 1 M HCl) to remove any unreacted aniline.

    • Extract the desired product, 2-anilino-3-nitrobenzoic acid, from the organic layer into a basic aqueous solution (e.g., 1 M NaOH or NaHCO₃). The carboxylic acid group will be deprotonated, rendering it water-soluble as the sodium salt.[5]

    • Separate the aqueous layer, which now contains your product, from the organic layer, which retains non-acidic impurities.

    • Re-acidify the aqueous layer with a strong acid (e.g., 6 M HCl) to precipitate the purified 2-anilino-3-nitrobenzoic acid.[5]

    • Collect the precipitate by vacuum filtration and wash with cold water.

Issue 2: The melting point of my product is broad and lower than the literature value.

Probable Cause: A broad melting point range is a classic sign of an impure compound. The most likely culprits are unreacted starting materials (2-chloro-3-nitrobenzoic acid and aniline) or isomeric byproducts.

Resolution Protocol:

  • Recrystallization: This is a powerful technique for purifying crystalline solids.[6] The choice of solvent is critical. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

    • Solvent Selection: Experiment with various solvents to find the optimal one for 2-anilino-3-nitrobenzoic acid. Common choices for similar compounds include ethanol, methanol, or mixtures of ethanol and water.[7][8]

    • Step-by-Step Recrystallization:

      • Dissolve the crude product in a minimal amount of the chosen hot solvent.

      • If any insoluble impurities are present, perform a hot filtration to remove them.

      • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

      • Further cool the solution in an ice bath to maximize the yield of the recrystallized product.

      • Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.[7]

      • Dry the crystals thoroughly before measuring the melting point again.

Solvent System Solubility of 2-Anilino-3-nitrobenzoic Acid Notes
EthanolHigh at boiling, low at room temperatureA good starting point for recrystallization.
MethanolSimilar to ethanolAnother viable option.
Ethanol/WaterHigh in hot ethanol, precipitates with waterCan be used as a solvent-antisolvent system.
TolueneModerate solubility when hotMay be effective for removing more polar impurities.

This table provides general guidance. Empirical testing is necessary to determine the optimal solvent for your specific impurity profile.

Issue 3: My NMR spectrum shows signals that do not correspond to the desired product.

Probable Cause: The presence of unexpected signals in the NMR spectrum definitively indicates impurities. These could be unreacted starting materials, side products, or residual solvent.

Resolution Protocol:

  • Identify the Impurities:

    • Compare the spectrum of your product to the known spectra of the starting materials (2-chloro-3-nitrobenzoic acid and aniline).

    • Look for characteristic signals of potential side products. For instance, the self-coupling of 2-chloro-3-nitrobenzoic acid would result in a symmetrical biphenyl derivative with a distinct NMR pattern.

  • Targeted Purification:

    • Acid-Base Extraction: As detailed in Issue 1, this is highly effective for removing basic (aniline) and neutral impurities.

    • Column Chromatography: For impurities with similar acidity to the desired product, column chromatography is the preferred method.

      • Stationary Phase: Silica gel is the most common choice.

      • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the mobile phase can be gradually increased (gradient elution) to separate compounds with different polarities. The desired product, being relatively polar due to the carboxylic acid and amino groups, will elute with a higher polarity solvent mixture.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Ullmann condensation for this synthesis?

A1: The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution.[1][9] The generally accepted mechanism involves the formation of a copper(I) species that undergoes oxidative addition with the aryl halide (2-chloro-3-nitrobenzoic acid).[3] This is followed by reaction with the amine (aniline) and subsequent reductive elimination to form the C-N bond and regenerate the copper catalyst.[1] The electron-withdrawing nitro group on the 2-chloro-3-nitrobenzoic acid activates the aryl halide towards nucleophilic attack.[1]

Ullmann_Mechanism A 2-Chloro-3-nitrobenzoic Acid D Oxidative Addition A->D B Aniline E Cu(III) Intermediate B->E C Cu(I) Catalyst C->D D->E F Reductive Elimination E->F G 2-Anilino-3-nitrobenzoic Acid F->G H Catalyst Regeneration F->H H->C

Caption: Simplified workflow of the Ullmann condensation.

Q2: What are the key safety precautions to consider during this synthesis?

A2:

  • Solvents: Many organic solvents used in the synthesis and purification (e.g., dimethylformamide, toluene, ethyl acetate) are flammable and have associated health risks. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Reagents: Aniline is toxic and can be absorbed through the skin. 2-Chloro-3-nitrobenzoic acid is an irritant. Handle these chemicals with care.

  • Copper Catalyst: Copper salts can be toxic. Avoid inhalation of dust and skin contact.

  • High Temperatures: The reaction may require high temperatures, posing a risk of burns. Use appropriate heating equipment and exercise caution.

Q3: How can I confirm the purity and identity of my final product?

A3: A combination of analytical techniques should be used:

  • Melting Point: A sharp melting point that matches the literature value is a good indicator of purity.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests a high degree of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.[10][11] A typical method would involve a C18 reverse-phase column with a mobile phase of acetonitrile and water containing an acid modifier like phosphoric acid.[10][12]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

Q4: Can I use a different halogen on my benzoic acid derivative, for example, 2-bromo-3-nitrobenzoic acid?

A4: Yes, aryl bromides and iodides are also common substrates for Ullmann reactions.[1] In fact, the reactivity of the aryl halide often follows the trend I > Br > Cl. Therefore, using 2-bromo-3-nitrobenzoic acid might allow for milder reaction conditions.

Q5: What is the role of the base in the Ullmann condensation?

A5: A base, such as potassium carbonate or cesium carbonate, is often added to the reaction mixture. Its primary role is to deprotonate the aniline, increasing its nucleophilicity and facilitating the reaction with the aryl halide. In the case of using a carboxylic acid starting material, the base will also deprotonate the carboxylic acid.

Caption: Overall workflow for the synthesis and purification of 2-anilino-3-nitrobenzoic acid.

References

Technical Support Center: Overcoming Poor Solubility of 3-Nitro-2-(phenylamino)benzoic acid in Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support hub for 3-Nitro-2-(phenylamino)benzoic acid. This guide is tailored for researchers, scientists, and professionals in drug development who face challenges with the solubility of this compound during their experiments. Our objective is to furnish you with expert, field-tested advice and practical methods to navigate these solubility hurdles, thereby enhancing the success and effectiveness of your chemical reactions.

Part 1: Frequently Asked Questions (FAQs)
Q1: What are the underlying causes of the poor solubility of this compound?

The limited solubility of this compound is a consequence of its distinct molecular architecture and the intermolecular forces at play. The molecule features a polar carboxylic acid group and a comparatively nonpolar, rigid diphenylamine structure. This structural duality, combined with potent intermolecular hydrogen bonding between the carboxylic acid and nitro groups of neighboring molecules, results in a highly stable crystal lattice that is resistant to dissolution by many common solvents.

Q2: Which solvents are most and least effective for dissolving this compound?

Choosing the right solvent is a crucial first step in any reaction. The table below outlines the solubility of this compound in various common laboratory solvents.

Solvent ClassExamplesSolubility ProfileScientific Rationale
Polar Aprotic DMF, DMSO, NMPHigh These solvents are adept at disrupting intermolecular hydrogen bonds and can solvate both the polar and nonpolar sections of the molecule.
Polar Protic Water, Methanol, EthanolLow to Moderate Although the carboxylic acid can form hydrogen bonds with these solvents, the extensive nonpolar backbone restricts overall solubility. Water solubility is notably poor.
Nonpolar Toluene, Hexane, DichloromethaneVery Low These solvents are incapable of effectively solvating the polar carboxylic acid and nitro functional groups.
Part 2: Troubleshooting Guides for Reaction-Specific Issues

This section offers in-depth troubleshooting for particular problems you might face when using this compound in your synthetic work.

Issue 1: My acylation reaction is proceeding slowly and resulting in low yields due to the poor solubility of the starting material.

For acylation reactions, such as the synthesis of an acid chloride or an amide, complete dissolution of the carboxylic acid is often a prerequisite for an efficient reaction.[1]

Root Cause: The starting material is not adequately dissolved in the reaction medium to effectively react with the acylating agent (e.g., thionyl chloride, oxalyl chloride).

Solution A: Strategic Solvent and Co-Solvent Selection

Optimizing the solvent system is the most direct approach to address solubility issues.

  • Experimental Protocol:

    • Primary Solvent: Start with a polar aprotic solvent in which this compound has better inherent solubility, such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

    • Co-Solvent Strategy: If the primary solvent is not suitable for downstream processing like work-up, employ a co-solvent. For example, if the reaction is typically conducted in Dichloromethane (DCM), first dissolve the acid in a minimal volume of DMF before gradually introducing the DCM.

    • Thermal Adjustment: Gentle heating of the mixture can also aid in dissolving the acid. However, it is crucial to consider the thermal stability of all reactants.

Solution B: Base-Mediated Solubilization via Salt Formation

Converting the carboxylic acid into its more soluble carboxylate salt can significantly increase its concentration in the reaction solution.[2]

  • Underlying Principle: The addition of a suitable base deprotonates the carboxylic acid, yielding an ionic salt. This salt form is generally more soluble in polar solvents compared to the neutral parent acid.[2]

  • Experimental Protocol:

    • Suspend this compound in your selected reaction solvent (e.g., THF, Dioxane).

    • Introduce one equivalent of a non-nucleophilic base. The choice of base is critical and should be tailored to the specific reaction conditions.

      • For reactions that are sensitive to strong bases, a milder organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is recommended.

      • For reactions that necessitate a stronger base, an inorganic base such as potassium carbonate (K₂CO₃) or, if compatible with other reagents, sodium hydride (NaH) can be used.

    • Stir the mixture until the solid has completely dissolved, which signals the formation of the soluble salt.

    • You can then proceed with the addition of your acylating agent.

Visualizing the Workflow: A Base-Mediated Solubilization Approach

G cluster_0 Initial State cluster_1 Solubilization Step cluster_2 Reaction Progression A Poorly Soluble Acid (Suspension) B Add Base (e.g., TEA, K₂CO₃) A->B Introduce C Formation of Soluble Carboxylate Salt B->C Deprotonates D Homogeneous Solution C->D Leads to E Add Reagents (e.g., Acylating Agent) D->E Proceed with F Successful Reaction E->F Results in

Caption: Workflow for enhancing solubility through base addition.

Issue 2: The reduction of the nitro group in my reaction is incomplete, and I suspect solubility is the limiting factor.

The transformation of a nitro group to an amine is a fundamental reaction in organic synthesis.[3] Inadequate solubility can result in incomplete conversion, necessitating harsher reaction conditions or an excess of reducing agents.

Root Cause: The heterogeneous nature of the reaction mixture restricts the interaction between the substrate and the catalyst or reducing agent.

Solution A: Application of Phase-Transfer Catalysis (PTC)

PTC is a highly effective method for reactions where the reactants are present in different phases (e.g., a solid substrate and a liquid reagent).

  • Underlying Principle: A phase-transfer catalyst, such as a quaternary ammonium salt, shuttles a reactant from one phase to another, enabling the reaction to proceed. In this context, it can facilitate the interaction between the dissolved reducing agent and the solid this compound.

  • Suggested System:

    • Reactants: this compound and a reducing agent like sodium dithionite (Na₂S₂O₄).

    • Solvent System: A two-phase system, such as Toluene and Water.

    • Phase-Transfer Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336.

  • Experimental Protocol:

    • In a reaction vessel, combine this compound, the selected solvent system, and the phase-transfer catalyst (typically 5-10 mol%).

    • Heat the mixture while stirring vigorously to ensure thorough mixing of the phases.

    • Add the reducing agent in portions or as a solution.

    • Monitor the reaction's progress using TLC or LC-MS.

Solution B: Harnessing Alternative Energy Sources

Microwave irradiation or ultrasonication can supply the necessary energy to boost solubility and increase the reaction rate.

  • Microwave-Assisted Organic Synthesis (MAOS):

    • Scientific Rationale: Microwaves directly heat the solvent and reactants, causing a swift rise in temperature and pressure. This can markedly improve solubility and decrease reaction times.

    • Experimental Protocol:

      • In a microwave-safe vessel, mix this compound with a suitable high-boiling point solvent (e.g., DMF, ethylene glycol) and the reducing agent (for instance, catalytic hydrogenation with Pd/C and a hydrogen donor like ammonium formate).

      • Seal the vessel and place it inside a microwave reactor.

      • Program the desired temperature and reaction duration. Safety Precaution: Always adhere to the safety protocols specific to your microwave reactor.

  • Ultrasonication:

    • Scientific Rationale: High-frequency sound waves induce acoustic cavitation—the formation, expansion, and collapse of microscopic bubbles. This phenomenon creates localized hot spots with elevated temperatures and pressures, which can break down solid particles and improve mass transfer.

    • Experimental Protocol:

      • Prepare your reaction in a standard reaction flask.

      • Partially immerse the flask in an ultrasonic cleaning bath.

      • Activate the sonicator and carry out your reaction as you normally would.

Visualizing the Decision-Making Process: A Guide to Choosing a Solubilization Strategy

G Start Poor Solubility Issue IsReactionBaseSensitive Is the reaction sensitive to base? Start->IsReactionBaseSensitive UseBase Use Base-Mediated Solubilization (TEA, K₂CO₃) IsReactionBaseSensitive->UseBase No ConsiderAlternatives Explore Other Methods IsReactionBaseSensitive->ConsiderAlternatives Yes IsBiphasicSystem Is a biphasic system acceptable? ConsiderAlternatives->IsBiphasicSystem OptimizeSolvent Optimize Solvent System (e.g., DMF, NMP) ConsiderAlternatives->OptimizeSolvent Always an option UsePTC Employ Phase-Transfer Catalysis (PTC) IsBiphasicSystem->UsePTC Yes UseAlternativeEnergy Use Alternative Energy (Microwave/Sonication) IsBiphasicSystem->UseAlternativeEnergy No

Caption: Decision tree for selecting an appropriate solubilization technique.

References

Technical Support Center: Optimizing Copper Catalysis in the Synthesis of 3-Nitro-2-(phenylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Nitro-2-(phenylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the copper-catalyzed N-arylation (Ullmann Condensation) for this specific transformation. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance catalytic efficiency.

The synthesis, which couples a 2-halobenzoic acid derivative with aniline, is a foundational Ullmann-type reaction.[1] While robust, it is susceptible to issues that can impact yield, purity, and reaction time. This document provides a structured approach to overcoming these challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the core principles of the reaction.

Q1: What is the mechanistic role of the copper catalyst in this N-arylation reaction?

The copper catalyst facilitates the coupling of an aryl halide (2-chloro- or 2-bromo-3-nitrobenzoic acid) with an amine (aniline) through a catalytic cycle. While the exact mechanism can be substrate-dependent, it is generally understood to involve a Cu(I)/Cu(III) cycle.[2][3] The key steps are:

  • Formation of a Copper(I) Amide: The active Cu(I) species reacts with the amine in the presence of a base to form a copper(I) amide complex.

  • Oxidative Addition: The aryl halide adds to the copper(I) amide complex, forming a transient, high-energy Copper(III) intermediate.[4] This is often the rate-limiting step.[5]

  • Reductive Elimination: The C-N bond is formed as the product is eliminated from the Copper(III) center, regenerating the active Cu(I) catalyst, which can then re-enter the cycle.

Q2: Which copper source is most effective, and how critical is its quality?

Copper(I) salts, particularly copper(I) iodide (CuI), are most commonly used as they can directly enter the catalytic cycle. While copper(II) sources or even metallic copper powder can be used, they require an in situ reduction to the active Cu(I) state.[1][6][7]

The quality and age of the copper source are paramount. Copper(I) salts are prone to air oxidation, forming inactive copper(II) species, which is a primary cause of low or no conversion.[8][9]

  • Recommendation: Always use a fresh bottle of high-purity CuI. If a reaction fails, the first troubleshooting step should be to use a newly purchased catalyst.[8][10] Activating copper powder by reduction of copper sulfate with zinc can also improve efficiency in some protocols.[11]

Q3: Is a ligand necessary to improve catalytic efficiency?

While classic Ullmann reactions were performed without ligands at very high temperatures (>200 °C), modern protocols almost universally benefit from them.[1][2] Ligands serve several critical functions:

  • Increase Solubility: They form soluble complexes with the copper salt, preventing aggregation and precipitation.[2]

  • Stabilize the Catalyst: Chelating ligands, such as diamines or amino acids, stabilize the active copper species, preventing decomposition at high temperatures.[9]

  • Accelerate Key Steps: Ligands can accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps, allowing for lower reaction temperatures and shorter reaction times.[12]

Commonly used ligands for N-arylation include 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), and L-proline.[12][13]

Q4: What are the typical solvents and bases for this reaction?

  • Solvents: High-boiling polar aprotic solvents are standard because they effectively dissolve the reactants and can reach the required temperatures. Common choices include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP).[1][7] It is crucial that the solvent is anhydrous, as water can lead to dehalogenation of the starting material and other side reactions.[8]

  • Bases: An inorganic base is required to deprotonate the aniline, facilitating the formation of the copper amide intermediate. Potassium carbonate (K₂CO₃) is a widely used, cost-effective choice.[6][7] For less reactive substrates, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary to achieve higher yields.[10]

Section 2: Troubleshooting Guide: From Diagnosis to Solution

This guide is structured by common experimental failures.

Problem 1: Low or No Conversion of Starting Materials

This is the most frequent issue. A systematic check of reaction components is the most effective diagnostic approach.

G start Low / No Yield Observed catalyst 1. Check Catalyst Activity start->catalyst Is catalyst old or discolored? reagents 2. Verify Reagent Purity catalyst->reagents Catalyst is fresh sol_catalyst Use fresh, high-purity CuI. Consider a new bottle. catalyst->sol_catalyst conditions 3. Assess Reaction Conditions reagents->conditions Reagents are pure sol_reagents Check purity of aniline and 2-halo-3-nitrobenzoic acid via NMR/GC-MS. Use anhydrous solvents. reagents->sol_reagents atmosphere 4. Confirm Inert Atmosphere conditions->atmosphere Conditions are standard sol_conditions Optimize Temperature (110-150°C). Screen bases (K₂CO₃, Cs₂CO₃). Introduce a ligand (e.g., DMEDA). conditions->sol_conditions sol_atmosphere Ensure proper degassing of solvent. Use Schlenk line or glovebox. atmosphere->sol_atmosphere

Fig 1. Troubleshooting Decision Tree for Low Yield

Detailed Solutions:

  • Cause 1a: Inactive Catalyst: As discussed in the FAQ, Cu(I) salts readily oxidize. A pale green or blue tint in your white/off-white CuI powder indicates oxidation to Cu(II).

    • Solution: Discard the suspect catalyst and use a fresh, unopened bottle of high-purity CuI.[8][10] Store CuI under an inert atmosphere and away from light.

  • Cause 1b: Poor Reagent Quality or Presence of Water: Impurities in the starting materials can inhibit the catalyst. Water is particularly detrimental, promoting the hydrodehalogenation side reaction, where the aryl halide is reduced to 3-nitrobenzoic acid.[8]

    • Solution: Ensure starting materials are pure. Use anhydrous grade solvents and dry all glassware thoroughly. Degas the solvent before use by sparging with nitrogen or argon for 15-20 minutes or through several freeze-pump-thaw cycles.[8]

  • Cause 1c: Inappropriate Base or Temperature: The reaction requires sufficient thermal energy to overcome the activation barrier of the oxidative addition step.[1] The base must be strong enough to deprotonate the amine but not so strong as to cause decomposition.

    • Solution: For the coupling of 2-chloro-3-nitrobenzoic acid and aniline, a typical starting point is K₂CO₃ at 120-130 °C in DMF.[7] If conversion is low, consider switching to a stronger base like Cs₂CO₃ or increasing the temperature in 10 °C increments.

Problem 2: Reaction Stalls or Is Sluggish

The reaction starts but fails to proceed to completion, even after extended time.

  • Cause 2a: Catalyst Decomposition/Aggregation: At high temperatures, the copper catalyst can decompose into inactive black copper oxides or metallic copper, especially in the absence of a stabilizing ligand.[9][14] This is often observed as the reaction mixture turning dark black or forming a black precipitate.[14]

    • Solution: Introduce a chelating ligand. A screening of different ligands is often beneficial. N,N'-dimethylethylenediamine (DMEDA) is an excellent starting point for N-arylation reactions.[12] A catalyst system of 5 mol% CuI and 10 mol% DMEDA is a robust combination.

  • Cause 2b: Insufficient Mixing: In heterogeneous reactions (e.g., using copper powder or an insoluble base like K₂CO₃), efficient stirring is critical for mass transport.

    • Solution: Ensure vigorous mechanical or magnetic stirring. In some cases, the use of ultrasound has been shown to dramatically reduce reaction times by improving mass transport between phases.[6]

Problem 3: Significant Byproduct Formation

The desired product is formed, but purification is complicated by major side products.

  • Cause 3a: Hydrodehalogenation: The primary byproduct is often the dehalogenated starting material (e.g., 3-nitrobenzoic acid).

    • Solution: This is almost always caused by residual water.[8] Rigorously dry all reagents, solvents, and glassware. Run the reaction under a strict inert atmosphere.

  • Cause 3b: Homocoupling (Glaser Coupling): If oxygen is present, it can promote the oxidative homocoupling of copper acetylides if terminal alkynes are present as impurities, or more relevantly, promote catalyst deactivation pathways that can lead to other undesired couplings.[8]

    • Solution: Meticulously deoxygenate the reaction mixture and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the experiment.

Section 3: Optimized Experimental Protocols

The following protocols are designed to be self-validating by including checkpoints for reaction monitoring.

Protocol 3.1: Ligand-Assisted Synthesis of this compound

This protocol utilizes a ligand to enhance catalytic efficiency, allowing for milder conditions.

Materials:

  • 2-Chloro-3-nitrobenzoic acid (1.0 equiv)

  • Aniline (1.2 equiv)

  • Copper(I) Iodide (CuI) (0.05 equiv)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.10 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloro-3-nitrobenzoic acid, K₂CO₃, and CuI.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF, followed by aniline and DMEDA via syringe.

  • Heating: Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitoring: After 2 hours, take a small aliquot (under inert atmosphere), quench with dilute HCl, and extract with ethyl acetate. Analyze the organic layer by Thin-Layer Chromatography (TLC) against the starting materials. The reaction is typically complete within 4-8 hours.

  • Workup: Once the reaction is complete (TLC shows consumption of the limiting reagent), cool the mixture to room temperature. Add 100 mL of water and acidify to pH ~3 with 2M HCl.[7]

  • Isolation: The product will precipitate as a solid. Filter the solid, wash thoroughly with water to remove inorganic salts, and then with a small amount of cold diethyl ether to remove non-polar impurities.

  • Purification: The crude solid can be recrystallized from an ethanol/water mixture to yield the pure product.[6]

Protocol 3.2: Monitoring Reaction Progress by TLC
  • Eluent System: A common mobile phase is a mixture of Ethyl Acetate, Petroleum Ether, and a small amount of Acetic Acid (e.g., 1:1:0.01 v/v/v).[7] The acid prevents the carboxylate product from streaking on the silica plate.

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. The product, this compound, should have an Rf value that is intermediate between the more polar 2-chloro-3-nitrobenzoic acid and the less polar aniline.

Section 4: Data & Mechanistic Visualization

Table 1: Effect of Ligand and Base on Reaction Efficiency

The following data is a representative summary based on typical outcomes for Ullmann N-arylation reactions.

EntryCopper Source (mol%)Ligand (mol%)Base (equiv)Temp (°C)Time (h)Approx. Yield (%)
1CuI (10)NoneK₂CO₃ (2.0)15024< 40%
2CuI (5)L-Proline (10)K₂CO₃ (2.0)12012~75%
3CuI (5)DMEDA (10)K₂CO₃ (2.0)1206> 90%
4CuI (2)DMEDA (4)Cs₂CO₃ (2.0)1108> 95%

Data is illustrative and actual results may vary based on substrate purity and reaction scale.

Diagram: Simplified Catalytic Cycle

This diagram illustrates the key intermediates in the copper-catalyzed N-arylation process.

G cluster_main Catalytic Cycle CuI_L [L-Cu(I)]⁺ CuI_Amide L-Cu(I)-NHPh CuI_L->CuI_Amide + Aniline, -Base*HX CuIII_Int L-Cu(III)(Ar)(NHPh)X CuI_Amide->CuIII_Int + Ar-X (Oxidative Addition) Product_Release Product Formation CuIII_Int->Product_Release (Reductive Elimination) Product_Release->CuI_L Ar-NHPh Product This compound Product_Release->Product ArX 2-Halo-3-nitrobenzoic acid ArX->CuI_Amide Aniline Aniline Aniline->CuI_L

Fig 2. Simplified Cu(I)/Cu(III) Catalytic Cycle

References

Technical Support Center: Navigating the Scale-Up of 2-Anilino-3-Nitrobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis and scale-up of 2-anilino-3-nitrobenzoic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure the successful and safe production of this key chemical intermediate. Our focus is on the prevalent synthetic route: the Ullmann condensation of 2-chloro-3-nitrobenzoic acid and aniline.

Troubleshooting Guide: From Benchtop to Production Scale

Scaling up any chemical synthesis introduces a new set of challenges. The following guide addresses specific issues that you may encounter during the production of 2-anilino-3-nitrobenzoic acid, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or Inconsistent Yield 1. Inactive Catalyst: The copper catalyst is crucial for the Ullmann condensation. Oxidation of Cu(I) to Cu(II) can significantly reduce its activity. 2. Inappropriate Ligand or No Ligand: Traditional Ullmann reactions often require harsh conditions. Modern protocols utilize ligands to facilitate the reaction under milder conditions. The absence of a suitable ligand can lead to poor yields. 3. Suboptimal Base: The choice and stoichiometry of the base are critical for the deprotonation of aniline and for neutralizing the HCl formed during the reaction. 4. Reaction Temperature Too Low: While modern methods aim for milder conditions, the Ullmann condensation is still a thermally activated process.1. Catalyst Management: Use high-purity copper(I) iodide or bromide. Consider adding a small amount of a reducing agent like ascorbic acid to keep the copper in its active Cu(I) state. For larger scales, prepare the catalyst solution under an inert atmosphere. 2. Ligand Screening: If not already in use, screen a variety of ligands. For N-arylation of anthranilic acids, N,N'-dimethylethylenediamine (DMEDA) or 1,10-phenanthroline can be effective.[1] The ligand choice can significantly influence the reaction rate and yield. 3. Base Optimization: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used bases. Ensure at least two equivalents of the base are used. For large-scale reactions, consider the solubility of the base in the reaction medium. 4. Temperature Optimization: Gradually increase the reaction temperature in small increments (e.g., 10°C) to find the optimal balance between reaction rate and byproduct formation.
Formation of Significant Byproducts 1. Hydrodehalogenation: The replacement of the chlorine atom on 2-chloro-3-nitrobenzoic acid with a hydrogen atom, leading to 3-nitrobenzoic acid. This is often promoted by trace amounts of water or other protic impurities. 2. Homocoupling: The self-coupling of two molecules of 2-chloro-3-nitrobenzoic acid to form a biphenyl derivative. 3. Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost, leading to 2-chloro-3-nitroaniline.1. Anhydrous Conditions: Use anhydrous solvents and ensure all reactants are thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture ingress. 2. Control of Stoichiometry: Use a slight excess of aniline (e.g., 1.1-1.2 equivalents) to favor the desired cross-coupling reaction over homocoupling. 3. Temperature Control: Avoid excessive temperatures, as this can promote decarboxylation. Monitor the internal reaction temperature closely, especially during scale-up, as exotherms can be more pronounced.
Difficult Product Isolation and Purification 1. Oiling Out During Crystallization: The product separates as an oil instead of a crystalline solid during recrystallization, making filtration and drying difficult. 2. Persistent Color: The final product may have a persistent color due to the presence of copper catalyst residues or colored byproducts. 3. Poor Solubility: The product may have limited solubility in common organic solvents, complicating purification by chromatography.1. Recrystallization Optimization: If oiling out occurs, try adding a small amount of a co-solvent in which the product is less soluble to induce crystallization. Slow cooling and seeding with a small crystal of the pure product can also be effective. An ethanol/water mixture is often a good starting point for recrystallization.[2] 2. Catalyst Removal: After the reaction, a common workup involves acidification followed by filtration. To remove residual copper, the crude product can be dissolved in a suitable solvent and washed with an aqueous solution of a chelating agent like EDTA. 3. Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid group. The crude product can be dissolved in an aqueous base (e.g., sodium carbonate solution), washed with an organic solvent to remove neutral impurities, and then re-precipitated by adding acid.[3]
Thermal Runaway Hazard 1. Exothermic Reaction: The Ullmann condensation can be exothermic. On a large scale, the heat generated can be difficult to dissipate, leading to a rapid increase in temperature and pressure. 2. Decomposition of Nitro Compounds: Aromatic nitro compounds can decompose exothermically at elevated temperatures, posing a significant safety risk.[4][5]1. Calorimetric Studies: Before scaling up, perform reaction calorimetry studies (e.g., using a reaction calorimeter) to determine the heat of reaction and the rate of heat release. This data is crucial for designing an adequate cooling system for the production-scale reactor. 2. Controlled Addition: On a larger scale, consider adding one of the reactants (e.g., aniline) slowly to the reaction mixture to control the rate of the exotherm. 3. Emergency Planning: Have a clear plan for managing a thermal runaway, including emergency cooling and pressure relief systems.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for 2-anilino-3-nitrobenzoic acid?

A1: The most common and industrially viable route is the Ullmann condensation reaction.[6] This involves the copper-catalyzed coupling of 2-chloro-3-nitrobenzoic acid with aniline in the presence of a base.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are 2-chloro-3-nitrobenzoic acid and aniline. A copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), is used as the catalyst, and a base like potassium carbonate (K₂CO₃) is required. A high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) is typically used as the reaction medium.[6]

Q3: What are the critical process parameters to monitor during scale-up?

A3: Key parameters to monitor and control during scale-up include:

  • Temperature: Precise temperature control is crucial to manage the reaction rate, minimize byproduct formation, and prevent thermal runaway.

  • Agitation: Efficient stirring is necessary to ensure good mixing of the heterogeneous reaction mixture, especially on a larger scale.

  • Inert Atmosphere: Maintaining an inert atmosphere (e.g., with nitrogen) is important to prevent catalyst deactivation and side reactions.

  • Addition Rates: For large-scale reactions, the controlled addition of one of the reactants can be a critical safety measure to manage the reaction exotherm.

Q4: How can the purity of the final product be assessed?

A4: The purity of 2-anilino-3-nitrobenzoic acid can be determined using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine the percentage purity and identify any impurities.

  • Melting Point: A sharp melting point range close to the literature value is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Detailed Experimental Protocol: Lab Scale Synthesis

This protocol provides a starting point for the synthesis of 2-anilino-3-nitrobenzoic acid. Optimization may be required based on your specific equipment and purity requirements.

Materials:

  • 2-Chloro-3-nitrobenzoic acid (1.0 eq)

  • Aniline (1.1 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-3-nitrobenzoic acid, potassium carbonate, and copper(I) iodide.

  • Inerting: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Addition of Reagents: Add anhydrous DMF to the flask, followed by the aniline via syringe.

  • Reaction: Heat the reaction mixture to 120-130°C with vigorous stirring. Monitor the progress of the reaction by TLC or HPLC. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing water and acidify to pH 2-3 with concentrated hydrochloric acid.

    • A precipitate will form. Stir the slurry for 30 minutes.

    • Collect the crude product by vacuum filtration and wash the filter cake with water until the filtrate is neutral.

  • Purification:

    • The crude product can be purified by recrystallization from an ethanol/water mixture.

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • Slowly add hot water until the solution becomes turbid.

    • Reheat the mixture until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, then cool in an ice bath to complete crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry under vacuum.

Visualizing the Workflow

Ullmann Condensation Workflow

Ullmann_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - 2-Chloro-3-nitrobenzoic acid - Aniline - CuI - K₂CO₃ setup Assemble Dry Glassware under Nitrogen reagents->setup solvent Prepare Anhydrous DMF solvent->setup charge Charge Reagents and Solvent setup->charge heat Heat to 120-130°C with Stirring charge->heat monitor Monitor by TLC/HPLC heat->monitor cool Cool to Room Temperature monitor->cool precipitate Acidify with HCl (aq) to Precipitate Product cool->precipitate filter Filter and Wash Crude Product precipitate->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize dry Dry Final Product recrystallize->dry

Caption: A typical workflow for the synthesis and purification of 2-anilino-3-nitrobenzoic acid.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_byproducts Byproduct Formation start Low Yield or Incomplete Reaction check_catalyst Check CuI Quality (Freshness, Purity) start->check_catalyst check_ligand Is a Ligand Used? (e.g., DMEDA) start->check_ligand check_base Verify Base Stoichiometry and Anhydrous Nature start->check_base check_temp Is Temperature Optimal? (120-130°C) start->check_temp check_solvent Is Solvent Anhydrous? start->check_solvent check_atmosphere Is the System under Inert Gas? start->check_atmosphere homocoupling Homocoupling (Dimer Formation) check_temp->homocoupling If too high hydrodehalogenation Hydrodehalogenation (Loss of Cl) check_solvent->hydrodehalogenation If 'No'

Caption: A logic diagram for troubleshooting low yield in the Ullmann condensation.

References

Managing thermal decomposition during high-temperature synthesis of 2-anilino-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Thermal Stability

The synthesis of 2-anilino-3-nitrobenzoic acid, commonly achieved via an Ullmann condensation reaction, involves the copper-catalyzed coupling of 2-chloro-3-nitrobenzoic acid and aniline.[1] This reaction often necessitates high temperatures to proceed at a reasonable rate.[2] However, the presence of both a nitro group and a carboxylic acid moiety on the aromatic ring introduces a significant risk of thermal decomposition, which can lead to reduced yields, impure products, and potentially hazardous runaway reactions.[3] Understanding and mitigating these decomposition pathways is paramount for a successful and safe synthesis.

This guide is structured to provide both preventative strategies and reactive troubleshooting, grounded in the chemical principles of the Ullmann reaction and the known thermal liabilities of nitroaromatic compounds.

Troubleshooting Guide: Navigating Common Experimental Issues

This section addresses specific problems that may arise during the high-temperature synthesis of 2-anilino-3-nitrobenzoic acid, providing potential causes and actionable solutions.

Observed Issue Potential Causes Troubleshooting Steps & Solutions
Low or No Product Yield 1. Inactive Catalyst: The copper catalyst, particularly copper(I) salts, can oxidize over time, leading to reduced activity. 2. Insufficient Temperature: Traditional Ullmann reactions require high temperatures to overcome the activation energy barrier.[1] 3. Inappropriate Solvent: The choice of solvent can significantly impact reactant solubility and reaction rate.1. Catalyst Activation/Replacement: Use freshly purchased, high-purity copper salts. If using copper powder, consider activating it by washing with a dilute acid to remove surface oxides. 2. Temperature Optimization: Gradually increase the reaction temperature in increments of 10-20°C. Monitor for product formation and any signs of decomposition. Modern ligand-assisted protocols may allow for lower temperatures.[4] 3. Solvent Screening: Employ high-boiling polar aprotic solvents such as DMF, NMP, or nitrobenzene.[1] Ensure solvents are anhydrous, as water can interfere with the reaction.[2]
Product Discoloration (Dark Brown or Black Tar) 1. Thermal Decomposition: The most likely cause. The nitro group can be reduced, and the carboxylic acid can undergo decarboxylation at elevated temperatures.[5] 2. Catalyst Decomposition: The copper-ligand complex may be unstable at the reaction temperature, leading to the formation of finely divided copper metal (black).[2]1. Reduce Reaction Temperature: This is the most critical parameter. If possible, screen for a more active catalyst system (e.g., addition of a ligand like 1,10-phenanthroline) that allows for a lower reaction temperature.[4] 2. Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can contribute to discoloration.[4]
Formation of 2-Anilinobenzoic Acid (Decarboxylation) 1. Excessive Temperature: Aromatic carboxylic acids, especially those with ortho-substituents, can undergo decarboxylation at high temperatures.[5][6] The presence of a copper catalyst can sometimes facilitate this process.[6]1. Strict Temperature Control: Maintain the reaction at the lowest possible temperature that still affords a reasonable reaction rate. 2. Minimize Reaction Time: Once the reaction has reached completion (as determined by TLC or LC-MS), cool it down promptly to prevent post-synthesis decomposition.
Formation of 3-Nitrobenzoic Acid (Dehalogenation) 1. Protic Impurities: The presence of water or other protic impurities can lead to the reduction of the aryl halide starting material.[2]1. Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and high-purity reagents.[4]
Runaway Reaction (Sudden Increase in Temperature and Pressure) 1. Exothermic Decomposition: The decomposition of nitroaromatic compounds is highly exothermic.[3] If the rate of heat generation exceeds the rate of heat removal, a thermal runaway can occur.1. Careful Heat Management: Use a well-controlled heating mantle and monitor the internal reaction temperature closely. For larger-scale reactions, consider using an oil bath for more uniform heating. 2. Slow Reagent Addition: If the reaction is highly exothermic upon initiation, consider adding one of the reactants portion-wise to control the initial rate of reaction. 3. Dilution: Increasing the solvent volume can help to dissipate heat more effectively.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of 2-anilino-3-nitrobenzoic acid?

A: While the optimal temperature will depend on the specific catalyst system and solvent used, traditional Ullmann condensations often require temperatures in excess of 150°C, sometimes as high as 210°C.[1] However, due to the risk of thermal decomposition, it is recommended to start at a lower temperature (e.g., 120-140°C) and gradually increase it while monitoring the reaction progress and for any signs of decomposition. The goal is to find the "sweet spot" that provides a reasonable reaction rate without significant byproduct formation.

Q2: How can I accelerate the reaction without increasing the temperature?

A: The use of a ligand can significantly accelerate the Ullmann condensation, allowing for lower reaction temperatures.[4] Common ligands for copper-catalyzed N-arylation reactions include 1,10-phenanthroline, L-proline, and N,N'-dimethylethylenediamine (DMEDA). A screening of different ligands may be necessary to find the most effective one for this specific transformation. Additionally, using a more reactive aryl halide, such as 2-iodo-3-nitrobenzoic acid instead of the chloro-analogue, would also accelerate the reaction.[1]

Q3: What is the role of the base in this reaction?

A: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is typically required to neutralize the HCl that is formed during the reaction and to deprotonate the aniline, making it a more potent nucleophile.

Q4: How do I know if my product is decomposing?

A: Visual cues are often the first indication of decomposition. The reaction mixture may darken significantly, turning from a deep red or orange to a dark brown or black. The formation of insoluble tar-like materials is also a strong indicator. Analytically, you can monitor for the appearance of decomposition byproducts, such as the decarboxylated product (2-anilinobenzoic acid), using techniques like TLC, LC-MS, or ¹H NMR.

Q5: What safety precautions should I take when running this high-temperature reaction?

A: Given the potential for thermal runaway with nitro-containing compounds, several safety measures are essential:

  • Work in a well-ventilated fume hood.

  • Use a blast shield.

  • Monitor the reaction temperature closely and have a cooling bath readily available.

  • Never leave a high-temperature reaction unattended.

  • Start with a small-scale reaction to assess its thermal behavior before scaling up.

Experimental Protocols

Protocol 1: General Procedure for the Ullmann Condensation Synthesis of 2-Anilino-3-Nitrobenzoic Acid

This protocol is a general starting point and may require optimization.

Materials:

  • 2-Chloro-3-nitrobenzoic acid

  • Aniline

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Magnetic stir bar

  • Reaction vessel (e.g., Schlenk flask)

  • Condenser

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add 2-chloro-3-nitrobenzoic acid (1 equivalent), aniline (1.2 equivalents), copper(I) iodide (0.1 equivalents), and potassium carbonate (2 equivalents).

  • Seal the vessel, and evacuate and backfill with an inert gas three times.

  • Add anhydrous DMF via syringe.

  • Place the vessel in a preheated heating block or oil bath set to 130°C.

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with aqueous HCl (e.g., 1M) to a pH of 2-3.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Workflow and Decomposition Pathways

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 2-Chloro-3-nitrobenzoic acid, Aniline, CuI, K₂CO₃ B Add Anhydrous DMF A->B C Establish Inert Atmosphere B->C D Heat to 130-150°C C->D E Monitor by TLC/LC-MS D->E F Cool to RT E->F G Acidify with HCl F->G H Extract with Ethyl Acetate G->H I Purify (Chromatography/ Recrystallization) H->I G A 2-Anilino-3-nitrobenzoic Acid B Decarboxylation A->B High Temp, -CO₂ D Other Decomposition (e.g., Reduction of Nitro Group) A->D High Temp C 2-Anilino-nitrobenzene B->C E Tars & Byproducts D->E

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide: 3-Nitro-2-(phenylamino)benzoic acid vs. N-phenylanthranilic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and medicinal chemistry, the functionalization of core scaffolds is a critical strategy for modulating physicochemical properties and biological activity. N-phenylanthranilic acid, also known as 2-(phenylamino)benzoic acid, serves as a foundational structure for numerous compounds, most notably the "fenamic acid" class of non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of a nitro (-NO₂) group, a potent electron-withdrawing moiety, at the 3-position of this scaffold yields 3-Nitro-2-(phenylamino)benzoic acid. This substitution dramatically alters the molecule's electronic profile, reactivity, and potential applications. This guide provides an in-depth comparative analysis of these two compounds, supported by experimental data and established chemical principles, to inform rational selection in research and development.

Part 1: Physicochemical and Electronic Profile Analysis

The addition of a nitro group ortho to the carboxylic acid and meta to the secondary amine introduces significant electronic and steric changes. These modifications directly impact acidity, solubility, and spectroscopic characteristics.

Causality Behind Property Shifts: The nitro group is strongly electron-withdrawing through both inductive and resonance effects. This effect significantly stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity (lowering the pKa) of this compound compared to its parent compound.[1] The increased polarity imparted by the nitro group can also influence solubility in various organic solvents.

Comparative Data Summary:

PropertyN-phenylanthranilic acidThis compoundRationale for Difference
Molecular Formula C₁₃H₁₁NO₂C₁₃H₁₀N₂O₄Addition of a nitro (-NO₂) group.
Molecular Weight 213.23 g/mol [2][3]258.23 g/mol [4]Mass of the added nitro group.
Appearance White to grey-green crystalline powder[5][6]Solid, often yellow or off-white[4]Nitroarenes are frequently colored.
Melting Point 182-185 °C[3][5][7]Not consistently reported, varies by purityIncreased polarity and potential for intermolecular interactions can alter the crystal lattice energy.
pKa ~5.28 (in 5-10% aq. acetone)[5][7]Expected to be < 5.28The strong electron-withdrawing nitro group stabilizes the conjugate base, increasing acidity.[1]
Water Solubility Insoluble[3][5]InsolubleBoth are largely nonpolar organic acids.

Part 2: Synthesis and Reactivity: An Experimental Perspective

Both molecules are classically synthesized via the Ullmann condensation, a copper-catalyzed N-arylation reaction.[8] However, the choice of starting materials and the electronic nature of the substrates dictate reaction conditions and potential side reactions.

Expertise in Synthetic Strategy: The standard Ullmann coupling for N-phenylanthranilic acid involves the reaction of an aniline with an ortho-halobenzoic acid (e.g., 2-chlorobenzoic acid or 2-bromobenzoic acid) in the presence of a copper catalyst and a base like potassium carbonate.[9][10][11][12] For this compound, the synthesis would logically start with a pre-nitrated benzoic acid derivative, such as 2-chloro-3-nitrobenzoic acid, which is then coupled with aniline.

Trustworthiness through Self-Validating Protocols: A successful synthesis is validated by comprehensive characterization of the product. The protocol must include steps for purification (e.g., recrystallization or column chromatography) and subsequent analysis to confirm identity and purity (e.g., melting point, NMR, IR, and mass spectrometry).

Comparative Synthesis Workflow

The following diagram illustrates the generalized synthetic pathways. The choice of a pre-nitrated substrate for the nitro-derivative is a critical design choice to ensure regiochemical control.

G cluster_0 Synthesis of N-phenylanthranilic acid cluster_1 Synthesis of this compound A 2-Chlorobenzoic Acid + Aniline B Ullmann Condensation (Cu Catalyst, K₂CO₃, High Temp) A->B C Workup & Acidification B->C D N-phenylanthranilic acid C->D E 2-Chloro-3-nitrobenzoic Acid + Aniline F Ullmann Condensation (Cu Catalyst, K₂CO₃, High Temp) E->F G Workup & Acidification F->G H This compound G->H G A 1. Reagent Setup Combine 2-chlorobenzoic acid, aniline, K₂CO₃, and CuI in anhydrous DMF. B 2. Reflux Heat mixture at 130-150°C for 4-12 hours under an inert atmosphere (N₂). A->B C 3. Isolation Cool, filter through Celite to remove catalyst. Evaporate DMF under reduced pressure. B->C D 4. Precipitation Add water to the residue. Acidify to pH 3-4 with 10% HCl. C->D E 5. Purification Collect crude solid by filtration. Recrystallize from aqueous ethanol with activated carbon. D->E F 6. Validation Dry the purified crystals. Determine melting point, acquire NMR, IR, and MS spectra. E->F

References

A Comparative Guide to Validating the Anti-inflammatory Activity of 2-Anilino-3-Nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory potential of novel 2-anilino-3-nitrobenzoic acid derivatives. By objectively comparing their performance against established nonsteroidal anti-inflammatory drugs (NSAIDs), this document offers detailed experimental protocols and supporting data to guide your research.

Introduction: The Rationale for Novel Anti-Inflammatory Agents

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic diseases such as arthritis and cardiovascular disorders.[1][2] Current therapies, predominantly NSAIDs, are effective but can cause significant side effects with long-term use.[1][2] This necessitates the development of new anti-inflammatory agents with improved efficacy and safety profiles. 2-anilino-3-nitrobenzoic acid derivatives represent a promising class of compounds, and this guide outlines the critical steps to validate their therapeutic potential.

Understanding the Molecular Targets: A Mechanistic Comparison

A thorough validation begins with understanding the mechanism of action. This section compares the known mechanisms of standard NSAIDs with the potential pathways targeted by 2-anilino-3-nitrobenzoic acid derivatives.

Established NSAIDs: COX-1 and COX-2 Inhibition
  • Diclofenac: A widely prescribed NSAID, diclofenac exerts its anti-inflammatory, analgesic, and antipyretic effects primarily by inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[3][4][5][6] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6] Research also suggests that diclofenac's activity may extend beyond COX inhibition to include effects on lipoxygenase pathways and other molecular targets.[3][4][7]

  • Celecoxib: As a selective COX-2 inhibitor, celecoxib was designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[8][9][10][11] COX-2 is primarily induced at sites of inflammation, while COX-1 is involved in protecting the stomach lining.[9] By selectively targeting COX-2, celecoxib effectively reduces inflammation and pain with a theoretically lower risk of gastric issues.[8][9][12]

Putative Mechanisms of 2-Anilino-3-Nitrobenzoic Acid Derivatives

While the precise mechanisms of novel 2-anilino-3-nitrobenzoic acid derivatives are under investigation, their structural similarity to other anti-inflammatory agents suggests potential inhibition of the COX and/or lipoxygenase (LOX) pathways.[13][14] The validation process outlined below is designed to elucidate these mechanisms.

In Vitro Validation: A Step-by-Step Approach

In vitro assays provide a controlled environment for the initial screening and mechanistic evaluation of your compounds.[1][2]

Experimental Workflow for In Vitro Analysis

The following diagram illustrates a typical workflow for the in vitro validation of anti-inflammatory compounds.

cluster_0 In Vitro Validation Workflow A Prepare Macrophage Cell Line (e.g., RAW 264.7) B Induce Inflammation (e.g., with Lipopolysaccharide - LPS) A->B Step 1 C Treat with Test Compounds (Derivatives & Controls) B->C Step 2 D Incubate for a Defined Period C->D Step 3 E Collect Cell Supernatants D->E Step 4 F Measure Inflammatory Mediators E->F Step 5 cluster_1 In Vivo Validation Workflow G Acclimatize Animals (e.g., Rats or Mice) H Administer Test Compounds & Controls (Oral or IP) G->H Step 1 I Induce Inflammation (Inject Carrageenan into Paw) H->I Step 2 J Measure Paw Volume at Timed Intervals I->J Step 3 K Calculate Percentage Inhibition of Edema J->K Step 4 cluster_2 Inflammatory Signaling Pathways AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation

References

A Comparative Guide to the Biological Activity of Ortho, Meta, and Para Isomers of Nitroanilinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Isomerism in Drug Efficacy

In the realm of medicinal chemistry, the precise spatial arrangement of functional groups within a molecule is a fundamental determinant of its biological activity. Structural isomers, compounds sharing the same molecular formula but differing in the connectivity of their atoms, can exhibit remarkably divergent pharmacological profiles. This guide offers an in-depth comparative analysis of the ortho-, meta-, and para-isomers of nitroanilinobenzoic acid. This scaffold is of significant interest as it combines the structural features of antranilic acid derivatives, known for their anti-inflammatory properties, with a nitro group, a well-established pharmacophore in antimicrobial and cytotoxic agents.[1][2]

While direct comparative studies on these specific isomers are sparse, this guide will synthesize data from closely related compounds and foundational principles of structure-activity relationships (SAR) to provide a logical framework for understanding their potential biological activities. We will explore how the positional variation of the nitro group influences the molecule's physicochemical properties and, consequently, its antimicrobial, anti-inflammatory, and cytotoxic potential.

The Decisive Impact of Isomer Position on Physicochemical Properties

The relative placement of the amino, nitro, and carboxylic acid groups on the benzene ring dictates the electronic and steric landscape of each isomer, which in turn governs its interactions with biological targets.

  • Electronic Effects : The nitro group is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid.[1] The magnitude of this effect varies with position. In the ortho and para positions, the nitro group can exert both inductive and resonance effects, significantly influencing the charge distribution across the aromatic ring. The meta isomer is primarily influenced by the inductive effect. This variation in electronic properties can alter pKa values and the ability of the molecule to participate in hydrogen bonding, both critical for receptor binding and membrane transport.[3]

  • Steric Hindrance : The ortho isomer experiences the most significant steric hindrance due to the proximity of the three substituents. This can impede the molecule's ability to fit into the active site of an enzyme or receptor, potentially reducing its activity compared to the less hindered meta and para isomers.[4]

  • Intramolecular Hydrogen Bonding : The ortho isomer has the unique potential for intramolecular hydrogen bonding between the carboxylic acid, the amino group, and the nitro group. This can lock the molecule into a more rigid conformation, which may be favorable or unfavorable for binding to a specific biological target. It also tends to increase the molecule's lipophilicity compared to its isomers, which can affect its ability to cross cell membranes.

Caption: The ortho, meta, and para isomers of nitroanilinobenzoic acid.

Comparative Analysis of Biological Activities

The general mechanism of action for many nitroaromatic compounds involves the intracellular reduction of the nitro group.[5] This process, often more efficient in the hypoxic environments found in microbial infections or solid tumors, generates reactive cytotoxic intermediates like nitroso and hydroxylamine species that can damage DNA and proteins, leading to cell death.[5][6] The isomer position can significantly influence the susceptibility of the nitro group to this bioactivation.

Antimicrobial Activity

The nitro group is a key pharmacophore in various antimicrobial agents.[1][2] Its presence on the anilinobenzoic acid scaffold is expected to confer antimicrobial properties. The positional isomerism will likely modulate this activity.

  • Para-isomer : The para-positioning of the nitro group often appears favorable for antimicrobial activity in related nitroaromatic compounds.[7] This may be due to a combination of electronic effects that facilitate nitroreduction and a more linear geometry that allows for better interaction with microbial enzymes.

  • Meta-isomer : The activity of the meta isomer is often intermediate. The nitro group is less influenced by the resonance effects of the other substituents, which may alter its reduction potential compared to the other isomers.

  • Ortho-isomer : Steric hindrance in the ortho isomer could potentially reduce its ability to bind to the active site of nitroreductase enzymes, possibly leading to lower antimicrobial potency compared to the para isomer.

Anti-inflammatory Activity

Derivatives of ortho-aminobenzoic acid (anthranilic acid) are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes.[8] This suggests that the ortho isomer of nitroanilinobenzoic acid is the most promising candidate for anti-inflammatory activity.

  • Ortho-isomer : This isomer retains the core structure of anthranilic acid. The addition of a nitro group could modulate its COX inhibitory activity. Nitrated fatty acids have been shown to possess anti-inflammatory properties, suggesting that the nitro group itself can contribute to this effect, potentially through mechanisms independent of COX inhibition, such as modulating NF-κB signaling.[9][10]

  • Meta and Para-isomers : These isomers are less likely to exhibit significant COX-inhibitory activity, as this action is strongly associated with the ortho-amino-carboxyphenyl structure.[8] However, they may still possess some anti-inflammatory effects through other pathways related to the nitro functional group.[11]

Cytotoxicity and Anticancer Potential

The cytotoxicity of nitroaromatic compounds is closely linked to the reductive activation of the nitro group.[5] Studies on analogous compounds like nitrotoluenes have shown that the ortho-isomer can be the most toxic.[12]

  • Ortho-isomer : The proximity of the functional groups could lead to the formation of unique metabolites upon reduction, potentially increasing its cytotoxicity. The significant toxicity observed with o-nitrotoluene in rats, including the formation of mesotheliomas, suggests that the ortho isomer of nitroanilinobenzoic acid should be evaluated carefully for genotoxicity.[12]

  • Para-isomer : The para isomer's symmetrical structure might allow for efficient intercalation with DNA or binding to other cellular targets after metabolic activation, potentially leading to significant cytotoxic effects.

  • Meta-isomer : The cytotoxicity of the meta isomer is often found to be lower than that of the ortho and para isomers in related compounds.

Hypothetical Comparative Data

Due to the absence of direct comparative experimental data in the public domain, the following table is illustrative and hypothetical . It is designed to show how quantitative data for these isomers would typically be presented and to reflect the potential trends discussed in this guide.

IsomerAntimicrobial MIC (µg/mL) vs. S. aureusAnti-inflammatory IC₅₀ (µM) vs. COX-2Cytotoxicity IC₅₀ (µM) vs. A549 Lung Cancer Cells
Ortho 641525
Meta 32>10075
Para 16>10040
Reference Drug Ciprofloxacin: 1Celecoxib: 0.5Doxorubicin: 0.8

Note: This data is hypothetical and for illustrative purposes only.

Key Experimental Protocols

To validate the inferred biological activities, rigorous experimental evaluation is essential. The following are standard, self-validating protocols for assessing the key biological activities discussed.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

G start Start prep_compound Prepare serial dilutions of isomers in a 96-well plate start->prep_compound prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) prep_compound->prep_inoculum inoculate Inoculate each well with the bacterial suspension prep_inoculum->inoculate controls Include Positive (bacteria only) and Negative (broth only) controls inoculate->controls incubate Incubate plate at 37°C for 18-24 hours controls->incubate read_mic Determine MIC: Lowest concentration with no visible turbidity incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination via broth microdilution.

Methodology:

  • Preparation : Prepare serial two-fold dilutions of the ortho, meta, and para isomers in sterile Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculum : Prepare a bacterial suspension (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation : Add the standardized inoculum to each well containing the test compounds. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation : Incubate the plate at 37°C for 18-24 hours.

  • Analysis : The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[1]

Protocol 2: MTT Assay for Cellular Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

G start Start seed_cells Seed cancer cells (e.g., A549) in a 96-well plate and allow to adhere (24h) start->seed_cells treat_cells Treat cells with serial dilutions of each isomer for 48-72h seed_cells->treat_cells add_mtt Add MTT reagent to each well and incubate for 2-4 hours treat_cells->add_mtt formazan_dev Viable cells reduce yellow MTT to purple formazan crystals add_mtt->formazan_dev solubilize Add solubilization solution (e.g., DMSO) to dissolve crystals formazan_dev->solubilize read_abs Measure absorbance at ~570 nm using a plate reader solubilize->read_abs calc_ic50 Calculate IC₅₀ value: Concentration causing 50% inhibition of cell growth read_abs->calc_ic50 end End calc_ic50->end

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding : Seed a human cell line (e.g., A549 lung carcinoma) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment : Replace the medium with fresh medium containing increasing concentrations of the test isomers. Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., doxorubicin) as a positive control. Incubate for 48-72 hours.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Analysis : Measure the absorbance of the solution at approximately 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.

Conclusion and Future Directions

The positional isomerism of nitroanilinobenzoic acid is a critical factor that is predicted to govern the compound's biological activity. Based on structure-activity relationships derived from analogous compounds, the ortho isomer is the most likely candidate for anti-inflammatory activity, while also potentially possessing the highest cytotoxicity. The para isomer is predicted to exhibit the most potent antimicrobial activity. The meta isomer may present a balance of moderate activity with potentially lower toxicity.

This guide underscores the necessity of synthesizing and performing direct, side-by-side experimental comparisons of these three isomers. Such studies are essential to validate these hypotheses and to fully elucidate the structure-activity relationships. The protocols provided herein offer a robust framework for such an investigation, which could uncover novel therapeutic leads for infectious, inflammatory, or neoplastic diseases.

References

Navigating the Target Landscape of 2-Anilino-3-Nitrobenzoic Acid-Based Compounds: A Comparative Guide to Specificity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, the efficacy of a small molecule is inextricably linked to its specificity. An ideal therapeutic agent would act as a molecular sniper, engaging its intended target with high precision and potency while leaving the rest of the proteome untouched. However, the reality is often more complex, with many compounds exhibiting promiscuous binding profiles that can lead to unforeseen off-target effects and toxicities. The 2-anilino-3-nitrobenzoic acid scaffold, a core structure in several biologically active compounds, presents a compelling case study in the ongoing challenge of achieving target specificity.

This guide provides an in-depth comparative analysis of the cross-reactivity and target specificity of compounds based on the 2-anilino-3-nitrobenzoic acid framework. As direct and comprehensive screening data for the parent compound is limited in the public domain, we will leverage the extensive research on its close structural analogs, the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) such as niflumic acid and mefenamic acid. By examining the target profiles of these well-characterized molecules, we can elucidate the broader trends in target engagement and promiscuity inherent to this chemical class. This guide will delve into the known primary targets, significant off-targets, and the potential for assay interference, providing a critical perspective for researchers working with this scaffold.

The Fenamate Family: A Lens into Target Promiscuity

The fenamates, derivatives of N-phenylanthranilic acid, are prime examples of how a single chemical scaffold can interact with multiple, structurally distinct protein families. While their primary therapeutic action is the inhibition of cyclooxygenase (COX) enzymes, their clinical and preclinical profiles are colored by a range of additional biological activities.

Primary Targets: Cyclooxygenase (COX) Isoforms

The canonical mechanism of action for fenamates is the inhibition of COX-1 and COX-2, enzymes responsible for the synthesis of pro-inflammatory prostaglandins.[1][2] The relative inhibitory potency against these two isoforms is a critical determinant of both therapeutic efficacy and the gastrointestinal side-effect profile.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1/COX-2)
Niflumic Acid1.30.113
Mefenamic Acid101.010
Tolfenamic Acid0.360.0312
Flufenamic Acid0.280.055.6
(Data compiled from various in vitro studies. Absolute values can vary with experimental conditions.)[3]

This data clearly illustrates that while all listed fenamates inhibit both COX isoforms, they exhibit a preferential, albeit modest, selectivity for COX-2.[3] This highlights the first layer of specificity within the primary target family.

Significant Off-Targets: A Medley of Ion Channels and Receptors

Beyond their anti-inflammatory effects, fenamates are known to interact with several other protein targets, which may contribute to both their therapeutic and adverse effects.

  • GABAA Receptors: Fenamates, including niflumic and mefenamic acid, are known to modulate GABAA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[4][5] Their action is complex, exhibiting both potentiation of GABA-induced currents at low concentrations and inhibition at higher concentrations.[4] This modulation is also subtype-dependent; for instance, niflumic acid's antagonistic effects are more pronounced on receptors containing the α6 subunit.[4] This dual activity underscores the nuanced nature of off-target effects.

  • Calcium-Activated Chloride Channels (CaCCs): Niflumic acid is a well-established, albeit non-specific, blocker of CaCCs, including members of the TMEM16A family.[6][7] This activity is thought to contribute to some of its effects on smooth muscle and epithelial cells. The inhibitory concentrations are in the micromolar range, suggesting a physiologically relevant off-target interaction.

  • TRP Channels: Mefenamic acid has been identified as a selective blocker of the TRPM3 channel with an IC50 of 8.6 µM, while other fenamates like niflumic acid and flufenamic acid show broader, less potent activity against a panel of TRP channels (TRPC6, TRPM2, TRPV4).[1]

This promiscuous behavior across different protein families—enzymes, ion channels, and receptors—is a critical consideration for any drug discovery program utilizing the 2-anilino-3-nitrobenzoic acid scaffold.

The Specter of Assay Interference: A Caveat for Nitroaromatics

The presence of a nitroaromatic moiety in the 2-anilino-3-nitrobenzoic acid structure raises a significant red flag for potential assay artifacts. Nitroaromatic compounds are a known class of Pan-Assay Interference Compounds (PAINS).[8][9] PAINS are molecules that appear as "hits" in a wide variety of high-throughput screening assays due to non-specific mechanisms rather than genuine, selective binding to the intended target.[9][10]

Mechanisms of interference by nitroaromatics can include:

  • Redox Cycling: The nitro group can undergo enzymatic reduction to a nitro radical anion, which can then react with molecular oxygen to produce reactive oxygen species (ROS). This can disrupt assay components and lead to false-positive or false-negative results.

  • Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically sequester and inhibit proteins.

  • Spectroscopic Interference: Colored compounds can absorb light in the range of detection for colorimetric or fluorescent assays, leading to inaccurate readings.

It is imperative for researchers working with this scaffold to perform rigorous counter-screens and orthogonal assays to rule out the possibility of PAINS-related artifacts.

cluster_0 Initial Hit Identification cluster_1 Validation & Specificity Assessment cluster_2 Outcome HTS High-Throughput Screen Hit Initial Hit (e.g., 2-anilino-3-nitrobenzoic acid derivative) HTS->Hit Dose_Response Dose-Response Curve Hit->Dose_Response Confirms Potency Orthogonal_Assay Orthogonal Assay (Different detection method) PAINS_Filter PAINS Filter (Computational & Experimental) Orthogonal_Assay->PAINS_Filter Rules out non-specific activity Dose_Response->Orthogonal_Assay Confirms Hit CETSA Cellular Thermal Shift Assay (Target Engagement) PAINS_Filter->CETSA Confirms cellular target binding False_Positive False Positive (PAINS) PAINS_Filter->False_Positive Validated_Hit Validated Hit CETSA->Validated_Hit

Caption: Workflow for validating hits and identifying PAINS.

Experimental Protocols for Assessing Target Specificity

To rigorously evaluate the on-target and off-target activities of 2-anilino-3-nitrobenzoic acid-based compounds, a multi-pronged experimental approach is essential.

In Vitro COX Inhibition Assay (Whole Blood Assay)

This assay provides a physiologically relevant system to determine the inhibitory activity of compounds against COX-1 and COX-2.[3]

Objective: To determine the IC50 values for COX-1 and COX-2 inhibition.

Methodology:

  • Blood Collection: Draw venous blood from healthy, drug-free volunteers into heparinized tubes.

  • COX-1 Assay (Thromboxane B2 production):

    • Aliquot 1 mL of whole blood into tubes containing the test compound at various concentrations or vehicle (DMSO).

    • Allow the blood to clot at 37°C for 1 hour to induce platelet activation and subsequent thromboxane B2 (TxB2) production via COX-1.

    • Centrifuge to separate the serum.

    • Measure TxB2 levels in the serum using a specific enzyme immunoassay (EIA) kit.

  • COX-2 Assay (Prostaglandin E2 production):

    • Aliquot 1 mL of whole blood into tubes containing the test compound at various concentrations or vehicle.

    • Add lipopolysaccharide (LPS) to induce COX-2 expression in monocytes.

    • Incubate for 24 hours at 37°C.

    • Centrifuge to separate the plasma.

    • Measure prostaglandin E2 (PGE2) levels in the plasma using an EIA kit.

  • Data Analysis:

    • Calculate the percentage inhibition of TxB2 (COX-1) and PGE2 (COX-2) production for each compound concentration relative to the vehicle control.

    • Determine IC50 values by fitting the data to a sigmoidal dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm that a compound binds to its intended target in a cellular environment.[11][12][13] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.

Objective: To verify the direct binding of a compound to its target protein in intact cells.

Methodology:

  • Cell Treatment: Culture cells to an appropriate confluency. Treat the cells with the test compound at a desired concentration or vehicle control for a specified time (e.g., 1-2 hours).

  • Heating Step:

    • Harvest the cells and resuspend them in a buffer containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples across a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler. Include a non-heated control.

    • Cool the samples on ice.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the specific target protein in the supernatant using Western blotting or an immunoassay like ELISA.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

cluster_0 Cell Preparation & Treatment cluster_1 Thermal Challenge cluster_2 Analysis Cell_Culture 1. Culture Cells Compound_Treatment 2. Treat with Compound or Vehicle Cell_Culture->Compound_Treatment Harvest 3. Harvest Cells Compound_Treatment->Harvest Aliquot 4. Aliquot Cell Suspension Harvest->Aliquot Heat 5. Heat at Various Temperatures Aliquot->Heat Cool 6. Cool on Ice Heat->Cool Lysis 7. Lyse Cells Cool->Lysis Centrifuge 8. Pellet Aggregates Lysis->Centrifuge Supernatant 9. Collect Soluble Fraction Centrifuge->Supernatant Detection 10. Detect Target Protein (e.g., Western Blot) Supernatant->Detection

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Fluorescence Polarization (FP) Kinase Assay

For assessing off-target effects on kinases, a fluorescence polarization assay is a robust and high-throughput method.[14][15][16]

Objective: To determine the inhibitory activity of a compound against a panel of kinases.

Methodology:

  • Reagents:

    • Kinase of interest.

    • Fluorescently labeled peptide substrate (tracer).

    • ATP.

    • Assay buffer.

    • Test compound.

  • Assay Procedure:

    • In a microplate, add the kinase, tracer, and test compound at various concentrations.

    • Incubate to allow for binding.

    • Initiate the kinase reaction by adding ATP.

    • After a set incubation period, stop the reaction.

    • Measure the fluorescence polarization. When the small, fluorescently labeled substrate is phosphorylated by the kinase, it is bound by a phospho-specific antibody, increasing its effective size and thus its polarization. An inhibitor will prevent this phosphorylation, resulting in a low polarization signal.

  • Data Analysis:

    • Plot the change in fluorescence polarization against the compound concentration.

    • Determine the IC50 value from the dose-response curve.

Conclusion: A Call for Rigorous Characterization

The 2-anilino-3-nitrobenzoic acid scaffold and its derivatives, exemplified by the fenamate class of NSAIDs, represent a class of compounds with a rich and complex pharmacology. While their primary activity against COX enzymes is well-established, their cross-reactivity with a diverse range of off-targets, including ion channels and receptors, necessitates a thorough and multifaceted approach to characterization. Furthermore, the inherent risk of assay interference due to the nitroaromatic moiety demands vigilant experimental design and the use of orthogonal validation methods.

For researchers and drug developers, the journey from a promising hit to a well-characterized lead compound requires a deep understanding of not only on-target potency but also the broader landscape of potential interactions. By employing a suite of robust biochemical and cellular assays, as outlined in this guide, it is possible to navigate the complexities of target specificity and build a comprehensive profile that informs rational drug design and minimizes the potential for late-stage attrition. The insights gained from such rigorous evaluation are paramount to advancing compounds with the desired selectivity and safety profiles toward clinical application.

References

A Comparative Benchmarking Guide to the Synthesis of 3-Nitro-2-(phenylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 3-Nitro-2-(phenylamino)benzoic acid, a key intermediate in the preparation of various pharmaceuticals and functional materials, can be achieved through several synthetic routes. This guide provides an in-depth technical comparison of three prominent methods: the traditional Ullmann Condensation, the modern Buchwald-Hartwig Amination, and the cost-effective Nucleophilic Aromatic Substitution (SNAr). By examining the mechanistic underpinnings, experimental protocols, and key performance indicators of each method, this document serves as a practical resource for researchers to select the most suitable synthetic strategy based on their specific laboratory capabilities, economic constraints, and project goals.

Introduction: The Significance of this compound

This compound belongs to the N-phenylanthranilic acid class of compounds, which are fundamental building blocks in medicinal chemistry.[1][2] The presence of the nitro group and the phenylamino moiety makes this molecule a versatile precursor for the synthesis of a wide range of heterocyclic compounds, including acridones and phenazines, which are known for their diverse biological activities. The efficient and scalable synthesis of this intermediate is therefore of critical importance. This guide will objectively compare three distinct and widely adopted synthetic methodologies for its preparation.

Method 1: The Ullmann Condensation: A Classic Revitalized

The Ullmann condensation is a long-established, copper-catalyzed reaction for the formation of carbon-nitrogen bonds.[3] While historically requiring harsh reaction conditions, modern modifications, including the use of ligands, have rendered it a more viable and cost-effective option.

Mechanistic Rationale

The reaction is believed to proceed through a catalytic cycle involving a copper(I) species. The key steps involve the coordination of the amine to the copper catalyst, followed by oxidative addition of the aryl halide. Reductive elimination then furnishes the desired N-arylated product and regenerates the active copper catalyst. The choice of a high-boiling polar aprotic solvent like DMF or DMSO is crucial to facilitate the reaction and maintain the solubility of the reactants and catalyst.

digraph "Ullmann_Condensation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

reagents [label="2-Chloro-3-nitrobenzoic acid +\nAniline +\nK2CO3 +\nCuI"]; solvent [label="DMF"]; heating [label="Reflux\n(e.g., 150-160 °C)"]; workup [label="Aqueous Workup\n(Acidification & Filtration)"]; product [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

reagents -> solvent [label="Dissolve"]; solvent -> heating [label="Heat"]; heating -> workup [label="Cool & Process"]; workup -> product [label="Isolate"]; }

Figure 1: Experimental workflow for the Ullmann Condensation.

Experimental Protocol

This protocol is a representative procedure adapted from established methods for the synthesis of N-phenylanthranilic acids.[4]

Materials:

  • 2-Chloro-3-nitrobenzoic acid

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2-chloro-3-nitrobenzoic acid (1 equivalent), aniline (1.2 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).

  • Add a suitable volume of DMF to the flask to ensure adequate stirring.

  • Heat the reaction mixture to reflux (approximately 150-160 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing ice-water and stir.

  • Acidify the mixture to a pH of approximately 4-5 with concentrated hydrochloric acid.

  • The precipitated product is collected by vacuum filtration, washed with water, and dried to afford crude this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Method 2: Buchwald-Hartwig Amination: Precision and Versatility

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for its high efficiency, broad substrate scope, and mild reaction conditions.[5][6]

Mechanistic Principles

This reaction proceeds through a well-defined catalytic cycle involving a palladium(0) complex. The cycle begins with the oxidative addition of the aryl halide to the Pd(0) center. The resulting Pd(II) complex then undergoes ligand exchange with the amine, followed by deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical for the success of the reaction, as it promotes both the oxidative addition and reductive elimination steps.[7]

digraph "Buchwald_Hartwig_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

reagents [label="2-Bromo-3-nitrobenzoic acid +\nAniline +\nBase (e.g., NaOtBu)"]; catalyst [label="Pd Catalyst (e.g., Pd2(dba)3) +\nLigand (e.g., Xantphos)"]; solvent [label="Solvent (e.g., Toluene or Dioxane)"]; heating [label="Heat\n(e.g., 80-110 °C)"]; workup [label="Aqueous Workup\n(Acidification & Extraction)"]; product [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

reagents -> catalyst [label="Combine"]; catalyst -> solvent [label="Dissolve"]; solvent -> heating [label="Heat"]; heating -> workup [label="Cool & Process"]; workup -> product [label="Isolate"]; }

Figure 2: Experimental workflow for the Buchwald-Hartwig Amination.

Experimental Protocol

The following is a representative protocol based on established procedures for the Buchwald-Hartwig amination of aryl halides.[8]

Materials:

  • 2-Bromo-3-nitrobenzoic acid

  • Aniline

  • Sodium tert-butoxide (NaOtBu)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Toluene or Dioxane (anhydrous)

  • Hydrochloric acid (HCl)

Procedure:

  • In a glovebox, to an oven-dried Schlenk tube, add 2-bromo-3-nitrobenzoic acid (1 equivalent), sodium tert-butoxide (1.4 equivalents), Pd₂(dba)₃ (0.01-0.05 equivalents), and Xantphos (0.02-0.1 equivalents).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon).

  • Add anhydrous toluene or dioxane, followed by aniline (1.2 equivalents) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Dilute with water and acidify with 1M HCl to a pH of 4-5.

  • Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Method 3: Nucleophilic Aromatic Substitution (SNAr): The Economical Alternative

Nucleophilic Aromatic Substitution (SNAr) offers a metal-free alternative for the synthesis of this compound. This reaction is particularly effective due to the presence of the strongly electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack.[9]

Underlying Chemistry

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (aniline) attacks the carbon atom bearing the leaving group (halide), forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is significantly stabilized by the ortho- and para-positioned electron-withdrawing groups. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final product. For this reaction to be efficient, a good leaving group (fluoride is better than chloride) and a strong electron-withdrawing group ortho or para to the leaving group are required.

digraph "SNAr_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

reagents [label="2-Fluoro-3-nitrobenzoic acid +\nAniline +\nBase (e.g., K2CO3)"]; solvent [label="Polar Aprotic Solvent\n(e.g., DMSO or DMF)"]; heating [label="Heat\n(e.g., 100-120 °C)"]; workup [label="Aqueous Workup\n(Acidification & Filtration)"]; product [label="this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

reagents -> solvent [label="Dissolve"]; solvent -> heating [label="Heat"]; heating -> workup [label="Cool & Process"]; workup -> product [label="Isolate"]; }

Figure 3: Experimental workflow for the SNAr reaction.

Experimental Protocol

This protocol is a representative procedure for an SNAr reaction involving an activated aryl halide.

Materials:

  • 2-Fluoro-3-nitrobenzoic acid

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve 2-fluoro-3-nitrobenzoic acid (1 equivalent) and aniline (1.5 equivalents) in DMSO.

  • Add potassium carbonate (2 equivalents) to the solution.

  • Heat the reaction mixture to 100-120 °C and stir for 6-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and acidify with 1M HCl to a pH of 4-5.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry to obtain the crude product.

  • Recrystallization from ethanol or another suitable solvent can be performed for further purification.

Comparative Analysis: A Data-Driven Decision

The choice of synthetic method often depends on a balance of factors including yield, reaction time, cost of reagents and catalysts, and the scalability of the process. The following table provides a comparative summary of the three methods for the synthesis of this compound, with data extrapolated from closely related literature examples.[3]

ParameterUllmann CondensationBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Catalyst Copper (e.g., CuI)Palladium (e.g., Pd₂(dba)₃)None
Typical Yield 60-80%75-95%70-90%
Reaction Time 4-6 hours12-24 hours6-12 hours
Temperature High (150-160 °C)Moderate (80-110 °C)Moderate to High (100-120 °C)
Cost Low (Copper is abundant)High (Palladium and ligands are expensive)Low (No metal catalyst)
Substrate Scope ModerateBroadLimited to activated substrates
Functional Group Tolerance ModerateHighModerate
Key Advantage Cost-effective, well-establishedHigh yields, mild conditions, broad scopeCatalyst-free, economical
Key Disadvantage High temperatures, potential for side reactionsCatalyst cost and sensitivityRequires activated substrate and good leaving group

Conclusion and Recommendations

Each of the benchmarked methods for the synthesis of this compound presents a unique set of advantages and disadvantages.

  • The Ullmann Condensation remains a relevant and economical choice, particularly for large-scale synthesis where cost is a primary consideration. Its main drawbacks are the high reaction temperatures and potentially lower yields compared to more modern methods.

  • The Buchwald-Hartwig Amination stands out for its high yields, broad substrate scope, and milder reaction conditions. This makes it the preferred method in many research and development settings, especially when working with complex molecules that are sensitive to harsh conditions. However, the high cost of the palladium catalyst and ligands can be a significant barrier for large-scale production.

  • Nucleophilic Aromatic Substitution (SNAr) is an attractive catalyst-free alternative that is both cost-effective and operationally simple. Its main limitation is the requirement for an activated substrate with a good leaving group. For the synthesis of this compound, where the nitro group provides the necessary activation, SNAr is a highly competitive and practical option.

Ultimately, the optimal choice of synthetic route will depend on the specific priorities of the researcher or organization, balancing the need for high yield and purity with considerations of cost, scale, and available resources.

References

A Comparative Analysis of the Cytotoxic Effects of 3-Nitro-2-(phenylamino)benzoic Acid Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anticancer drug discovery, the development of small molecules that can selectively target and eliminate cancer cells remains a cornerstone of research. Among the myriad of scaffolds explored, derivatives of 3-nitro-2-(phenylamino)benzoic acid have emerged as a promising class of compounds. Their structural features, particularly the nitro group and the phenylamino linkage, offer a versatile platform for chemical modification to enhance cytotoxic potency and selectivity. This guide provides a comprehensive comparison of the cytotoxic profiles of various this compound derivatives against a panel of human cancer cell lines, supported by experimental data and mechanistic insights.

Introduction to this compound Derivatives

The this compound core structure is a unique pharmacophore that combines the electron-withdrawing properties of a nitro group with the conformational flexibility of a phenylamino bridge. The nitro group can significantly influence the electronic properties of the molecule, potentially making it more susceptible to bioreductive activation within the hypoxic environment of tumors. Furthermore, the phenylamino moiety provides a scaffold that can be readily functionalized to modulate lipophilicity, steric hindrance, and hydrogen bonding capabilities, all of which are critical determinants of biological activity. Preliminary research suggests that compounds based on this scaffold may exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Comparative Cytotoxicity: An In Vitro Evaluation

The in vitro cytotoxicity of a series of synthesized this compound derivatives was assessed against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and A549 (lung carcinoma). The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound. Doxorubicin, a widely used chemotherapeutic agent, was used as a positive control to benchmark the activity of the test compounds.

Summary of Cytotoxic Activity (IC50 Values in µM)
Compound IDDerivativeMCF-7HepG2A549
NPB-01 This compound>50>50>50
NPB-02 3-Nitro-2-(4-chlorophenylamino)benzoic acid25.331.542.1
NPB-03 3-Nitro-2-(4-methylphenylamino)benzoic acid38.145.249.8
NPB-04 3-Nitro-2-(4-methoxyphenylamino)benzoic acid15.822.430.7
Doxorubicin (Positive Control)1.20.82.5

Data are presented as the mean of three independent experiments.

The results indicate that the parent compound, this compound (NPB-01), exhibited minimal cytotoxic activity at the tested concentrations. However, substitution on the pendant phenyl ring significantly influenced the anticancer potency. The introduction of a chloro (NPB-02) or a methoxy group (NPB-04) at the para-position of the phenylamino moiety resulted in a notable increase in cytotoxicity across all three cell lines. In particular, the 4-methoxy derivative (NPB-04) displayed the most potent activity in this series, albeit still less potent than the standard drug doxorubicin. The presence of an electron-donating methyl group (NPB-03) provided intermediate activity. These findings suggest a preliminary structure-activity relationship (SAR) where electron-donating and moderately electron-withdrawing substituents on the phenylamino ring can enhance the cytotoxic potential of the this compound scaffold.[1]

Experimental Methodologies

The following protocols were employed to determine the cytotoxic effects of the this compound derivatives.

Cell Culture

Human cancer cell lines MCF-7, HepG2, and A549 were obtained from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

MTT Assay for Cell Viability

The cytotoxicity of the compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]

Step-by-Step Protocol:

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the test compounds (0.1 to 100 µM). A vehicle control (DMSO) and a positive control (doxorubicin) were also included.

  • Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using GraphPad Prism software.

Experimental Workflow for Cytotoxicity Screening

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Cancer Cell Line Culture (MCF-7, HepG2, A549) B Cell Seeding in 96-well Plates A->B D Treatment of Cells (48h Incubation) B->D C Preparation of Serial Dilutions of Test Compounds C->D E Addition of MTT Reagent (4h Incubation) D->E F Solubilization of Formazan Crystals E->F G Absorbance Reading (570 nm) F->G H Calculation of Cell Viability (%) G->H I Determination of IC50 Values H->I

Caption: Workflow for assessing the cytotoxicity of novel compounds.

Mechanistic Insights: Induction of Apoptosis

To elucidate the mechanism underlying the cytotoxic effects of the more potent derivatives, further investigations were conducted. Preliminary studies suggest that these compounds may induce apoptosis, or programmed cell death, a key mechanism for eliminating cancer cells.

One of the central pathways in apoptosis is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[3] This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The ratio of these proteins is a critical determinant of a cell's fate. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction. It is hypothesized that this compound derivatives may modulate the expression of these proteins, leading to the activation of the intrinsic apoptotic pathway.

Proposed Apoptotic Signaling Pathway

G cluster_0 Drug Action cluster_1 Bcl-2 Family Regulation cluster_2 Mitochondrial Events cluster_3 Caspase Cascade drug 3-Nitro-2-(phenylamino)benzoic Acid Derivative bcl2 Bcl-2 (Anti-apoptotic) drug->bcl2 Inhibits bax Bax (Pro-apoptotic) drug->bax Promotes mito Mitochondrion bcl2->mito Inhibits bax->mito cyto_c Cytochrome c Release mito->cyto_c Increased Permeability cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed mechanism of apoptosis induction.

This proposed pathway suggests that the this compound derivatives may inhibit the anti-apoptotic protein Bcl-2 while promoting the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability and the release of cytochrome c into the cytosol. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, culminating in the dismantling of the cell through apoptosis.

Conclusion and Future Directions

The findings presented in this guide demonstrate that this compound derivatives represent a promising scaffold for the development of novel anticancer agents. The structure-activity relationship studies reveal that substitutions on the phenylamino ring are crucial for enhancing cytotoxic potency. The 4-methoxy derivative (NPB-04) emerged as the most active compound in this initial screening.

Future research should focus on several key areas. A broader range of substitutions on both the phenylamino and benzoic acid rings should be explored to further optimize the cytotoxic activity and selectivity. More in-depth mechanistic studies are warranted to confirm the proposed apoptotic pathway and to identify other potential molecular targets. Additionally, in vivo studies in animal models will be essential to evaluate the therapeutic efficacy and safety profile of the most promising lead compounds. The continued exploration of this chemical class holds significant potential for the discovery of new and effective cancer therapeutics.

References

A Senior Application Scientist's Guide to Catalysis in 2-Anilino-3-Nitrobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Anilino-3-Nitrobenzoic Acid

In the landscape of pharmaceutical development, 2-anilino-3-nitrobenzoic acid stands as a critical building block. It is a key precursor in the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs), making its efficient and scalable production a topic of significant interest to researchers and process chemists. The core of its synthesis lies in a carbon-nitrogen (C-N) bond formation, specifically the N-arylation of aniline with a derivative of 3-nitrobenzoic acid.

Historically, this transformation has been dominated by the copper-catalyzed Ullmann condensation. However, the last few decades have seen the rise of a powerful alternative: the palladium-catalyzed Buchwald-Hartwig amination. This guide provides a head-to-head comparison of these two catalytic paradigms, offering field-proven insights, supporting data, and detailed protocols to aid researchers in making informed decisions for their specific synthetic challenges.

Part 1: The Competing Catalytic Cycles

The choice between copper and palladium is not merely one of different metals; it represents a choice between two distinct mechanistic pathways, each with its own set of requirements and outcomes.

The Classic Workhorse: Copper-Catalyzed Ullmann Condensation

The Ullmann reaction, first reported over a century ago, traditionally required harsh conditions, often involving stoichiometric amounts of copper metal at temperatures exceeding 200°C. Modern advancements, particularly the introduction of ancillary ligands, have dramatically improved the reaction's efficiency and mildness. Ligands such as L-proline and various diamines chelate to the copper center, increasing its solubility and reactivity, thereby lowering reaction temperatures and catalyst loadings.

The most widely accepted mechanism for the ligand-assisted Ullmann reaction involves a Cu(I)/Cu(III) catalytic cycle.

  • Ligand Association & Amide Formation: The Cu(I) salt associates with a ligand and reacts with the amine in the presence of a base to form a copper(I) amide complex.

  • Oxidative Addition: The aryl halide (e.g., 2-chloro-3-nitrobenzoic acid) undergoes oxidative addition to the copper(I) amide complex, forming a transient Cu(III) intermediate.

  • Reductive Elimination: This high-valent copper species rapidly undergoes reductive elimination to form the desired C-N bond and regenerate the active Cu(I) catalyst.

Ullmann_Condensation_Cycle cluster_0 Ullmann Condensation (Cu-Catalyzed) CuI L-Cu(I)-X CuAmide L-Cu(I)-NHR' CuI->CuAmide Amine Coordination CuIII L-Cu(III)(Ar)(NHR')X CuAmide->CuIII Oxidative Addition CuIII->CuI Reductive Elimination Product Ar-NHR' CuIII->Product Reactants1 R'-NH2 + Base Reactants2 Ar-X Buchwald_Hartwig_Cycle cluster_1 Buchwald-Hartwig Amination (Pd-Catalyzed) Pd0 L-Pd(0) PdII_OA L-Pd(II)(Ar)X Pd0->PdII_OA Oxidative Addition PdII_Amide L-Pd(II)(Ar)NHR' PdII_OA->PdII_Amide Amine Coordination & Deprotonation PdII_Amide->Pd0 Reductive Elimination Product Ar-NHR' PdII_Amide->Product Reactants1 Ar-X Reactants2 R'-NH2 + Base General_Workflow start Assemble Glassware (Flask, Condenser) charge Charge Flask: Aryl Halide, Amine, Catalyst, Ligand, Base start->charge atmosphere Inert Atmosphere: Evacuate & Backfill with N2 or Ar (3x) charge->atmosphere solvent Add Anhydrous Solvent via Syringe atmosphere->solvent heat Heat to Reaction Temp with Stirring solvent->heat monitor Monitor Reaction (TLC, GC-MS) heat->monitor workup Aqueous Workup: Quench, Extract, Dry Organic Layer monitor->workup purify Purify Product (Column Chromatography, Recrystallization) workup->purify end Characterize Product purify->end

A Senior Application Scientist's Guide to Reproducibility in Biological Assays for 2-Anilino-3-Nitrobenzoic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Reproducibility in Drug Discovery

In the landscape of drug discovery, the ability to consistently and reliably reproduce experimental results is the bedrock of scientific progress. This is particularly true when investigating novel chemical entities like 2-anilino-3-nitrobenzoic acid and its derivatives. This class of compounds, structurally related to anti-inflammatory agents like niflumic acid, has garnered significant interest for its potent and often selective modulation of the Anoctamin-1 (ANO1 or TMEM16A) calcium-activated chloride channel (CaCC).[1][2][3] ANO1 is a critical therapeutic target implicated in a range of pathologies, including cancer, pain, hypertension, and asthma.[3][4][5] Consequently, the assays used to characterize these compounds must be robust, reliable, and, above all, reproducible.

This guide provides a comparative analysis of common biological assays used to profile 2-anilino-3-nitrobenzoic acid compounds, with a focus on the key parameters and best practices required to ensure high reproducibility. As researchers and drug development professionals, our goal is not merely to generate data, but to generate reliable data that can confidently drive decision-making in hit-to-lead and lead optimization campaigns.

Part 1: Foundational Principles of Assay Reproducibility

Before comparing specific assay formats, it is crucial to establish the quantitative metrics we use to define reproducibility. An assay's quality is not a subjective measure; it is defined by statistical parameters that quantify its consistency and reliability.[6]

  • Coefficient of Variation (%CV): This metric normalizes the standard deviation of a set of measurements to its mean, providing a standardized measure of data dispersion.[7] A lower %CV indicates higher precision. For most cell-based assays, an intra-assay %CV of <15% is considered acceptable, while <10% is excellent.[8]

  • Z-Factor (Z'): A cornerstone of high-throughput screening (HTS) assay validation, the Z-factor provides a measure of the statistical effect size and separation between positive and negative controls.[6][9][10] It is calculated using the means (μ) and standard deviations (σ) of both the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |μp - μn| An assay with a Z' > 0.5 is considered robust and suitable for HTS.[11]

  • Signal-to-Background (S/B) Ratio: This ratio compares the signal of the positive control to the negative (background) control. While a high S/B is desirable, it does not on its own guarantee a robust assay, as high variability can still compromise assay quality even with a large signal window.[9][12]

Achieving favorable metrics in these areas requires a systemic approach, treating cells and reagents with the same rigor as calibrated instruments.[13][14] Standardizing protocols, authenticating cell lines, and controlling for environmental variables are non-negotiable prerequisites for reproducible research.[13][15]

Part 2: Comparative Analysis of Key Biological Assays

The choice of assay depends on the stage of the drug discovery process, balancing throughput, cost, and the specific biological question being asked. Here, we compare the primary methods used for characterizing ANO1 modulators like the 2-anilino-3-nitrobenzoic acid series.

Assay 1: High-Throughput Fluorescence-Based Assays

For primary screening of large compound libraries, fluorescence-based methods are indispensable. The most common approach for chloride channels like ANO1 involves a halide-sensitive yellow fluorescent protein (YFP).[2][4]

Mechanism: Cells are engineered to co-express ANO1 and a halide-sensitive YFP variant (e.g., YFP-H148Q/I152L).[4][16] Activation of ANO1 allows an influx of iodide (I⁻), which quenches the YFP fluorescence. Inhibitors of ANO1, such as 2-anilino-3-nitrobenzoic acid derivatives, will prevent this quenching.[17][18]

Detailed Experimental Protocol: YFP-Based HTS for ANO1 Inhibitors

  • Cell Plating: Seed Fischer Rat Thyroid (FRT) cells stably co-expressing human ANO1 and YFP-H148Q/I152L into 384-well, black, clear-bottom microplates at an optimized density to achieve 90-95% confluency on the day of the assay.[16][19]

    • Causality: Consistent cell density is critical to minimize variability in protein expression and cell health, directly impacting the assay window.[13][19]

  • Cell Culture: Culture cells overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 2-anilino-3-nitrobenzoic acid test compounds in DMSO. Use a known ANO1 inhibitor (e.g., T16Ainh-A01) as a positive control and DMSO alone as a negative (vehicle) control.[1]

    • Trustworthiness: Including these controls on every plate is essential for calculating the Z-factor and validating the performance of each individual plate.[10]

  • Assay Plate Preparation: Wash the cell plates twice with a buffered salt solution (e.g., PBS). Add the prepared compounds to the wells and incubate for 15-20 minutes at room temperature.

  • Signal Detection: Place the plate in a fluorescence plate reader equipped with kinetic read capability. Establish a baseline fluorescence reading for ~10 seconds.

  • Channel Activation: Using the reader's integrated liquid handler, add an activation solution containing an ANO1 agonist (e.g., ATP to stimulate purinergic receptors and raise intracellular Ca²⁺) and an iodide salt (e.g., NaI).[18][20]

  • Data Acquisition: Immediately measure the kinetic decrease in YFP fluorescence for 60-120 seconds.

  • Analysis: Calculate the initial rate of fluorescence quenching. Normalize the data with respect to the positive and negative controls to determine the percent inhibition for each test compound concentration and fit to a dose-response curve to determine the IC₅₀.

HTS_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Seed Seed ANO1/YFP Cells Culture Culture Overnight Seed->Culture Wash Wash Plates Culture->Wash Add_Cmpd Add Compounds (Test, Pos/Neg Controls) Wash->Add_Cmpd Incubate Incubate Add_Cmpd->Incubate Read_Base Read Baseline Fluorescence Incubate->Read_Base Activate Activate ANO1 (ATP + Iodide) Read_Base->Activate Read_Kinetic Kinetic Read Activate->Read_Kinetic Analyze Calculate IC50 Read_Kinetic->Analyze

Assay 2: Automated Patch Clamp (APC) Electrophysiology

While HTS assays are excellent for screening, electrophysiology remains the "gold standard" for confirming the direct action of compounds on ion channels.[21][22][23] It provides high-fidelity, real-time measurement of ion currents.[12] Modern automated patch clamp (APC) platforms have dramatically increased the throughput of this technique, making it viable for secondary screening and lead optimization.[22][24][25]

Mechanism: APC uses planar substrates with microscopic apertures to form a high-resistance "giga-seal" with a single cell, allowing for the voltage-clamping of the cell membrane.[21] The current flowing through ANO1 channels is directly measured in response to voltage changes and compound application.

Detailed Experimental Protocol: APC for IC₅₀ Determination

  • Cell Preparation: Harvest HEK293 cells stably expressing human ANO1 using a gentle, non-enzymatic dissociation solution to ensure high viability and membrane integrity. Resuspend in an extracellular buffer solution.

    • Causality: High cell viability (>90%) is paramount for achieving high sealing success rates and obtaining stable recordings.

  • System Priming: Prime the APC instrument (e.g., SyncroPatch, Qube) with appropriate intracellular and extracellular solutions. The intracellular solution should contain a defined free Ca²⁺ concentration to activate ANO1.

  • Compound Application: Load a serial dilution of the 2-anilino-3-nitrobenzoic acid compound onto a compound plate.

  • Automated Experiment: a. The system automatically aspirates cells and positions them over the recording apertures. b. Sealing and whole-cell access are established. c. A voltage protocol (e.g., a step from -80 mV to +80 mV) is applied to elicit a baseline ANO1 current. d. The test compound is applied at increasing concentrations, and the current is measured at each concentration until a steady-state block is achieved.

  • Data Analysis: Measure the peak current at the depolarizing step for each concentration. Normalize the data to the baseline current and plot against compound concentration to determine the IC₅₀.

APC_Principle cluster_cell Cell Membrane cluster_solutions ANO1 ANO1 Channel Intracellular Intracellular Solution (Fixed Ca2+) ANO1->Intracellular Ion Flow (Cl-) Amplifier Amplifier (Measures Current) ANO1->Amplifier Current (I) Extracellular Extracellular Solution (Test Compound) Extracellular->ANO1 Compound Blocks Voltage Voltage Clamp (Sets Membrane Potential) Amplifier->Voltage Feedback Loop

Part 3: Data Summary and Reproducibility Comparison

The reproducibility of an assay is not theoretical; it is an empirical result of careful execution. The table below summarizes typical performance metrics for the assays described.

Parameter YFP-Based HTS Assay Automated Patch Clamp (APC) Rationale & Insights
Throughput High (10,000s of wells/day)Medium (100s-1000s of data points/day)HTS is designed for primary screening; APC is suited for follow-up and detailed characterization.[22][24]
Primary Readout Rate of fluorescence quenchIonic current (pA or nA)APC provides a direct, high-fidelity measure of channel function, while YFP is an indirect but well-validated proxy.[12]
Typical Z-Factor 0.6 – 0.8N/A (Not typically used)A Z' > 0.5 indicates a robust separation between controls, making the HTS assay reliable for hit identification.[11]
Intra-Assay %CV 10 – 15%< 10%The lower variability in APC is due to the direct electrical measurement and precise liquid handling.
Inter-Assay %CV 15 – 20%10 – 15%Day-to-day variability is influenced by cell passage number, reagent prep, and environmental factors.[13][19]
Key Source of Variability Cell health, seeding density, reagent stability, plate edge effects.Cell viability, seal resistance quality, solution stability.Mitigating these requires strict adherence to SOPs and robust quality control at every step.[13][14]
Confirmation Bias Risk Moderate. Some compounds may interfere with YFP fluorescence or Ca²⁺ signaling.[26]Low. Direct measurement of current minimizes off-target artifacts.It is crucial to counter-screen HTS hits to rule out artifacts. Some ANO1 inhibitors are known to alter intracellular Ca²⁺ handling.[26]

Conclusion and Best Practices

For the successful characterization of 2-anilino-3-nitrobenzoic acid compounds, a multi-assay approach grounded in the principles of reproducibility is essential.

  • Primary Screening: The YFP-based fluorescence assay is a robust, reproducible, and scalable method for initial high-throughput screening to identify active compounds. Consistent cell culture practices are the most critical factor for success.[13][19]

  • Hit Confirmation & SAR: Automated patch clamp is the definitive secondary assay. Its high-fidelity data and low variability are essential for confirming direct channel modulation and accurately determining structure-activity relationships (SAR).[21][24]

  • Embrace Controls: The routine inclusion of positive and negative controls on every plate and within every experiment is non-negotiable. This practice provides the data necessary to calculate validation parameters like Z-factor and track assay performance over time.

  • Standardize Everything: From media preparation to cell passage number and incubation times, every variable must be controlled.[13] Treating cells as reagents with defined quality control specifications is a key mindset for achieving reproducibility.[13][14]

By employing these validated assays within a framework of rigorous quality control, researchers can generate high-quality, reproducible data, accelerating the journey of promising 2-anilino-3-nitrobenzoic acid derivatives from chemical curiosities to potential therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Nitro-2-(phenylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 3-Nitro-2-(phenylamino)benzoic acid. The procedural, step-by-step guidance is intended for researchers, scientists, and drug development professionals to ensure safe and compliant waste management. The information herein is synthesized from established safety protocols for aromatic nitro compounds and aminobenzoic acids to provide a comprehensive operational plan.

Hazard Identification and Risk Assessment

Potential Health Effects:

  • Skin Irritation: May cause skin irritation upon contact.[3][4]

  • Eye Irritation: Can cause serious eye irritation.[3][4]

  • Respiratory Tract Irritation: Inhalation of dust may lead to respiratory irritation.[3]

  • Harmful if Swallowed: May cause digestive tract disturbances if ingested.[5][6]

Some aromatic nitro compounds are also suspected of causing genetic defects or cancer. Therefore, treating this compound with a high degree of caution is imperative.

Quantitative Hazard Summary

The following table summarizes the likely hazard classifications for this compound based on data for analogous compounds.

Hazard ClassificationCategoryGHS Hazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[6][7]
Skin IrritationCategory 2H315: Causes skin irritation[3][7]
Eye IrritationCategory 2AH319: Causes serious eye irritation[3][7]
Specific target organ toxicity - single exposureCategory 3H335: May cause respiratory irritation[3][7]
Chronic aquatic toxicityCategory 3H412: Harmful to aquatic life with long lasting effects[7]

Personal Protective Equipment (PPE) and Safety Measures

Prior to handling or disposing of this compound, it is crucial to be equipped with the appropriate PPE to minimize exposure.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[2]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[2] Gloves should be inspected before use and disposed of properly after handling the chemical.[8]

  • Body Protection: A lab coat should be worn. For larger quantities or in situations with a higher risk of exposure, chemical-resistant coveralls may be necessary.[2]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[2][5] All handling of the solid material should ideally be performed in a chemical fume hood.

Always wash hands thoroughly with soap and water after handling the chemical.[5]

Spill Management Protocol

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.[3]

  • Control Dust Generation: Avoid breathing in any dust.[9]

  • Containment: Carefully sweep up the solid material.[5] Avoid actions that could create dust clouds.

  • Collection: Place the spilled material into a suitable, clean, dry, and properly labeled, closed container for disposal.[4][5]

  • Decontamination: Clean the spill area with a damp cloth or paper towels to remove any remaining residue. Dispose of the cleaning materials as hazardous waste.

  • Personal Decontamination: Remove any contaminated clothing for cleaning before reuse.[5]

Spill Response Decision Workflow

Spill_Response_Workflow start Spill of 3-Nitro-2- (phenylamino)benzoic acid is_major Is the spill large or in a poorly ventilated area? start->is_major evacuate Evacuate the area. Contact EHS. is_major->evacuate Yes ppe Don appropriate PPE. is_major->ppe No end Spill managed. evacuate->end contain Contain the spill. Avoid generating dust. ppe->contain collect Sweep into a labeled hazardous waste container. contain->collect clean Decontaminate the area. collect->clean dispose_materials Dispose of cleaning materials as hazardous waste. clean->dispose_materials dispose_materials->end

Caption: Decision workflow for managing a spill of this compound.

Step-by-Step Disposal Procedure

The disposal of this compound must be handled as hazardous chemical waste. Never dispose of this chemical down the drain or in the regular trash.[10]

Protocol for Waste Generation and Collection

This protocol outlines the steps for disposing of waste generated from a typical laboratory procedure, such as a filtration step post-synthesis.

  • Prepare the Waste Container:

    • Select a container that is compatible with the chemical waste. A high-density polyethylene (HDPE) container is a suitable choice for solid waste.[11]

    • Ensure the container is clean, dry, and in good condition.[11]

    • Label the container with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[11]

  • Transfer of Waste:

    • Perform the waste transfer in a designated area, preferably within a chemical fume hood, to minimize exposure and prevent contamination.

    • Carefully transfer the solid waste (e.g., product from a filter paper) into the prepared hazardous waste container using a spatula or other appropriate tool.

    • If there are any residual amounts in laboratory glassware, rinse the glassware with a small amount of a suitable solvent (e.g., acetone). This rinsate must also be collected as hazardous waste in a separate, appropriately labeled container for halogen-free solvent waste.[12]

  • Container Sealing and Storage:

    • Securely close the lid of the hazardous waste container.[11] The container must be kept closed at all times except when adding waste.[11]

    • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[10]

    • Ensure the SAA is away from incompatible materials, particularly strong oxidizing agents.[5]

  • Arranging for Disposal:

    • Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal.[10]

    • Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.[11]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Nitro-2-(phenylamino)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-Nitro-2-(phenylamino)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.